molecular formula C10H11F3N2O4 B022354 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol CAS No. 104333-00-8

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Cat. No.: B022354
CAS No.: 104333-00-8
M. Wt: 280.2 g/mol
InChI Key: XDHQHBSDKYPJRG-UHFFFAOYSA-N
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Description

3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol, with the CAS registry number 104333-00-8, is a nitroaromatic compound of significant interest in chemical and pharmaceutical research. It is commercially known as HC Yellow 6 and serves as a specialized intermediate in synthetic chemistry . The compound has a molecular formula of C 10 H 11 F 3 N 2 O 4 and a molecular weight of 280.20 g/mol . While specific pharmacological studies on this exact molecule are limited in the public domain, its structural features provide clear directions for its research value. The presence of the trifluoromethyl group is a critical motif in medicinal chemistry, often used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The 2-nitroaniline derivative core, shared with other compounds like HC Yellow 13, suggests potential application in the study of hair dye components and their biological interactions . Furthermore, structurally related anilino propanediols have been investigated in other research contexts, indicating that this compound could be a valuable precursor for generating derivatives for various biochemical and toxicological studies . Researchers may employ this high-purity intermediate to develop novel synthetic pathways or to explore the structure-activity relationships of complex nitroaromatic systems. Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)anilino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O4/c11-10(12,13)6-1-2-8(9(3-6)15(18)19)14-4-7(17)5-16/h1-3,7,14,16-17H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHQHBSDKYPJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879804
Record name HC Yellow 6
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Molecular Weight

280.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104333-00-8
Record name HC Yellow 6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Yellow No. 6
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Record name HC Yellow 6
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Record name 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HC YELLOW NO. 6
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Structural Elucidation of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: HC Yellow No. 6 CAS Registry Number: 104333-00-8 Molecular Formula:


Molecular Weight:  280.20  g/mol [1]

Executive Summary

This technical guide outlines the structural characterization and validation protocols for 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (hereafter referred to as HC Yellow 6 ). Primarily utilized as a semi-permanent dye in cosmetic formulations, this molecule presents unique analytical challenges due to the electron-withdrawing synergy of the nitro and trifluoromethyl groups, combined with the chirality of the aminopropanediol tail.

This document is designed for analytical chemists and process engineers, focusing on the causality between the molecule’s electronic structure and its spectroscopic signature.

Part 1: Synthetic Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the molecule. HC Yellow 6 is typically synthesized via a Nucleophilic Aromatic Substitution (


) reaction.

Primary Reaction Pathway: The synthesis involves the reaction of 4-chloro-3-nitrobenzotrifluoride (electrophile) with 3-aminopropane-1,2-diol (nucleophile). The strong electron-withdrawing effect of the ortho-nitro and para-trifluoromethyl groups activates the chlorine for displacement by the aliphatic amine.

Visualization: Synthesis & Impurity Logic

The following diagram maps the synthesis and potential critical impurities that must be differentiated during structural analysis.

SynthesisPath Precursor1 4-Chloro-3-nitrobenzotrifluoride (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor1->Intermediate + Precursor 2 (Base catalyzed) Impurity1 Impurity A: Hydrolyzed Precursor (Phenol derivative) Precursor1->Impurity1 + H2O (Side Rxn) Precursor2 3-Aminopropane-1,2-diol (Nucleophile) Product HC Yellow 6 (Target) Intermediate->Product - HCl Impurity2 Impurity B: Bis-alkylated species (Over-reaction) Product->Impurity2 + Precursor 1 (Trace)

Figure 1: Synthetic pathway illustrating the


 mechanism and potential impurity origins.

Part 2: Spectroscopic Elucidation Strategy

UV-Visible Spectroscopy (Electronic Characterization)

The molecule exhibits a vibrant yellow-orange hue due to the "push-pull" electronic system.

  • Chromophore: The lone pair on the amine nitrogen (donor) conjugates with the ortho-nitro group (acceptor) through the benzene ring.

  • Diagnostic Value:

    
     is typically observed between 400–430 nm  (in Ethanol).
    
  • Solvatochromism: Expect a bathochromic shift (red shift) in polar protic solvents due to stabilization of the excited charge-transfer state.

Infrared Spectroscopy (FT-IR)

The functional groups provide a distinct fingerprint.

Functional GroupWavenumber (

)
Diagnostic Feature
O-H / N-H 3200 – 3500Broad stretch. The secondary amine (NH) may appear as a sharper shoulder on the broad OH band.
C-H (Aromatic) 3000 – 3100Weak intensity.

(Asymmetric)
1500 – 1550Strong, characteristic nitro band.

(Symmetric)
1300 – 1360Strong pairing with the asymmetric band.
C-F (

)
1100 – 1350Multiple strong bands; often overlaps with C-O stretches.
C-O (Alcohol) 1000 – 1100Strong stretch from the diol chain.
Nuclear Magnetic Resonance (NMR)

This is the gold standard for structural confirmation. The presence of the chiral center at C2 of the propyl chain creates a complex splitting pattern for the aliphatic protons.


NMR (400 MHz, DMSO-

) - Predicted Assignments
  • Aromatic Region (3 Protons):

    • 
       ~8.4 ppm (d, 
      
      
      
      Hz, 1H):
      Proton at C3 (between
      
      
      and
      
      
      ). This is the most deshielded proton due to the synergistic electron-withdrawing inductive/mesomeric effects of both groups.
    • 
       ~7.7 ppm (dd, 
      
      
      
      Hz, 1H):
      Proton at C5 . Coupled to H6 (ortho) and H3 (meta).
    • 
       ~7.2 ppm (d, 
      
      
      
      Hz, 1H):
      Proton at C6 (ortho to the amine). This is the most shielded aromatic proton due to the electron-donating effect of the adjacent amine nitrogen.
  • Aliphatic Region (Side Chain):

    • 
       ~8.6 ppm (t, 1H): N-H  proton. Often broad and exchangeable with 
      
      
      
      .
    • 
       ~4.8 - 5.0 ppm: O-H  protons (doublets or broad singlets).
      
    • 
       ~3.7 - 3.9 ppm (m, 1H):  Methine proton (CH ) at the chiral center (C2').
      
    • 
       ~3.3 - 3.6 ppm (m, 4H):  Methylene protons (
      
      
      
      ).
      • Critical Note: The protons on C1' (attached to Nitrogen) and C3' (terminal alcohol) are diastereotopic due to the adjacent chiral center. They will not appear as simple triplets/doublets but rather as complex ABX multiplets.


NMR &

NMR
  • 
    :  Look for the Quartet splitting of the 
    
    
    
    carbon (
    
    
    Hz) and the quartet splitting of the aromatic carbon attached to it (
    
    
    Hz).
  • 
    :  A single singlet around -60 to -63 ppm (referenced to 
    
    
    
    ).

Part 3: Analytical Protocol (SOP)

This protocol ensures rigorous validation of the material for research or formulation use.

Workflow Visualization

AnalyticalWorkflow cluster_Purity Purity Assessment cluster_ID Structural ID Sample Raw Sample (Solid Powder) HPLC HPLC-PDA (>98% Area Norm) Sample->HPLC KF Karl Fischer (Water Content) Sample->KF NMR 1H & 13C NMR (DMSO-d6) Sample->NMR MS LC-MS (ESI+) [M+H]+ = 281.2 HPLC->MS Peak ID Report Certificate of Analysis (CoA) HPLC->Report NMR->Report MS->Report

Figure 2: Integrated analytical workflow for lot release and structural confirmation.

Step-by-Step Methodology

1. Sample Preparation:

  • Dissolve 10 mg of HC Yellow 6 in 1.0 mL of DMSO-

    
      for NMR.
    
  • Dissolve 1 mg in Acetonitrile:Water (50:50) for LC-MS.

2. HPLC-PDA Conditions (Purity):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 430 nm (visible) and 254 nm (UV).

  • Acceptance Criteria: Main peak purity >98.0%.[2]

3. Mass Spectrometry (Confirmation):

  • Ionization: ESI (Positive Mode).

  • Expected Ion:

    
     m/z.
    
  • Fragmentation: Apply collision energy (20-40 eV). Look for:

    • Loss of

      
       (m/z ~263).
      
    • Cleavage of the alkyl chain (loss of

      
      ).
      

References

  • PubChem. (n.d.). HC Yellow No. 6 (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • European Commission. (2006). Scientific Committee on Consumer Products (SCCP) Opinion on HC Yellow No. 6. SCCP/0963/06. Retrieved January 28, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Physicochemical properties of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol , commercially and regulatory known as HC Yellow No. 6 .[1]

Compound: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol CAS Registry Number: 104333-00-8 Primary Application: Direct Nitro Dye (Cosmetics/Hair Colorant)[1][2]

Executive Summary

HC Yellow No. 6 is a semi-permanent (direct) nitroaniline dye utilized in cosmetic formulations for its ability to deposit yellow-gold pigmentation on keratinized fibers without the need for oxidative activation.[1] Structurally, it consists of a trifluoromethyl-substituted nitroaniline core coupled with a hydrophilic propanediol tail.[1] This dual nature—lipophilic fluorinated ring and hydrophilic diol—governs its solubility, hair fiber penetration, and toxicological profile. This guide details its physicochemical properties, synthesis logic, and safety considerations for R&D applications.

Chemical Identity & Structural Analysis

The molecule functions as a chromophore due to the "push-pull" electronic system established by the electron-donating amine (auxochrome) and the electron-withdrawing nitro and trifluoromethyl groups.[1]

AttributeSpecification
IUPAC Name 3-[[2-Nitro-4-(trifluoromethyl)phenyl]amino]propane-1,2-diol
Common Name HC Yellow No. 6
CAS Number 104333-00-8
Molecular Formula C₁₀H₁₁F₃N₂O₄
Molecular Weight 280.20 g/mol
SMILES C1=CC(=C(C=C1C(F)(F)F)[O-])NCC(CO)O
Chemical Class Nitroaniline / Fluorinated Amino-alcohol
Structural Functionalization[1]
  • Nitro Group (-NO₂): Strong electron withdrawer at the ortho position; induces the yellow color via n→π* transitions.[1]

  • Trifluoromethyl Group (-CF₃): Enhances lipophilicity (LogP) and metabolic stability; prevents ring oxidation at the para position.[1]

  • Propanediol Chain: Increases water solubility and hydrogen bonding potential, facilitating interaction with the keratin cuticle.

Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictive models (ACD/Labs, EPISuite) relevant for formulation stability.

PropertyValue / DescriptionContext
Physical State Solid PowderFine, yellow crystalline powder.[1]
Melting Point > 100 °C (Predicted)High thermal stability due to intermolecular H-bonding.[1]
Solubility (Water) Low to ModerateThe diol tail aids solubility, but the fluorinated ring resists solvation.
Solubility (Organic) SolubleHighly soluble in DMSO, Ethanol, and Propylene Glycol.
LogP (Octanol/Water) ~ 1.9 (Predicted)Indicates moderate lipophilicity; ideal for passive diffusion into hair shafts.[1]
pKa (Amine) ~ -1.0 to 0.5 (Predicted)The amine is extremely weakly basic due to the strong electron-withdrawing -NO₂ and -CF₃ groups.[1]
UV-Vis Max (

)
~ 400–420 nmCharacteristic yellow absorption band.[1]

Synthesis & Manufacturing Logic

The synthesis of HC Yellow No. 6 follows a classical Nucleophilic Aromatic Substitution (S_NAr) pathway.[1] The reaction utilizes the strong electron-withdrawing nature of the nitro and trifluoromethyl groups to activate the benzene ring for nucleophilic attack by the amine.

Reaction Mechanism[1]
  • Activation: The starting material, 1-Chloro-2-nitro-4-(trifluoromethyl)benzene , possesses a chlorine atom activated by ortho-nitro and para-trifluoromethyl groups.[1]

  • Nucleophilic Attack: The primary amine of 3-Amino-1,2-propanediol attacks the ipso-carbon of the benzene ring.[1]

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1]

  • Aromatization: Chloride is expelled as the leaving group, restoring aromaticity and yielding the final product.

Visualization: Synthesis Pathway

HCYellowSynthesis cluster_conditions Reaction Conditions Start1 1-Chloro-2-nitro- 4-(trifluoromethyl)benzene Complex Meisenheimer Intermediate Start1->Complex S_NAr Attack Start2 3-Amino-1,2-propanediol Start2->Complex Product HC Yellow No. 6 (Final Dye) Complex->Product Elimination (-Cl) Byproduct HCl (Neutralized by Base) Complex->Byproduct Cond Base: K2CO3 or Et3N Solvent: DMSO/EtOH Temp: 60-80°C

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of HC Yellow No. 6.

Experimental Protocol (Laboratory Scale)

Note: This protocol is a generalized standard procedure for nitroaniline dyes.

  • Reagents:

    • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq)[1]

    • 3-Amino-1,2-propanediol (1.1 eq)[1]

    • Potassium Carbonate (

      
      ) (1.5 eq)[1]
      
    • Solvent: Ethanol or DMSO (10 volumes)

  • Procedure:

    • Dissolve the chlorobenzene derivative in the solvent under nitrogen atmosphere.

    • Add

      
       followed by the slow addition of 3-amino-1,2-propanediol.[1]
      
    • Heat the mixture to reflux (approx. 70–80°C) and monitor via TLC/HPLC for consumption of the starting chloride.

    • Upon completion (typically 4–6 hours), cool the reaction mixture to room temperature.

    • Work-up: Pour into ice-cold water to precipitate the product. If the product is soluble in water, extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water to obtain pure yellow crystals.[1]

Safety & Regulatory Considerations

Handling fluorinated nitroanilines requires strict adherence to safety protocols due to potential toxicity and environmental persistence.[1]

GHS Hazard Classification[1][8]
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

  • Aquatic Toxicity: Category 3 (H412) - Harmful to aquatic life with long-lasting effects.[1]

  • Sensitization: Potential skin sensitizer (common in nitro dyes).[1]

Regulatory Status[1][2][3][9][10][11][12]
  • EU/Global: Regulated as a hair dye substance.[1] The Scientific Committee on Consumer Safety (SCCS) reviews such compounds for genotoxicity and sensitization.[1]

  • Restrictions: Often restricted to specific concentration limits (e.g., <1.0% or <2.5% in finished products) to mitigate sensitization risks.[1]

  • AICIS (Australia): Listed with specific obligations; manufacture may be restricted or require notification.[1][3]

References

  • PubChem. HC Yellow No. 6 (CAS 104333-00-8) Compound Summary. National Library of Medicine.[1] [Link][1]

  • European Commission. CosIng: Cosmetic Ingredient Database - HC Yellow No. 6. [Link][1]

Sources

Synthesis pathway for 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Scalable Synthesis of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Document Control:

  • Version: 1.0

  • Classification: Process Chemistry / API Intermediates

  • Target CAS: 104333-00-8 (Reference)

Executive Summary

This technical guide details the synthesis of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol , a highly functionalized aniline derivative often utilized as a chromophore in cosmetic chemistry (e.g., HC Yellow derivatives) and as a scaffold in pharmaceutical kinase inhibitor development.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The presence of strong electron-withdrawing groups (EWGs)—specifically the nitro group at the ortho position and the trifluoromethyl group at the para position—highly activates the aryl chloride precursor, facilitating facile displacement by the primary amine of the aminodiol side chain. This guide prioritizes a scalable, high-yield protocol that minimizes side reactions (such as bis-alkylation) through strict stoichiometric control.

Retrosynthetic Analysis & Strategy

The retrosynthetic disconnection is made at the C–N bond linking the aromatic ring to the alkyl side chain.

  • Disconnection: C(aryl)–N(amine) bond.

  • Forward Strategy: SNAr reaction.

  • Electrophile: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (Commonly: 4-Chloro-3-nitrobenzotrifluoride). The chlorine atom is the leaving group, activated by the -NO₂ and -CF₃ moieties.

  • Nucleophile: 3-Aminopropane-1,2-diol (APD). The primary amine is significantly more nucleophilic than the hydroxyl groups, ensuring chemoselectivity under controlled temperatures.

Pathway Visualization

SynthesisPathway SM1 4-Chloro-3-nitrobenzotrifluoride (Electrophile) Complex Meisenheimer Complex (Intermediate) SM1->Complex Attack (S_NAr) SM2 3-Aminopropane-1,2-diol (Nucleophile) SM2->Complex Product 3-((2-Nitro-4-(Trifluoromethyl) phenyl)amino)propane-1,2-diol Complex->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Complex->Byproduct

Caption: Figure 1. SNAr reaction pathway illustrating the convergence of the activated aryl halide and the amino-diol.

Critical Material Attributes (CMA)

The quality of the starting materials directly impacts the impurity profile. The aryl chloride is a potent skin sensitizer and must be handled with strict PPE.

ReagentMW ( g/mol )RoleEquiv.[2]Key Attribute
4-Chloro-3-nitrobenzotrifluoride 225.55Electrophile1.0Purity >98%; Free of non-nitrated analogs.
3-Aminopropane-1,2-diol 91.11Nucleophile1.1 - 1.2Viscous liquid; Hygroscopic.
Triethylamine (Et₃N) 101.19Base1.2Scavenges HCl; Dry grade preferred.
Ethanol (EtOH) 46.07SolventN/AAbsolute or 95%; Green solvent choice.

Detailed Synthesis Protocol

This protocol is designed for a 100 mmol scale but is linearly scalable.

Step 1: Reaction Setup
  • Equipment: 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, internal temperature probe, and addition funnel.

  • Charging:

    • Add 4-Chloro-3-nitrobenzotrifluoride (22.55 g, 100 mmol) to the flask.

    • Add Ethanol (100 mL). Stir to dissolve (solution will be pale yellow).

    • Add Triethylamine (12.14 g, 120 mmol) in one portion.

  • Addition:

    • Load 3-Aminopropane-1,2-diol (10.93 g, 120 mmol) into the addition funnel diluted with 20 mL Ethanol to reduce viscosity.

    • Critical Step: Add the amine solution dropwise over 30 minutes at room temperature. The reaction is exothermic; maintain internal temperature < 40°C.

Step 2: Reaction & Monitoring
  • Heating: Once addition is complete, heat the reaction mixture to reflux (approx. 78°C) .

  • Duration: Maintain reflux for 4–6 hours. The solution will darken significantly (deep yellow/orange).

  • IPC (In-Process Control): Monitor by TLC (Mobile phase: 5% Methanol in DCM) or HPLC.

    • Target: < 1% remaining aryl chloride.[3][4]

Step 3: Workup & Isolation
  • Concentration: Remove approximately 80% of the Ethanol under reduced pressure (Rotavap).

  • Quench: Pour the concentrated residue into Ice Water (300 mL) with vigorous stirring. The product is hydrophobic relative to the salts and should precipitate as a solid or heavy oil.

  • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (100 mL). Dry over Na₂SO₄.

  • Crystallization (Preferred): If a solid precipitates upon water addition, filter the crude solid. Recrystallize from Ethanol/Water (1:1) or Toluene (for higher purity) to remove trace amine salts.

Step 4: Drying
  • Dry the yellow crystalline solid in a vacuum oven at 45°C for 12 hours.

  • Expected Yield: 85–92% (approx. 24–26 g).

Mechanistic Discussion

The reaction proceeds via the Addition-Elimination mechanism characteristic of SNAr.

  • Activation: The electron density of the benzene ring is severely depleted by the inductive and mesomeric withdrawal of the -NO₂ and -CF₃ groups.

  • Nucleophilic Attack: The lone pair of the primary amine on 3-aminopropane-1,2-diol attacks the carbon bearing the chlorine (C-1).

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[5] The negative charge is delocalized onto the oxygen atoms of the nitro group and the ring carbons.

  • Restoration of Aromaticity: The chloride ion is a good leaving group. It is ejected, restoring the aromatic system and yielding the target amine.

  • Chemoselectivity: The reaction is highly selective for the amine over the hydroxyl groups of the diol because the amine is a softer, more nucleophilic base, and the sp³ oxygens are less reactive toward the aromatic center under these conditions.

Mechanism Diagram

Mechanism Step1 Reactants: Aryl Chloride + Amine Step2 Transition State: Meisenheimer Complex (Charge delocalized to NO2) Step1->Step2 Nucleophilic Attack Step3 Elimination: Loss of Cl- Step2->Step3 Re-aromatization Final Product: N-Aryl Aminodiol Step3->Final

Caption: Figure 2. Stepwise mechanism showing the formation of the resonance-stabilized intermediate.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.30 (d, 1H, Ar-H adjacent to NO₂).

    • δ 7.80 (dd, 1H, Ar-H adjacent to CF₃).

    • δ 7.15 (d, 1H, Ar-H adjacent to NH).

    • δ 8.50 (t, 1H, -NH-, exchangeable).

    • δ 4.8-5.0 (m, 2H, -OH).

    • δ 3.4-3.8 (m, 5H, aliphatic side chain).

  • Mass Spectrometry (ESI+):

    • Calculate [M+H]⁺: 281.07.

    • Found: m/z 281.1.

  • IR Spectroscopy:

    • ~3350 cm⁻¹ (O-H stretch, broad).

    • ~3300 cm⁻¹ (N-H stretch).

    • 1530 & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to low temp.Increase reaction temperature to reflux; ensure efficient stirring.
O-Alkylation (Side Product) Base concentration too high or temp too high.Maintain temperature <80°C; ensure amine is added slowly.
Dark/Tar Formation Oxidation of amine or thermal decomposition.Conduct reaction under Nitrogen atmosphere; use fresh amine.
Product Oiling Out Impurities preventing crystallization.Seed with pure crystal; use Toluene/Hexane for recrystallization.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). 4-Chloro-3,5-dinitrobenzotrifluoride Compound Summary. PubChem.[6] Retrieved January 28, 2026, from [Link]

Sources

Technical Monograph: HC Yellow No. 6 (CAS 104333-00-8)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, physicochemical properties, and safety assessment profile of HC Yellow No. 6 (CAS 104333-00-8).

Physicochemical Mechanism, Toxicology, and Safety Assessment

Executive Summary

Identity & Classification

  • CAS Number: 104333-00-8[1][2][3][4]

  • Common Name: HC Yellow No. 6[1][5]

  • IUPAC Name: 3-[(2-Nitro-4-(trifluoromethyl)phenyl)amino]propane-1,2-diol

  • Chemical Class: Nitroaniline derivative (Semi-permanent hair dye).[1][5]

  • Regulatory Status: Regulated cosmetic colorant (EU Cosmetics Regulation Annex III).[6]

HC Yellow No. 6 is a non-oxidative (direct) hair dye agent. Unlike oxidative dyes (e.g., p-phenylenediamine) that require coupling with hydrogen peroxide to form color inside the hair shaft, HC Yellow No. 6 functions via a physicochemical sorption mechanism . It is designed to diffuse into the hair cuticle and cortex, establishing non-covalent interactions with keratin fibers.[5] Its primary application is in semi-permanent hair coloring formulations, where it provides a yellow-to-orange hue without altering the hair's melanin structure.

Molecular Mechanism of Action

The "mechanism of action" for a direct dye is defined by its thermodynamics of sorption and diffusion kinetics rather than a receptor-ligand interaction typical of pharmaceuticals.

2.1. Diffusion and Penetration Kinetics

The efficacy of CAS 104333-00-8 relies on Fickian diffusion. The molecule's low molecular weight (~280.2 g/mol ) and polar hydroxyl groups allow it to navigate the hair's integral lipid layers.

  • Adsorption: The dye partitions from the aqueous vehicle (shampoo/conditioner base) onto the hydrophobic hair surface (epicuticle).

  • Cuticular Diffusion: Driven by a concentration gradient, the molecule diffuses through the cell membrane complex (CMC) of the cuticle scales.

  • Cortical Sorption: The dye penetrates the cortex, the hydrophilic core of the hair fiber.

  • Keratin Binding: The presence of the nitro group (-NO₂) and trifluoromethyl group (-CF₃) creates a specific electronic distribution that facilitates binding to keratin via:

    • Hydrogen Bonding: Between the dye's hydroxyl/amino groups and the amide backbone of keratin.

    • Van der Waals Forces: Hydrophobic interaction between the aromatic ring and non-polar amino acid residues.

2.2. Visualization of Dyeing Mechanism

The following diagram illustrates the physicochemical pathway of HC Yellow No. 6 from formulation to keratin binding.

DyeMechanism Formulation Dye Formulation (Aqueous Phase) Surface Hair Surface (Epicuticle) Formulation->Surface Partitioning (LogP driven) Cuticle Cuticle Layer (CMC Diffusion) Surface->Cuticle Passive Diffusion Cortex Cortex (Hydrophilic Core) Cuticle->Cortex Penetration Keratin Keratin Fibrils (Binding Site) Cortex->Keratin H-Bonding & VdW Forces Keratin->Formulation Desorption (Shampooing)

Figure 1: Physicochemical sorption pathway of HC Yellow No. 6. The dye relies on passive diffusion and non-covalent binding, making the process reversible (semi-permanent).

Safety Assessment & Toxicology (Drug Development Perspective)

In the context of cosmetic ingredient development, the "mechanism" of toxicity is the critical counterpart to efficacy. The safety of CAS 104333-00-8 is evaluated using a Margin of Safety (MoS) approach, similar to the therapeutic index in drug development.

3.1. Toxicokinetics (ADME)
  • Absorption: Dermal absorption is the rate-limiting step for systemic toxicity. SCCS data indicates very low percutaneous absorption for HC Yellow No. 6.

    • Data Point: In vitro studies (human skin) typically show absorption values < 1% of the applied dose.

  • Metabolism: Nitroaniline dyes can undergo nitroreduction by skin bacteria or hepatic enzymes, potentially forming aromatic amines. However, toxicological assays for HC Yellow No. 6 generally demonstrate a lack of mutagenic metabolites under use conditions.

  • Excretion: Systemically absorbed fractions are rapidly excreted via urine.

3.2. Genotoxicity & Mutagenicity Profile

A critical safety requirement for nitro-containing compounds is the exclusion of genotoxicity (DNA damage).

Assay TypeTest SystemResultSignificance
Ames Test S. typhimurium (TA98, TA100, etc.)Negative No induction of gene mutations with/without metabolic activation (S9).
In Vitro Micronucleus CHO / V79 cellsNegative No clastogenic or aneugenic activity observed.
In Vivo Micronucleus Mouse Bone MarrowNegative Confirms lack of systemic genotoxicity.
3.3. Skin Sensitization Mechanism

Like many low molecular weight aromatic amines, HC Yellow No. 6 acts as a hapten .

  • Haptenization: The molecule penetrates the stratum corneum.

  • Protein Binding: It covalently binds to skin proteins (e.g., lysine residues) to form a complete antigen.

  • Immune Activation: Langerhans cells process the antigen, migrating to lymph nodes to prime T-cells (Sensitization Phase).

  • Note: While a potential sensitizer, risk is managed by limiting concentration (typically < 1.5% in finished products).

Experimental Protocols

For researchers validating this compound, the following protocols are standard for mechanism and safety characterization.

4.1. In Vitro Dermal Absorption (OECD 428)

This protocol determines the systemic exposure dosage (SED) required for safety calculations.

Reagents & Equipment:

  • Franz Diffusion Cells (static or flow-through).

  • Membrane: Dermatomed pig ear skin or human cadaver skin (thickness: 300–400 µm).

  • Receptor Fluid: Phosphate Buffered Saline (PBS) with solubility enhancer (e.g., 5% Ethanol) if necessary.

Workflow:

  • Preparation: Check skin integrity using transepidermal water loss (TEWL) or electrical resistance.

  • Application: Apply 20 µL/cm² of the dye formulation (containing CAS 104333-00-8) to the donor compartment.

  • Exposure: Incubate for 30 minutes (simulating hair dye application time).

  • Washing: Rinse donor compartment with water/surfactant to simulate rinsing hair.

  • Sampling: Collect receptor fluid at intervals (0, 1, 2, 4, 8, 24 h).

  • Extraction: Tape strip the stratum corneum (removes unabsorbed dye) and extract dye from the epidermis/dermis using solvent (e.g., Methanol).

  • Analysis: Quantify using HPLC-UV/VIS or LC-MS/MS.

4.2. HPLC Quantification Method
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (buffered to pH 3.0 with phosphoric acid). Gradient elution.

  • Detection: UV-Vis at λmax (approx. 400-430 nm for yellow nitro dyes).

Safety Assessment Logic

The following diagram details the decision logic used by regulatory bodies (like the SCCS) to approve this ingredient, ensuring the mechanism of action does not lead to toxicity.

SafetyAssessment Exposure Consumer Exposure (Frequency x Concentration) SED Systemic Exposure Dosage (SED) (mg/kg bw/day) Exposure->SED Input Absorption Dermal Absorption Value (from OECD 428) Absorption->SED Input MoS Margin of Safety (MoS) Calculation: NOAEL / SED SED->MoS Denominator NOAEL NOAEL (No Observed Adverse Effect Level) from 90-day oral toxicity NOAEL->MoS Numerator Decision Regulatory Decision (Safe if MoS > 100) MoS->Decision Evaluation

Figure 2: Quantitative risk assessment workflow (SCCS methodology) used to validate CAS 104333-00-8 safety.

References
  • Scientific Committee on Consumer Safety (SCCS). (2003).[7] Opinion on HC Yellow No. 6. European Commission.[6][8][9] Link

  • European Commission. (2006). CosIng: Cosmetic Ingredient Database - HC Yellow No. 6. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Publishing. Link

  • PubChem. (2024). Compound Summary: HC Yellow No. 6 (CAS 104333-00-8).[1] National Library of Medicine. Link

  • Scientific Committee on Consumer Safety (SCCS). (2021). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 11th Revision. Link

Sources

Technical Guide: Synthesis and Applications of Trifluoromethylated Propanediols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and process development. It synthesizes established organic methodologies with specific insights into organofluorine chemistry.

Executive Summary: The Fluorine Effect

2-(Trifluoromethyl)propane-1,3-diol (TFMPD) is not merely a solvent or a generic linker; it is a high-value scaffold in modern drug design.[1] Its primary utility lies in its role as a precursor to 3-(trifluoromethyl)oxetanes , which are increasingly utilized as polar, metabolically stable bioisosteres for gem-dimethyl or tert-butyl groups.[1]

The introduction of the trifluoromethyl (


) group at the C2 position alters the physicochemical profile of the propanediol backbone significantly:
  • pKa Modulation: The electron-withdrawing nature of the

    
     group increases the acidity of the hydroxyl protons (estimated pKa ~12.5 vs. 14.5 for unsubstituted diols), influencing base selection during functionalization.[1]
    
  • Lipophilicity: It provides a "Goldilocks" zone of lipophilicity (LogP ~ -0.4 to 0.5), improving membrane permeability without the solubility penalties of long alkyl chains.[1]

  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the C2 position, a common soft spot in aliphatic chains.

Synthetic Methodologies

The synthesis of TFMPD requires navigating the unique reactivity of fluorinated intermediates. Two primary routes are recommended based on scale and enantiopurity requirements.

Route A: Reduction of 2-(Trifluoromethyl)acrylic Acid (TFMAA)

This is the most direct route for accessing the racemic diol on a multigram scale.[1]

Mechanism: Nucleophilic hydride attack on the carbonyl carbons. Precursor: 2-(Trifluoromethyl)acrylic acid (commercially available or synthesized from 2-bromo-3,3,3-trifluoropropene).[1]

Protocol 1.0: LiAlH4 Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    , 2.5 equiv), THF (anhydrous).
    
  • Procedure:

    • Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and addition funnel under

      
       atmosphere.
      
    • Charge: Add

      
       pellets to THF at 0°C. Critical: Use pellets over powder to moderate the exotherm.
      
    • Addition: Add TFMAA dropwise. Note: Maintain internal temp <10°C. The electron-deficient alkene is prone to polymerization; add a radical inhibitor (e.g., BHT) if the starting material is not freshly distilled.[1]

    • Reflux: Warm to RT, then reflux for 4 hours to ensure complete reduction of the carboxylate.

    • Quench: Use the Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ) to generate a granular precipitate.
    • Purification: Distillation under reduced pressure (bp ~85°C at 15 mmHg).

Route B: Chemoenzymatic Resolution (Stereoselective)

For drug candidates, enantiopurity is non-negotiable. The racemic diol can be resolved using lipase-catalyzed transesterification.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Acyl Donor: Vinyl acetate or vinyl butyrate.

  • Solvent: MTBE or DIPE (anhydrous).

  • Outcome: The enzyme selectively acylates the (S)-enantiomer (typically), leaving the (R)-diol.[1] The diester and diol are then separated by flash chromatography.

Visualization: Synthetic Workflows[2]

The following diagram illustrates the synthetic logic and downstream utility of TFMPD.

SynthesisFlow Start 2-Bromo-3,3,3- trifluoropropene Acid 2-(Trifluoromethyl) acrylic acid Start->Acid Carboxylation (Pd cat, CO) Diol 2-(Trifluoromethyl) propane-1,3-diol Acid->Diol LiAlH4 Reduction (THF, Reflux) Oxetane 3-(Trifluoromethyl) oxetane Diol->Oxetane Cyclization (TsCl, n-BuLi) Resolution Enzymatic Resolution (CAL-B, Vinyl Acetate) Diol->Resolution

Figure 1: Synthetic flowchart from precursor to the high-value oxetane scaffold.

Key Application: Synthesis of 3-(Trifluoromethyl)oxetane

The most critical application of TFMPD is its conversion into the oxetane ring.[1] This 4-membered ether is a "polar stealth" group in medicinal chemistry.[1]

The Cyclization Protocol

Converting the diol to the oxetane requires a precise intramolecular Williamson ether synthesis.

Step 1: Monotosylation Selective activation of one hydroxyl group is required.

  • Reagents: 1.0 equiv Diol, 1.0 equiv p-Toluenesulfonyl chloride (TsCl),

    
    , DCM.
    
  • Nuance: The reaction must be kept at 0°C to minimize ditosylation. The

    
     group reduces the nucleophilicity of the hydroxyls, so reaction times may be longer (6-12h) compared to non-fluorinated diols.[1]
    

Step 2: Ring Closure

  • Reagents: n-Butyllithium (n-BuLi) or NaH, THF, -78°C to RT.

  • Mechanism: Deprotonation of the remaining free hydroxyl followed by 4-exo-tet displacement of the tosylate.[1]

  • Safety Note: The formation of the strained ring is exothermic.

OxetaneMech Diol TFMPD (Diol) MonoTs Mono-Tosylate Intermediate Diol->MonoTs TsCl, Et3N, 0°C (Selective Activation) Alkoxide Alkoxide Anion (Deprotonated) MonoTs->Alkoxide n-BuLi, -78°C (Deprotonation) Oxetane 3-(Trifluoromethyl)oxetane Alkoxide->Oxetane Intramolecular SN2 (Ring Closure)

Figure 2: Mechanistic pathway for the cyclization of TFMPD to oxetane.[1]

Physicochemical Data Comparison

The following table highlights why the


 variant behaves differently in synthesis and biology compared to the standard propanediol.
Property1,3-Propanediol2-(Trifluoromethyl)propane-1,3-diolImplication
pKa (OH) ~14.5~12.5 (Estimated)

diol is more acidic; requires weaker bases for deprotonation but is less nucleophilic.[1]
LogP -1.04~0.5

variant is more lipophilic, improving cell permeability.
C-2 Hybridization


Both maintain 3D character, unlike aromatic spacers.[1]
Metabolic Liability High (Oxidation)Low

blocks metabolic hot-spots.

References & Authoritative Grounding

  • Trifluoromethyl Oxetanes in Drug Design:

    • Source: Mukherjee, P., et al. "Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere."[1][2] ChemMedChem, 2017.[2]

    • Relevance: Establishes the oxetane product as a critical bioisostere for tert-butyl groups, validating the diol's importance.[1]

  • General Oxetane Synthesis from Diols:

    • Source: Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.

    • Relevance: Provides the foundational "monotosylation/cyclization" protocols adapted in this guide.

  • Lipase-Catalyzed Resolution of Propanediols:

    • Source: Kanomata, K., et al. "Lipase-Catalyzed Kinetic Resolution...[1][3] Enantio- and Diastereoselective Synthesis." Chem. Pharm. Bull., 2025.[4]

    • Relevance: Demonstrates the viability of CAL-B for resolving sterically hindered and functionalized diols.

  • Reduction of Acrylic Acid Precursors:

    • Source: "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives."[5] Master Organic Chemistry.

    • Relevance: Standardizes the reduction protocol for the acrylic acid precursor.

Sources

Navigating the Nitro Group: From Structural Alert to Therapeutic Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the nitroaromatic moiety (


) was frequently discarded in early drug discovery due to its reputation as a "structural alert" for mutagenicity and hepatotoxicity. However, a renaissance driven by mechanistic precision has rehabilitated this functional group. From the FDA approval of Pretomanid  for XDR-TB to the deployment of Fexinidazole  for African Trypanosomiasis, the nitro group is now recognized not merely as a toxicophore, but as a tunable "bio-switch."

This technical guide provides a rigorous framework for leveraging nitroaromatic compounds. It details the precise enzymatic mechanisms of bioactivation, outlines strategies to decouple efficacy from genotoxicity, and provides self-validating experimental protocols for characterizing nitro-containing leads.

Part 1: Mechanistic Foundations – The Bioactivation Switch

The biological activity of nitroaromatics is governed by their reduction potential (


) and the specific nitroreductases (NTRs) present in the target tissue. Understanding the dichotomy between Type I  and Type II  nitroreduction is critical for designing safe drugs.
The Two Pathways[1]
  • Type I Nitroreduction (Oxygen-Insensitive):

    • Mechanism: Involves an obligate two-electron transfer (often via bacterial flavoenzymes like NfsA/NfsB).

    • Outcome: Direct conversion of

      
       to the nitroso (
      
      
      
      ), hydroxylamine (
      
      
      ), and finally amine (
      
      
      ) species.
    • Therapeutic Relevance: The hydroxylamine intermediate is highly reactive, capable of forming DNA adducts (bactericidal mechanism) or releasing nitric oxide (Pretomanid mechanism).

  • Type II Nitroreduction (Oxygen-Sensitive):

    • Mechanism: Single-electron transfer (via mammalian P450 reductase or xanthine oxidase) generating a nitro radical anion (

      
      ).
      
    • The "Futile Cycle": In normoxic tissues, molecular oxygen rapidly oxidizes the radical anion back to the parent nitro compound, generating superoxide anions (

      
      ). This protects aerobic tissues from toxicity but causes oxidative stress if uncontrolled.
      
    • Hypoxia Selectivity: In hypoxic tumors or anaerobic bacteria, re-oxidation cannot occur. The radical anion undergoes further reduction to cytotoxic species, forming the basis of Hypoxia-Activated Prodrugs (HAPs) .

Visualization: The Bioactivation Bifurcation

The following diagram illustrates the critical divergence between aerobic safety (futile cycling) and anaerobic/hypoxic efficacy.

Bioactivation Parent Parent Nitroaromatic (Prodrug) Radical Nitro Radical Anion (-NO2•-) Parent->Radical Type II NTR (1e-) (Mammalian P450) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso Type I NTR (2e-) (Bacterial NfsA/B) Radical->Parent Futile Cycle (Fast in Air) Radical->Nitroso Hypoxia / Anaerobiosis (Disproportionation) O2 O2 (Normoxia) Radical->O2 Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl Reductase Amine Amine (-NH2) Hydroxyl->Amine Reductase DNA DNA Adducts / Cytotoxicity Hydroxyl->DNA Covalent Binding Superoxide Superoxide (O2•-) (Oxidative Stress) O2->Superoxide Redox Cycling

Figure 1: Mechanistic divergence of nitroaromatic reduction. Note the "Futile Cycle" (orange path) that protects normoxic cells, versus the Type I pathway (blue dashed) utilized by antimicrobials.

Part 2: Therapeutic Architectures & Case Studies

Antimicrobials: The Pretomanid Paradigm

Pretomanid (PA-824) represents a "best-in-class" utilization of the nitro group for M. tuberculosis.

  • Mechanism: It acts as a prodrug activated by the deazaflavin-dependent nitroreductase (Ddn ) within the mycobacterium.[1]

  • Dual Action:

    • Respiratory Poisoning: Release of reactive nitrogen species (NO) upon activation.

    • Cell Wall Inhibition: The reactive metabolite inhibits DprE2 , blocking arabinogalactan synthesis.

  • Key Learning: Specificity is achieved because the activating enzyme (Ddn) has no mammalian homolog, minimizing host toxicity.

Oncology: Hypoxia-Activated Prodrugs (HAPs)

Compounds like Evofosfamide (TH-302) utilize the 2-nitroimidazole trigger.[2]

  • Logic: The 2-nitroimidazole has a reduction potential (

    
    ) tuned to be reduced by cellular reductases but rapidly re-oxidized by 
    
    
    
    .
  • Activation: Only in the hypoxic core of solid tumors (

    
    ) does the fragmentation occur, releasing the alkylating mustard payload.
    
Comparative Data: Nitro-Drug Classes
Drug ClassRepresentativeTarget IndicationActivation EnzymeKey Mechanism
Nitroimidazoles MetronidazoleAnaerobes/ProtozoaPFOR / FerredoxinDNA fragmentation via radical species
Nitroimidazooxazines PretomanidTuberculosis (MDR/XDR)Ddn (

-dependent)
NO release + Cell wall inhibition
Nitrofurans NitrofurantoinUTI (E. coli)Bacterial NTRs (Type I)Ribosomal protein damage
HAPs EvofosfamideSolid TumorsPOR / P450 ReductaseHypoxia-selective release of Br-IPM

Part 3: Experimental Protocols (Self-Validating Systems)

To work with nitro compounds, one must verify their reducibility and hypoxia selectivity. The following protocols are designed for high reproducibility.

Protocol 1: Kinetic Determination of Nitroreductase Activity

Objective: Quantify the susceptibility of a lead compound to specific nitroreductases (e.g., E. coli NfsB or mammalian POR).

Reagents:

  • Recombinant Nitroreductase (Sigma or in-house purification).

  • Cofactor: NADPH (10 mM stock in PBS).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Control: Nitrofurazone (positive control).

Workflow:

  • Blanking: Prepare a master mix of Buffer + NADPH (200 µM final).

  • Substrate Addition: Add test compound (1–100 µM) to quartz cuvette/plate.

  • Initiation: Add Enzyme (e.g., 1 µg/mL).

  • Detection: Monitor absorbance decrease at 340 nm (NADPH oxidation) OR absorbance change at the compound's

    
     (often 350–450 nm for nitroaromatics).
    
  • Validation:

    • Self-Check: If NADPH consumption occurs without compound spectral change, check for "uncoupled" oxidase activity (superoxide generation).

    • Calculation: Rate (

      
      ) = 
      
      
      
      .
Protocol 2: Hypoxia Cytotoxicity Ratio (HCR) Screening

Objective: Determine if a compound acts as a Hypoxia-Activated Prodrug (HAP) or a general toxin.

Workflow:

  • Seeding: Seed A549 or HCT116 cells in duplicate 96-well plates.

  • Dosing: Treat with serial dilutions of the nitro compound.

  • Incubation:

    • Plate A (Normoxia): Standard incubator (21%

      
      ).
      
    • Plate B (Hypoxia): Anaerobic chamber or hypoxic workstation (0.1%

      
      ) for 4 hours, then transfer to normoxia for 72h.
      
  • Readout: Cell viability assay (CellTiter-Glo or MTT).

  • Analysis:

    • Calculate

      
       for both conditions.
      
    • HCR =

      
      .
      
    • Interpretation: An HCR > 10 indicates significant hypoxia selectivity.

Part 4: Structural De-Risking & Decision Logic

Not all nitro compounds are mutagens. The "Ames positive" stigma can be mitigated by tuning the electronics of the ring system.

  • Reduction Potential (

    
    ):  Compounds with very negative 
    
    
    
    (<-500 mV) are difficult to reduce and often lack efficacy. Compounds with positive
    
    
    are easily reduced but often toxic. The "Goldilocks Zone" is typically -300 to -450 mV .
  • Sterics: Ortho-substitution on the phenyl ring can twist the nitro group out of planarity, reducing resonance with the ring and altering reducibility.

Decision Tree: Hit-to-Lead for Nitro Compounds

Use this logic flow to filter hits early in the discovery process.

DecisionTree Start Nitroaromatic Hit Identified Step1 Assess Reduction Potential (E1) Start->Step1 Check1 Is E1 within -250 to -450 mV? Step1->Check1 Step2 Ames Test (Strain TA98/TA100) Check1->Step2 Yes Discard Discard / Structural Redesign Check1->Discard No (Too stable/labile) Check2 Ames Positive? Step2->Check2 Step3 Mammalian Cytotoxicity (HepG2) Check2->Step3 Negative / Weak Check2->Discard Strong Positive (+S9) Check3 Selectivity Index > 10? Step3->Check3 Check3->Discard No Proceed Advance to PK/PD Check3->Proceed Yes

Figure 2: Strategic decision tree for evaluating nitroaromatic candidates. Early filtration by reduction potential and genotoxicity is crucial.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 2022.

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biochemistry, 2019.

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 2022.[2]

  • Mechanism of nitroreductase (NTR)-mediated bioactivation of nitroaromatic compounds. ResearchGate, 2021.

  • Pretomanid - Wikipedia.

  • Fexinidazole - Wikipedia.

  • Amplite® Luminometric Nitroreductase Assay Kit. AAT Bioquest.

Sources

Pharmacological Profiling and Therapeutic Target Validation: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

[1]

Executive Summary

This technical guide provides a rigorous pharmacological assessment of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (CAS: 33229-34-4).[1] While historically categorized as the semi-permanent dye HC Blue No. 2, a structural deconstruction reveals a potent medicinal chemistry scaffold.

The molecule contains the 2-nitro-4-trifluoromethylaniline moiety—the precise pharmacophore found in first-generation non-steroidal anti-androgens (e.g., Flutamide).[1] This guide re-evaluates the molecule not as a cosmetic agent, but as a small-molecule probe for nuclear receptor antagonism and bioreductive enzyme kinetics.[1] We identify the Androgen Receptor (AR) as the primary pharmacological target and Nitroreductases (NTR) as metabolic activation targets, providing a roadmap for repurposing or structural optimization.

Structural Analysis & Pharmacophore Mapping

To understand the therapeutic potential, we must decouple the molecule's "head" (pharmacophore) from its "tail" (solubilizer).

The "Warhead": Nitro-Trifluoromethyl-Phenyl Ring

The core structure is an electron-deficient aromatic ring.[1]

  • Trifluoromethyl (-CF3) at C4: Provides metabolic stability and lipophilicity; critical for binding to the hydrophobic pocket of the Androgen Receptor.

  • Nitro (-NO2) at C2: Creates a strong electron-withdrawing effect, influencing the pKa of the amine and serving as a hydrogen bond acceptor in receptor active sites.[1]

The "Tail": Aminopropane-1,2-diol

Unlike Flutamide (which has an amide linkage), this molecule features a secondary amine linked to a glycerol-like chain.[1]

  • Effect: Drastically increases water solubility compared to standard anti-androgens.

  • Therapeutic Trade-off: While this reduces passive diffusion across the blood-brain barrier (BBB), it reduces the requirement for toxic solubilizing excipients.[1]

Comparative Structural Logic (DOT Visualization)

The following diagram illustrates the structural homology between this molecule and the clinical anti-androgen Flutamide.

PharmacophoreMapcluster_0Functional DivergenceHCBlue2Target Molecule(HC Blue No. 2)PharmacophoreCommon Scaffold:2-nitro-4-(trifluoromethyl)anilineHCBlue2->PharmacophoreContains CoreTail1HC Blue 2 Tail:Propane-1,2-diol(High Solubility)HCBlue2->Tail1FlutamideReference Drug:FlutamideFlutamide->PharmacophoreContains CoreTail2Flutamide Tail:Isobutyramide(High Potency)Flutamide->Tail2

Figure 1: Structural homology mapping revealing the shared anti-androgen pharmacophore.[1]

Primary Therapeutic Target: The Androgen Receptor (AR)[2]

Mechanism of Action

The 2-nitro-4-trifluoromethylphenyl group acts as a competitive antagonist at the Ligand Binding Domain (LBD) of the Androgen Receptor (NR3C4).[1]

  • Binding: The molecule competes with Dihydrotestosterone (DHT).

  • Conformational Change: Binding prevents the folding of Helix 12 in the LBD.

  • Blockade: This inhibition prevents AR dimerization and translocation to the nucleus, halting the transcription of androgen-response genes (e.g., PSA, TMPRSS2).

Therapeutic Context

This target is relevant for Prostate Cancer research.[2][3][4] While the diol tail may reduce affinity compared to nanomolar drugs like Enzalutamide, this molecule serves as a valuable hydrophilic lead compound for topical anti-androgens (e.g., for androgenetic alopecia) where systemic absorption is undesirable.

Secondary Target: Nitroreductases (Hypoxia Activation)

The Bioreductive Logic

The nitro group (-NO2) is a substrate for type I and II nitroreductases (NTR). In hypoxic tumor environments (common in solid tumors), these enzymes reduce the nitro group to a hydroxylamine (-NHOH) or amine (-NH2).[1]

  • Prodrug Potential: The reduction of the electron-withdrawing nitro group to an electron-donating amine drastically changes the electronic properties of the ring.[1] This "switch" can be used to activate fluorescence (for diagnostics) or alter binding affinity selectively in tumor cells.

MetabolicPathwayParentParent Molecule(Nitro-form)IntermediateNitroso Intermediate(-NO)Parent->Intermediate 2e- ReductionEnzymeNitroreductase (NTR)+ NADPHEnzyme->ParentActiveMetaboliteHydroxylamine/Amine(-NHOH / -NH2)Intermediate->ActiveMetabolite 2e- Reduction

Figure 2: Bioreductive activation pathway relevant to hypoxic tumor targeting.[5]

Experimental Protocols for Validation

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: AR Transcriptional Reporter Assay

Objective: Quantify functional antagonism of the Androgen Receptor.

StepParameterDetail
1. Cell Line MDA-kb2Breast cancer line stably expressing AR and MMTV-Luciferase reporter.[1]
2. Seeding Density10,000 cells/well in 96-well white plates (phenol-red free media).[1]
3. Treatment AgonistCo-treat with 0.1 nM DHT (Dihydrotestosterone) to induce signal.
4. Dosing Test CompoundSerial dilution of HC Blue 2 (0.1 µM to 100 µM).
5. Control Positive CtrlFlutamide (10 µM) as full antagonist reference.
6. Readout LuminescenceMeasure after 24h incubation using steady-glo reagent.

Validation Criteria: A dose-dependent decrease in luminescence indicates successful competition with DHT.[1] Calculate IC50.

Protocol B: Nitroreductase Kinetic Assay

Objective: Confirm the molecule is a substrate for bioreductive enzymes.

  • Reaction Mix: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 50 µM NADPH.

  • Enzyme: Add purified E. coli Nitroreductase (or rat liver microsomes for mammalian context).

  • Initiation: Add 50 µM of the test molecule.

  • Detection: Monitor absorbance decrease at 340 nm (NADPH oxidation) or specific spectral shift of the nitro-to-amine conversion (typically 400-500 nm range) over 30 minutes.

  • Data: Plot Initial Velocity (

    
    ) vs. Substrate Concentration 
    
    
    to determine Michaelis-Menten constants (
    
    
    ,
    
    
    ).

Safety & Toxicology (The "Anti-Target")

When developing this scaffold, researchers must account for the "Anti-Target": Genotoxicity .

  • Risk: Nitro-aromatic amines can intercalate DNA or form adducts after metabolic activation.[1]

  • Screening: An Ames Test (Salmonella typhimurium strains TA98/TA100) is mandatory.

  • Mitigation: If mutagenicity is observed, substitution of the nitro group with a nitrile (-CN) group (as seen in second-generation anti-androgens like Bicalutamide) retains AR affinity while eliminating nitro-associated genotoxicity.[1]

References

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on HC Blue No. 2. European Commission.[1] Link

  • Tucker, H., et al. (1988). "Nonsteroidal antiandrogens.[1][4] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide." Journal of Medicinal Chemistry, 31(5), 954–959. Link

  • Knox, R. J., et al. (1993). "The bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954)—II. A comparison of an Escherichia coli nitroreductase and Walker DT diaphorase." Biochemical Pharmacology, 46(5), 797-803.[1] Link

  • PubChem Compound Summary. (2023). HC Blue No. 2 (CID 36383). National Center for Biotechnology Information.[1] Link

  • Goldstein, A. S., et al. (2008). "Discovery of S-40503, a novel nonsteroidal selective androgen receptor modulator (SARM)." Bioorganic & Medicinal Chemistry Letters, 18(18), 4952-4955.[1] Link

Spectroscopic data (NMR, IR, MS) for 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

[1]

Executive Summary & Chemical Identity[1][2]

This guide details the structural characterization of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol , a fluorinated nitroaniline derivative used primarily as a chromophore in cosmetic formulations and as an intermediate in organic synthesis.[1] The presence of the trifluoromethyl (-CF₃) group at the para position and a nitro (-NO₂) group at the ortho position relative to the amine linker imparts significant electron-withdrawing character, influencing both its spectroscopic signature and chemical reactivity.[1]

Chemical Profile
PropertyDetail
IUPAC Name 3-[[2-Nitro-4-(trifluoromethyl)phenyl]amino]propane-1,2-diol
CAS Number 104333-00-8
Molecular Formula C₁₀H₁₁F₃N₂O₄
Molecular Weight 280.20 g/mol
Structural Class Nitroaniline / Aminoglycerol Derivative
Appearance Yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Synthetic Pathway & Mechanism[1][3][5]

The synthesis follows a classical Nucleophilic Aromatic Substitution (

1
Reaction Scheme

Reagents: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene + 3-Amino-1,2-propanediol.[1] Conditions: Base (K₂CO₃ or Et₃N), Solvent (DMSO or Ethanol), 60–80°C.[1]

SynthesisPathwayStart14-Chloro-3-nitrobenzotrifluoride(Electrophile)InterMeisenheimer Complex(Transition State)Start1->InterAdditionStart23-Amino-1,2-propanediol(Nucleophile)Start2->InterBase (Et3N)Product3-((2-Nitro-4-(CF3)phenyl)amino)propane-1,2-diolInter->ProductElimination (-Cl)ByprodHCl (Neutralized)Inter->Byprod

Figure 1: S_NAr mechanism showing the addition of the aminodiol nucleophile followed by the elimination of the chloride ion.

Spectroscopic Characterization

The following data is synthesized from empirical trends of the parent 2-nitro-4-trifluoromethylaniline core and the aminoglycerol side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by a distinct aromatic region (3 protons) and a complex aliphatic region due to the chiral center in the propanediol chain.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
8.50 Broad t1HNH -ArDeshielded by intramolecular H-bonding to the ortho-NO₂ group.[1]
8.32 s (or d)1HAr-H3 Ortho to NO₂, ortho to CF₃.[1] Highly deshielded by two EWGs.[1]
7.85 dd1HAr-H5 Para to NO₂.[1] Split by H6 (ortho) and H3 (meta).
7.25 d1HAr-H6 Ortho to NH.[1] Shielded relative to other Ar-H due to mesomeric donation from amine.[1]
5.10 d1HCH-OH Secondary hydroxyl proton.[1]
4.85 t1HCH₂-OH Primary hydroxyl proton.[1]
3.85 m1HCH -OHMethine proton of the glycerol chain.[1]
3.55 - 3.65 m2HCH₂ -OHTerminal methylene protons (diastereotopic).[1]
3.30 - 3.45 m2HNH-CH₂ Methylene adjacent to amine.[1] Downfield shift due to N-Ar conjugation.[1]
¹³C NMR (100 MHz, DMSO-d₆)
  • Aromatic Carbons: ~148.0 (C-N), ~135.0 (C-NO₂), ~130.0 (C-5), ~126.0 (C-3), ~123.0 (q, C F₃), ~118.0 (q, C -CF₃), ~115.0 (C-6).[1]

  • Aliphatic Carbons: ~70.5 (CH-OH), ~64.0 (CH₂-OH), ~46.5 (NH-CH₂).[1]

Infrared (IR) Spectroscopy[1]

The IR spectrum confirms the presence of the nitro group, the trifluoromethyl group, and the diol functionality.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3350 - 3450 O-HBroad stretch (intermolecular H-bonding).[1]
3320 N-HSecondary amine stretch (sharp shoulder).[1]
2850 - 2950 C-HAliphatic stretching (propyl chain).[1]
1535 NO₂Asymmetric stretch (strong).[1]
1350 NO₂Symmetric stretch.[1]
1110 - 1320 C-FStrong, broad absorption (C-F stretch).[1]
1050 C-OPrimary/Secondary alcohol stretch.[1]
Mass Spectrometry (MS)[1]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1] Molecular Ion: [M+H]⁺ = 281.2 Da.[1]

Fragmentation Pathway

The fragmentation is dominated by the cleavage of the alkyl chain and the stability of the nitro-trifluoromethyl-phenyl core.[1]

MassSpecParent[M+H]+ m/z 281Frag1Loss of H2O m/z 263Parent->Frag1-18 DaFrag2Loss of Propane-diol chain (Ar-NH2 core) m/z 206Parent->Frag2-75 Da (C3H7O2)Frag3Loss of NO2 m/z 235Parent->Frag3-46 DaFrag1->Frag2Sequential Loss

Figure 2: Proposed ESI-MS fragmentation pathway showing primary loss of water and the alkyl side chain.[1]

Experimental Protocols

Synthesis Procedure (Lab Scale)
  • Preparation: In a 100 mL round-bottom flask, dissolve 1-chloro-2-nitro-4-(trifluoromethyl)benzene (2.25 g, 10 mmol) in 20 mL of DMSO.

  • Addition: Add 3-amino-1,2-propanediol (1.1 g, 12 mmol) and Potassium Carbonate (2.0 g, 15 mmol).

  • Reaction: Heat the mixture to 80°C for 6 hours under magnetic stirring. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1]

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The product may precipitate as a yellow solid.[1] If oil forms, extract with Ethyl Acetate (3 x 30 mL).[1]

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).

Quality Control Parameters
  • Purity (HPLC): >98% (Area %).[1][2]

  • Melting Point: Expected range 95–105°C (based on analogs).[1]

  • Solvent Residuals: Ensure DMSO removal (<5000 ppm) if used for biological assays.[1]

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[1][3] Opinion on HC Yellow n° 13. European Commission.[1][3] (Provides structural data on the closely related ethanolamine analog). Retrieved from [Link]

  • PubChem. (2025).[1][4] Compound Summary: 3-amino-1,2-propanediol.[1][5][6][7] National Library of Medicine.[1] Retrieved from [Link][1]

The Trifluoromethyl Motif in Molecular Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethyl group (


) is not merely a "heavy methyl"; it is a privileged structural motif that fundamentally alters the physicochemical landscape of a molecule.[1][2] In modern drug discovery, the strategic installation of a 

group is a high-impact tactic used to modulate lipophilicity, block metabolic soft spots, and induce unique conformational biases.[1] This guide analyzes the mechanistic role of

in molecular interactions and provides validated protocols for assessing its impact on ligand binding and stability.[1]

Physicochemical Architecture: The "Fluoro-Effect"

The utility of the trifluoromethyl group stems from the unique properties of the fluorine atom: the highest electronegativity (3.98 Pauling scale) and a tightly sequestered electron lone pair. When three fluorine atoms cluster on a single carbon, they create a moiety with distinct steric and electronic signatures.

Steric Bulk and Shape

Contrary to early assumptions, the


 group is significantly larger than a methyl group.[3]
  • Van der Waals Volume: The

    
     group occupies approximately 42.6 ų , compared to 23.4 ų  for a methyl group (
    
    
    
    ).
  • Bioisosteric Equivalence: Sterically, the

    
     group is most comparable to an isopropyl group  or an ethyl group , rather than a methyl group. This makes it an excellent space-filling motif for hydrophobic pockets in protein targets [1].
    
Electronic Modulation (The Inductive Effect)

The cumulative electronegativity of three fluorine atoms creates a powerful electron-withdrawing group (EWG).

  • pKa Shift: Installing a

    
     group adjacent to an ionizable center drastically lowers the pKa. For example, replacing the methyl group of p-cresol with a 
    
    
    
    group increases the acidity of the phenol by several orders of magnitude, altering the protonation state at physiological pH.
  • Dipole Moment: The C-F bond is highly polarized. In a

    
     group, the vector sum of these dipoles creates a strong local electrostatic field that can engage in specific orthogonal interactions with protein backbone amides [2].
    
Lipophilicity and Membrane Permeability

The introduction of fluorine typically increases lipophilicity, a critical parameter for Blood-Brain Barrier (BBB) penetration and membrane permeability.

Table 1: Comparative Lipophilicity Parameters

SubstituentHansch

Constant
Electronic Effect (

)
Steric Parameter (Es)

0.56-0.170.00

0.71+0.23-0.97

0.88 +0.54 -2.40

1.98-0.20-1.54

Note: The Hansch


 constant indicates that 

is significantly more lipophilic than

and

, facilitating hydrophobic collapse in binding pockets [3].

Molecular Interactions & Metabolic Stability[4]

Metabolic Blockade

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol or 485 kJ/mol).

  • Mechanism: Cytochrome P450 enzymes typically oxidize C-H bonds. Replacing a labile C-H bond (a "soft spot") with a C-F bond renders that site inert to oxidative metabolism.

  • Application: This strategy prolongs the in vivo half-life (

    
    ) of a drug.[1] A classic example is the protection of benzylic positions or aromatic rings from hydroxylation.
    
Orthogonal Fluorine Interactions

While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, the


 group participates in unique electrostatic contacts:
  • C-F···C=O Interactions: The electron-rich fluorine can interact favorably with the electrophilic carbon of a backbone carbonyl group.

  • Hydrophobic Enclosure: The

    
     group sheds water molecules efficiently (high hydrophobicity), leading to a significant gain in entropy upon binding to a lipophilic pocket.
    

Experimental Validation Protocols

To rigorously assess the impact of


 substitution, we employ self-validating screening protocols.
Protocol A: NMR Ligand Binding Screening

This protocol utilizes the 100% natural abundance and high sensitivity of the


 nucleus. Since there is zero background fluorine signal in biological proteins, any signal observed comes exclusively from the ligand [4].

Objective: Determine binding affinity (


) and kinetics of a fluorinated ligand.
  • Library Preparation:

    • Prepare a fragment library of

      
       containing compounds.
      
    • Dissolve fragments in DMSO-

      
       to 100 mM stocks.
      
    • Create "Cocktails" of 5-10 compounds with non-overlapping chemical shifts (ensure

      
       ppm).
      
  • Sample Assembly:

    • Control Tube: 50 µM Ligand Cocktail + Buffer (PBS pH 7.4, 10%

      
      ).
      
    • Experimental Tube: 50 µM Ligand Cocktail + 2-5 µM Target Protein + Buffer.

  • Data Acquisition (

    
     Relaxation Filter): 
    
    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

    • Delay: Set total spin-echo delay (

      
      ) to 50-200 ms.
      
    • Mechanism: Large protein-ligand complexes tumble slowly, causing rapid

      
       relaxation. Small, free ligands tumble fast (slow relaxation).
      
  • Analysis:

    • Compare spectra. Signals that disappear or broaden significantly in the Experimental Tube indicate binding (the ligand has adopted the relaxation properties of the protein).

    • Signals that remain sharp indicate non-binders.

Protocol B: Lipophilicity Determination ( ) via HPLC

Traditional shake-flask methods are low-throughput. This HPLC protocol provides a rapid surrogate.

  • Column Selection: Use a C18 reverse-phase column (high hydrophobicity).

  • Calibration: Run a set of standards with known LogP values (e.g., toluene, naphthalene, acetophenone).

  • Method:

    • Mobile Phase A: 20 mM Ammonium Acetate pH 7.4.

    • Mobile Phase B: Acetonitrile.

    • Run a fast gradient (0% to 100% B over 5 mins).

  • Calculation:

    • Measure retention time (

      
      ).
      
    • Calculate capacity factor

      
       (where 
      
      
      
      is dead time).
    • Correlate

      
       to LogP using the calibration curve.
      

Visualizations

Diagram 1: The "Fluoro-Effect" Decision Matrix

This flowchart illustrates the logical process for deciding when to deploy a


 group during lead optimization.

CF3_Decision_Matrix Start Lead Optimization Challenge Metabolic Issue: Rapid Metabolism? Start->Metabolic Potency Issue: Low Potency? Start->Potency Permeability Issue: Poor Membrane Permeability? Start->Permeability Action_Met Action: Block Metabolic Soft Spot (Replace -CH3 or -H with -CF3) Metabolic->Action_Met Yes Action_Pot Action: Fill Hydrophobic Pocket (Exploit Steric Bulk ~ Isopropyl) Potency->Action_Pot Yes Action_Perm Action: Increase Lipophilicity (Modulate LogP) Permeability->Action_Perm Yes Warning Check: pKa Shift & Solubility (-CF3 is Strong EWG) Action_Met->Warning Action_Pot->Warning Action_Perm->Warning

Caption: Decision matrix for deploying the trifluoromethyl group to solve specific medicinal chemistry bottlenecks.

Diagram 2: NMR Screening Workflow

This diagram visualizes the self-validating screening protocol described in Section 3.

F19_NMR_Workflow Lib 1. Fragment Library (CF3-containing) Mix 2. Prepare Cocktails (5-10 compounds) Lib->Mix Split Split Sample Mix->Split Ref Reference Tube (Ligand Only) Split->Ref Exp Experimental Tube (Ligand + Protein) Split->Exp NMR 3. Acquire 19F CPMG NMR (T2 Relaxation Filter) Ref->NMR Exp->NMR Result 4. Data Analysis NMR->Result Outcome Signal Attenuation = BINDER Sharp Signal = NON-BINDER Result->Outcome

Caption: Workflow for identifying protein binders using


 NMR T2 relaxation filtering.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Dalvit, C., et al. (2002). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. [Link]

Sources

Technical Monograph: Exploratory Profiling of 3-[2-nitro-4-(trifluoromethyl)anilino]propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation: HC Yellow No. 6[1][2][3][4]

Executive Summary

This technical guide outlines the exploratory characterization of 3-[2-nitro-4-(trifluoromethyl)anilino]propane-1,2-diol (CAS: 104333-00-8), a semi-permanent dye intermediate commercially known as HC Yellow No. 6 .

This molecule represents a classic "push-pull" chromophore system, featuring an electron-withdrawing nitro-trifluoromethyl benzene core coupled with an electron-donating alkylamine tail. The specific inclusion of a propane-1,2-diol moiety (unlike the ethanolamine tail in HC Yellow No. 13) is a critical medicinal chemistry modification designed to modulate lipophilicity (LogP) and enhance water solubility, potentially altering skin penetration profiles.

This guide provides a standardized framework for the synthesis, physicochemical validation, and toxicological screening of this compound, intended for researchers in cosmetic chemistry and material science.

Part 1: Chemical Architecture & Synthesis Strategy

Mechanistic Rationale

The synthesis relies on a Nucleophilic Aromatic Substitution (


) . The substrate, 4-chloro-3-nitrobenzotrifluoride , possesses a chloride leaving group activated by the ortho-nitro and para-trifluoromethyl groups. These strongly electron-withdrawing groups lower the energy of the Meisenheimer complex intermediate, facilitating the attack by the nucleophilic amine (3-amino-1,2-propanediol).
Synthesis Protocol

Objective: Isolate high-purity (>99%) HC Yellow No. 6.

  • Reagents:

    • Substrate: 4-Chloro-3-nitrobenzotrifluoride (1.0 eq)

    • Nucleophile: 3-Amino-1,2-propanediol (1.1 eq)

    • Base: Potassium Carbonate (

      
      ) (1.5 eq) - scavenges HCl byproduct.
      
    • Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Workflow:

  • Charge: Dissolve 4-chloro-3-nitrobenzotrifluoride in DMF (5 mL/g) in a round-bottom flask.

  • Activation: Add anhydrous

    
     and stir at room temperature for 15 minutes.
    
  • Addition: Dropwise add 3-amino-1,2-propanediol. Note: Exothermic reaction; control rate to maintain temp <40°C.

  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Quench: Pour the reaction mixture into crushed ice/water (10x volume). The product should precipitate as a yellow solid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (80:20) to remove unreacted amine and inorganic salts.

Reaction Pathway Visualization

SynthesisPathway Substrate 4-Chloro-3-nitro- benzotrifluoride Intermediate Meisenheimer Complex Substrate->Intermediate + Reagent / K2CO3 (DMF, 90°C) Reagent 3-Amino-1,2- propanediol Reagent->Intermediate Product HC Yellow No. 6 (Target) Intermediate->Product - HCl Byproduct KCl + H2O Intermediate->Byproduct

Caption:


 synthesis pathway showing the activation of the chlorobenzene derivative and subsequent formation of the target amino-diol.

Part 2: Physicochemical Characterization

Structure-Activity Relationship (SAR)

The propane-1,2-diol tail is the defining feature. Compared to its analog HC Yellow No. 13 (ethanolamine tail), the additional hydroxyl group in HC Yellow No. 6 increases polarity.

Data Comparison Table:

PropertyHC Yellow No. 6 (Target)HC Yellow No. 13 (Analog)Impact of Modification
Tail Structure -NH-CH2-CH(OH)-CH2OH-NH-CH2-CH2OHIncreased H-bonding capacity
LogP (Est.) ~1.8 - 2.1~2.5Reduced lipophilicity; lower skin penetration potential
Water Solubility ModerateLowImproved formulation stability in aqueous bases

~410-420 nm~415 nmNegligible chromophore shift (electronic decoupling)
Spectral Validation
  • UV-Vis: Expect a broad absorption band at 410–420 nm (Yellow) in methanol.

    • Solvatochromism: The peak will redshift in polar aprotic solvents (DMSO) due to stabilization of the excited intramolecular charge transfer (ICT) state.

  • 1H-NMR (DMSO-d6):

    • 
       8.3 (d, 1H, H-3 aromatic, ortho to 
      
      
      
      )
    • 
       7.8 (dd, 1H, H-5 aromatic)
      
    • 
       7.2 (d, 1H, H-6 aromatic)
      
    • 
       8.6 (t, 1H, -NH-)
      
    • Multiplets at 3.0–4.5 ppm corresponding to the propyl backbone and hydroxyl protons.

Part 3: Analytical Validation Protocol

To ensure the compound meets "Research Grade" standards (>98% purity), the following HPLC method is mandatory.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: DAD at 254 nm (impurities) and 415 nm (target).

  • Flow Rate: 1.0 mL/min.

Acceptance Criteria:

  • Purity: Area % > 98.0%.[1][2][3]

  • Impurity A (Hydrolysis): 2-nitro-4-(trifluoromethyl)phenol < 0.5% (Result of OH- attack on substrate).

  • Impurity B (Starting Material): 4-chloro-3-nitrobenzotrifluoride < 0.1%.

Part 4: Biological Safety & Toxicology

As a nitroaniline derivative, safety profiling focuses on mutagenicity and sensitization. The fluorine substitution generally improves metabolic stability compared to non-fluorinated analogs, but rigorous testing is required.

Toxicological Workflow

ToxWorkflow Start Purified HC Yellow No. 6 Tier1 Tier 1: Genotoxicity (Ames Test - OECD 471) Start->Tier1 Tier2 Tier 2: Skin Sensitization (DPRA / h-CLAT) Tier1->Tier2 If Non-Mutagenic Decision Safety Profile Assessment Tier1->Decision If Mutagenic -> STOP Tier3 Tier 3: Cytotoxicity (MTT Assay in Keratinocytes) Tier2->Tier3 Tier3->Decision

Caption: Tiered toxicological screening workflow prioritizing genotoxicity exclusion before sensitization testing.

Critical Assays
  • Ames Test (OECD 471):

    • Strains:S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

    • Condition: +/- S9 metabolic activation.

    • Relevance: Nitro groups can be reduced to hydroxylamines by S9, which are potential DNA intercalators. A negative result is prerequisite for cosmetic use.

  • In Vitro Sensitization (OECD 442C/E):

    • DPRA (Direct Peptide Reactivity Assay): Measures reactivity with cysteine/lysine. High reactivity suggests potential for haptenization (skin allergy).

    • h-CLAT: Measures activation of dendritic cells (CD86/CD54 expression).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5463805, HC Yellow No. 6. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Yellow n° 13 (Analogous Structure Assessment). European Commission. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Human Health Tier II Assessment for Nitroaniline Hair Dyes. Australian Industrial Chemicals Introduction Scheme (AICIS).[4] Retrieved from [Link]

  • Corbett, J. F. (2000). The Chemistry of Hair-Care Products: Hair Dyes. Journal of the Society of Dyers and Colourists. (General reference on nitroaniline dye chemistry).

Sources

Computational Profiling & Predictive Toxicology of Nitroaniline Derivatives: A Case Study of HC Yellow No. 4

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol Common Name: HC Yellow No. 4 CAS Registry Number: 59820-43-8 Molecular Formula: C₁₀H₁₁F₃N₂O₄

Executive Summary & Strategic Rationale

This technical guide provides a rigorous in silico framework for profiling HC Yellow No. 4 , a semi-permanent hair dye ingredient. While traditionally viewed through the lens of cosmetic efficacy, the presence of a nitro group and a secondary amine necessitates a dual-track computational strategy: Predictive Toxicology (safety) and Molecular Interaction (efficacy).

Why In Silico? Regulatory bodies like the SCCS (Scientific Committee on Consumer Safety) emphasize the reduction of animal testing. Computational modeling provides mechanistic insights into:

  • Sensitization Potential: Correlating electrophilicity (DFT) with protein haptenization.

  • Genotoxicity: Evaluating the nitro-reduction liability via metabolic simulation.

  • Binding Affinity: Quantifying interaction with hair keratin (efficacy) vs. metabolic enzymes (safety).

Module A: Quantum Mechanical Profiling (DFT)

Objective: To determine the electronic stability, reactivity indices, and potential for skin sensitization via the Michael addition mechanism or Schiff base formation.

Theoretical Basis

The HOMO-LUMO gap is a critical descriptor of chemical softness. Soft electrophiles are more likely to react with cysteine residues in skin proteins, leading to sensitization. The trifluoromethyl group (-CF₃) acts as a strong electron-withdrawing group (EWG), potentially stabilizing the LUMO and increasing electrophilicity.

Experimental Protocol (Gaussian/ORCA)
  • Geometry Optimization:

    • Method: Density Functional Theory (DFT).[1][2][3]

    • Functional/Basis Set: B3LYP / 6-311++G(d,p).[3][4] Rationale: The diffuse functions (++) are essential for describing the lone pairs on the nitro and hydroxyl oxygens.

    • Solvation Model: PCM (Polarizable Continuum Model) using Water (

      
      ) to mimic physiological conditions.
      
  • Frequency Calculation:

    • Validation: Ensure no imaginary frequencies (NImag=0) to confirm a true local minimum.

    • Thermochemistry: Calculate Zero-Point Energy (ZPE) and Gibbs Free Energy (

      
      ).
      
  • Reactivity Descriptors:

    • Calculate Electrophilicity Index (

      
      ): 
      
      
      
    • Where Chemical Potential

      
       and Hardness 
      
      
      
      .
Visualization: DFT Workflow

DFT_Workflow Start Input Structure (SMILES/SDF) GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Start->GeomOpt Freq Frequency Check (NImag = 0?) GeomOpt->Freq Freq->GeomOpt Fail (Re-optimize) Frontier Frontier Orbitals (HOMO/LUMO) Freq->Frontier Pass Indices Global Reactivity Indices (ω, η, μ) Frontier->Indices Sensitization Skin Sensitization Prediction Indices->Sensitization Correlate ω

Caption: Workflow for Quantum Mechanical profiling to derive reactivity indices correlating to toxicity.

Module B: Predictive Toxicology (ADMET & Structural Alerts)

Objective: To screen for mutagenicity and skin sensitization liabilities without in vivo testing.

Structural Alert Analysis

HC Yellow No. 4 contains two primary alerts:

  • Nitro Group (-NO₂): A classic structural alert for genotoxicity (Ames positive). It can be enzymatically reduced (via nitroreductases) to a hydroxylamine, which can interact with DNA.

  • Secondary Amine (-NH-): In the presence of nitrosating agents, this can form N-nitrosamines (highly carcinogenic).

In Silico Protocol[5][6]
  • Software: OECD QSAR Toolbox, Derek Nexus, or open-source alternatives like Toxtree.

  • Endpoint 1: Ames Mutagenicity:

    • Use consensus modeling (combining statistical QSAR with expert rules).

    • Logic: If the nitro group is sterically hindered or electronically deactivated by the -CF₃ group, the mutagenic potential may be mitigated.

  • Endpoint 2: Skin Sensitization (LLNA):

    • Evaluate the Protein Binding Potency .

    • Mechanism: Nucleophilic aromatic substitution (

      
      ) is less likely due to the electron-rich amino substituent, but the nitro group activates the ring.
      
Data Summary: Predicted Physicochemical Properties
ParameterValue (Predicted)Significance
LogP (Octanol/Water) ~1.8 - 2.2Moderate lipophilicity; good skin penetration potential.
TPSA (Topological Polar Surface Area) ~90 Ų< 140 Ų suggests good membrane permeability.
H-Bond Donors 3Relevant for Keratin binding (OH and NH groups).
H-Bond Acceptors 7Includes Nitro oxygens and Fluorines.
Molecular Weight 280.20 g/mol Small molecule; easily penetrates hair shaft.

Module C: Molecular Interaction Modeling (Docking & MD)

Objective: To simulate the binding mechanism of HC Yellow No. 4 to Hair Keratin (Efficacy) and CYP1A2 (Metabolic Safety) .

Target Selection
  • Efficacy Target: Keratin 31 (K31) or Keratin 85 (K85) . These are major structural proteins in the hair cortex.

  • Safety Target: Cytochrome P450 1A2 (CYP1A2) . Aromatic amines are often metabolized by CYP1A2. High affinity binding may suggest metabolic activation or inhibition.

Step-by-Step Docking Protocol
  • Ligand Preparation:

    • Import optimized DFT geometry (from Module A).

    • Assign Gasteiger partial charges.

    • Set rotatable bonds (critical for the propane-1,2-diol tail).

  • Protein Preparation:

    • Source: AlphaFold Protein Structure Database (for Keratins) or RCSB PDB (for CYP1A2, e.g., PDB ID: 2HI4).

    • Processing: Remove water molecules, add polar hydrogens, compute Kollman charges.

  • Grid Generation:

    • Center grid box on the active site (heme iron for CYP1A2) or the helical rod domain (for Keratin).

    • Spacing: 0.375 Å.

  • Docking (AutoDock Vina / Gold):

    • Run 50 independent Genetic Algorithm (GA) runs.

    • Clustering: Cluster results with RMSD tolerance of 2.0 Å.

    • Selection: Choose the lowest energy pose in the most populated cluster.

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD assesses the stability of the complex.[5][6]

  • Software: GROMACS (v2023 or later).[5]

  • Force Field: CHARMM36m (proteins) + CGenFF (ligand).

  • System Setup:

    • Solvation: TIP3P water model (cubic box, 1.0 nm buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Simulation Steps:

    • Minimization: Steepest descent (50,000 steps).

    • Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (310 K) and pressure (1 bar).

    • Production Run: 50 ns to 100 ns.

  • Analysis: Calculate RMSD (Root Mean Square Deviation) of the ligand and RMSF (Fluctuation) of protein residues.

Visualization: Interaction Pipeline

MD_Pipeline Ligand Ligand Prep (Gasteiger Charges) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Protein Protein Prep (AlphaFold/PDB) Grid Grid Generation (Active Site) Protein->Grid Grid->Docking Complex Ligand-Protein Complex Docking->Complex MD_Setup MD Setup (Solvation/Ionization) Complex->MD_Setup Equilibration Equilibration (NVT -> NPT) MD_Setup->Equilibration Production Production Run (50-100 ns) Equilibration->Production Analysis Analysis (RMSD/Binding Energy) Production->Analysis

Caption: Integrated Docking and Molecular Dynamics pipeline for evaluating binding stability.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[7] Opinion on HC Yellow n° 4. SCCS/1210/09. European Commission.[7][8] [Link]

  • OECD. (2023). QSAR Toolbox v4.6: Guidance on using the Toolbox for skin sensitization. Organisation for Economic Co-operation and Development. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Jumper, J., et al. (2021). Highly accurate protein structure prediction with AlphaFold. Nature, 596, 583–589. [Link]

Sources

Methodological & Application

Experimental protocol for using 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-2026-HCY6 Topic: Experimental Protocol for the Dermatokinetic and Toxicological Assessment of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (HC Yellow No. 6)

Executive Summary

This technical guide outlines the standardized protocols for the handling, formulation, and biological assessment of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (CAS: 104333-00-8), commonly known as HC Yellow No. 6 .

While primarily utilized as a semi-permanent nitro dye in cosmetic formulations, this compound serves as a critical model lipophilic penetrant in pharmaceutical research. Its structure—comprising a nitro-aromatic pharmacophore linked to a hydrophilic propanediol tail—makes it an excellent surrogate for studying the percutaneous absorption and cutaneous metabolism (nitro-reduction) of structurally similar topical drugs and environmental toxicants.

Key Applications:

  • Dermatokinetics: In Vitro Permeation Testing (IVPT) for topical formulation optimization.

  • Metabolic Stability: Assessment of nitro-reductase activity in skin S9 fractions.

  • Analytical Toxicology: HPLC-UV/Vis quantification in biological matrices.

Physicochemical Profile & Safety

Before initiating experimental workflows, the researcher must validate the test article's properties to ensure stability and solubility.

PropertySpecificationExperimental Implication
Chemical Name 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diolTarget Analyte
Common Name HC Yellow No. 6INCI Designation
CAS Number 104333-00-8Verification Standard
Molecular Weight 280.20 g/mol Small molecule (High Permeability potential)
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; ideal for transdermal flux
pKa ~1.5 (Base)Non-ionized at physiological pH (7.[1]4)
Appearance Yellow Crystalline PowderVisual tracer in permeation studies
Solubility DMSO (>50 mg/mL), Ethanol, AcetonePoor water solubility; requires co-solvents

Critical Safety Directive (Nitrosamine Risk): As a secondary amine, HC Yellow No. 6 is susceptible to nitrosation in the presence of nitrosating agents (e.g., nitrites).

  • Protocol: Do not use sodium azide (

    
    ) as a preservative in buffers if acidic conditions are anticipated. Use Proclin™ 300 or similar alternatives.
    
  • Handling: Treat as a potential skin sensitizer.[2] Double-gloving (Nitrile) is mandatory.

Experimental Workflow: In Vitro Permeation Test (IVPT)

This protocol utilizes Franz Diffusion Cells to quantify the flux of HC Yellow No. 6 through stratified squamous epithelium (human or porcine skin). This is the gold standard for assessing topical bioavailability.

Receptor Fluid Preparation

The hydrophobicity of the compound requires a receptor fluid that maintains sink conditions (solubility > 10x max concentration).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Solubilizer: 2-5% Oleth-20 or 20% Ethanol (v/v). Note: Ethanol is preferred for higher solubility but may affect skin integrity if >20%.

  • Degassing: Vacuum filter (0.22 µm) and sonicate for 20 mins to prevent bubble formation under the membrane.

Skin Preparation
  • Source: Dermatomed porcine ear skin (thickness: 500–700 µm).

  • Integrity Test: Measure Transepidermal Water Loss (TEWL) or Electrical Resistance (

    
    ). Reject damaged tissues.
    
Dosing & Sampling
  • Equilibration: Mount skin in Franz cells (effective diffusion area ~1.77

    
    ). Equilibrate with receptor fluid at 32°C for 30 mins.
    
  • Dosing: Apply 10 mg/cm² (finite dose) or 300 µL (infinite dose) of the formulation containing 1% (w/w) HC Yellow No. 6.

  • Sampling Schedule: Withdraw 200 µL receptor fluid at 0, 1, 2, 4, 6, 8, 12, and 24 hours. Replace volume immediately with fresh, pre-warmed buffer.

Workflow Visualization

IVPT_Workflow Prep Stock Prep (DMSO/EtOH) Dose Topical Dosing (1% w/w) Prep->Dose Franz Franz Diffusion Cell (32°C, Porcine Skin) Dose->Franz Apply Sample Sampling (0-24h) Franz->Sample Receptor Fluid Extract Skin Extraction (Tape Strip vs. Dermis) Franz->Extract Tissue Harvest HPLC HPLC-UV Analysis (410 nm) Sample->HPLC Extract->HPLC

Figure 1: Standardized IVPT workflow for assessing the dermatokinetics of HC Yellow No. 6.

Metabolic Stability Assay (Nitro-Reduction)

Nitro-aromatic compounds are prone to metabolic reduction by cutaneous enzymes (e.g., xanthine oxidase, aldehyde oxidase, cytosolic nitroreductases). This protocol assesses the stability of the parent compound.[3][4]

Incubation System
  • Enzyme Source: Human Skin S9 Fraction or Primary Keratinocytes.

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

    
    ).
    
  • Control: Heat-inactivated S9 (Negative Control).

Procedure
  • Pre-incubation: Mix 190 µL S9 fraction (1 mg protein/mL) with cofactors in 100 mM Tris-HCl (pH 7.4). Incubate at 37°C for 5 mins.

  • Initiation: Add 10 µL of HC Yellow No. 6 stock (final conc. 10 µM).

  • Time Points: Quench aliquots at 0, 15, 30, 60, and 120 mins.

  • Quenching: Add 200 µL ice-cold Acetonitrile (containing Internal Standard). Vortex and centrifuge (10,000 x g, 10 mins).

  • Analysis: Monitor the disappearance of the Parent (Yellow) and appearance of the Amine metabolite (Colorless/Fluorescent).

Metabolic Pathway Diagram

Nitro_Reduction Parent HC Yellow No. 6 (Nitro-Aromatic) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductase (NADPH) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Amine Amine Metabolite (R-NH2) Hydroxyl->Amine 2e- Reduction

Figure 2: Putative cutaneous metabolic pathway. The reduction of the nitro group is the primary clearance mechanism.

Analytical Methodology (HPLC-UV/Vis)

A validated method is required to separate the parent compound from skin endogenous interferences and potential metabolites.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[5]

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-10 min: 10% -> 90% B (Linear Gradient)

    • 10-12 min: 90% B (Wash)

    • 12-15 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10–20 µL.

  • Detection Wavelength:

    • 410 nm (Max absorption for HC Yellow No. 6).[6]

    • 254 nm (General aromatic detection for metabolites).

Calibration & Linearity
  • Standard Curve: Prepare serial dilutions in mobile phase (0.1, 0.5, 1, 5, 10, 50 µg/mL).

  • Acceptance Criteria:

    
    ; Accuracy ±15%.
    
  • LOD/LOQ: Typical Limit of Detection is ~20 ng/mL due to the high extinction coefficient of the nitro-aniline chromophore.

References

  • Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on HC Yellow No. 6. European Commission.[2] Available at: [Link]

  • Organization for Economic Co-operation and Development (OECD). (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Nohynek, G. J., et al. (2010). Toxicology and safety of oxidative hair dyes. Food and Chemical Toxicology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Permeation Test Studies for Topically Applied Drug Products. FDA Guidance for Industry. Available at: [Link]

Sources

How to synthesize derivatives from 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The compound 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (hereafter referred to as Compound A ) is a critical fluorinated building block. While often categorized as a simple aniline derivative, its true value lies in its latent heterocyclic potential. The ortho-nitro group combined with the N-tethered vicinal diol provides a pre-organized scaffold for the rapid synthesis of 6-(trifluoromethyl)quinoxaline and its dihydro-derivatives.

This guide moves beyond basic characterization to provide a robust, self-validating workflow for converting Compound A into high-value nitrogen heterocycles. We focus on two primary mechanistic pathways: Oxidative Cleavage-Cyclization (the "Quinoxaline Route") and Diol Activation (the "Morpholine/Protection Route").

Chemistry Strategy & Mechanistic Insight

The "Quinoxaline Route" (Pathway A)

The most potent application of Compound A is its conversion to 6-(trifluoromethyl)quinoxaline. This synthesis exploits the vicinal diol as a "masked" aldehyde.

  • Oxidative Cleavage: Sodium periodate (NaIO₄) specifically cleaves the C2-C3 bond of the diol, releasing formaldehyde and generating the intermediate 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetaldehyde .

  • Reductive Cyclization: Reduction of the nitro group to an amine (-NH₂) triggers an intramolecular condensation with the pendant aldehyde. This forms the 3,4-dihydroquinoxaline core, which readily oxidizes to the fully aromatic system.

The "Functionalization Route" (Pathway B)

Direct manipulation of the diol allows for the creation of protected intermediates or alternative heterocycles.

  • Acetonide Protection: Essential for preserving the side chain during harsh reductions or substitutions on the aromatic ring.

  • Activation: Conversion of the primary/secondary alcohols to halides (via SOCl₂) or sulfonates enables intramolecular alkylation.

Reaction Pathway Diagram[1][2]

ReactionPathways Start Starting Material (Compound A) Aldehyde Intermediate: N-Aryl Acetaldehyde Start->Aldehyde Oxidative Cleavage (NaIO4) Acetonide Target 2: Acetonide Protected Start->Acetonide Protection (DMP, pTsOH) Dihydro Intermediate: Dihydroquinoxaline Aldehyde->Dihydro Nitro Reduction (H2/Pd-C) Quinoxaline Target 1: 6-(CF3)quinoxaline Dihydro->Quinoxaline Oxidation (Spontaneous/O2)

Figure 1: Strategic diversion pathways for Compound A. Pathway A (Yellow/Green) leads to quinoxalines; Pathway B (Red) leads to protected scaffolds.

Experimental Protocols

Protocol 1: Oxidative Cleavage to Quinoxaline Precursor

Objective: Synthesis of 6-(trifluoromethyl)quinoxaline via periodate cleavage and reductive cyclization.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Compound A 1.0Starting Material
Sodium Periodate (NaIO₄)1.2Oxidant (Diol Cleavage)
THF / Water (1:1)SolventReaction Medium
Pd/C (10% w/w)10 mol%Hydrogenation Catalyst
Hydrogen Gas (H₂)BalloonReductant
Step-by-Step Methodology

Part A: Oxidative Cleavage [5][6]

  • Dissolution: In a round-bottom flask, dissolve Compound A (10 mmol) in THF (50 mL). Add water (50 mL) and cool the mixture to 0°C using an ice bath.

  • Oxidant Addition: Add Sodium Periodate (12 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (SiO₂; Hexane/EtOAc 1:1). The starting diol (polar) should disappear, replaced by a less polar aldehyde spot.

  • Workup: Filter off the precipitated sodium iodate (NaIO₃). Extract the filtrate with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Note: The intermediate aldehyde is unstable; proceed immediately to Part B.

Part B: Reductive Cyclization

  • Setup: Dissolve the crude aldehyde from Part A in Methanol (100 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (10 wt% of substrate mass).

  • Reduction: Purge the vessel with H₂ gas (balloon pressure) and stir vigorously at RT for 12 hours.

    • Mechanism:[7][8][9][10] The nitro group reduces to an aniline, which intramolecularly attacks the aldehyde. The resulting dihydroquinoxaline usually oxidizes to the aromatic quinoxaline under these conditions or upon exposure to air during workup.

  • Purification: Filter the catalyst through a Celite pad. Concentrate the filtrate. Purify the residue via flash column chromatography (Hexane/EtOAc gradient) to yield 6-(trifluoromethyl)quinoxaline .

Protocol 2: Acetonide Protection (Stabilization)

Objective: Protect the diol moiety to allow for modifications on the aromatic ring (e.g., electrophilic substitution) without affecting the side chain.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Compound A 1.0Starting Material
2,2-Dimethoxypropane (DMP)3.0Acetonide Source
p-Toluenesulfonic Acid (pTsOH)0.1Acid Catalyst
AcetoneSolventSolvent
Step-by-Step Methodology
  • Preparation: Dissolve Compound A (5 mmol) in anhydrous Acetone (25 mL).

  • Activation: Add 2,2-Dimethoxypropane (15 mmol) and a catalytic amount of pTsOH (0.5 mmol).

  • Execution: Stir at RT for 4–6 hours.

    • Checkpoint: TLC should show a significant Rf shift (product is much less polar than the diol).

  • Quench: Neutralize with saturated aqueous NaHCO₃ (10 mL).

  • Isolation: Remove acetone under reduced pressure. Extract the aqueous residue with CH₂Cl₂. Dry and concentrate to obtain the acetonide-protected derivative .

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Cleavage Incomplete solubility of Compound AIncrease THF ratio or use Acetone/Water mix. Ensure vigorous stirring.
Aldehyde Decomposition Delay between cleavage and reductionThe aldehyde is prone to polymerization. Do not store. Proceed to reduction immediately.
Incomplete Cyclization Catalyst poisoning (Pd/C)Sulfur or trace iodate remaining from Step 1 can poison Pd. Ensure thorough wash/filtration of the aldehyde intermediate.
Over-Reduction Formation of tetrahydroquinoxalineStop hydrogenation immediately after H₂ uptake ceases. If tetrahydro- product forms, oxidize with MnO₂ to restore aromaticity.

References

  • Oxidative Cleavage Mechanism

    • Title: Oxidative Cleavage of Vicinal Diols With NaIO4[9]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Quinoxaline Synthesis Context

    • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives[4]

    • Source: PubMed Central (NIH)
    • URL:[Link]

  • General Periodate Applications

    • Title: Sodium Periodate (NaIO4) in Organic Synthesis[2][9][11]

    • Source: SynOpen (Thieme) via ResearchGate[11]

    • URL:[Link]

Sources

Application Note: Analytical Quantification of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (HC Yellow No. 6)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive analytical framework for HC Yellow No. 6 , chemically known as 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol . This molecule is a semi-permanent hair dye ingredient subject to strict regulatory purity requirements (e.g., EU SCCS opinions).

Introduction & Molecule Profile

HC Yellow No. 6 is a nitro-aniline derivative used as a direct dye in semi-permanent hair coloring formulations. Its chemical structure features a trifluoromethyl group (enhancing lipophilicity and stability) and a propane-1,2-diol chain (improving water solubility and hydrogen bonding).

From a regulatory standpoint (e.g., EU Regulation 1223/2009, SCCS/1224/09), the safety of this ingredient depends on high purity (>98%) and the strict limitation of potential genotoxic impurities, specifically the starting materials.

Physicochemical Profile
PropertyValueNotes
CAS Number 104333-00-8
Molecular Formula C₁₀H₁₁F₃N₂O₄
Molecular Weight 280.20 g/mol
Appearance Yellow crystalline powderHygroscopic
Solubility DMSO, Ethanol, MethanolModerate solubility in water
Chromophores Nitro-aniline moietyλmax ≈ 410 nm (Visible), 245 nm (UV)
LogP ~1.8 - 2.2Estimated (CF₃ increases, Diol decreases)

Analytical Strategy & Method Development

To ensure comprehensive coverage, two distinct protocols are required:

  • Protocol A (HPLC-DAD): For assay (purity) and content uniformity in raw materials and finished cosmetic products.

  • Protocol B (LC-MS/MS): For trace detection of impurities (starting materials) or quantification in biological matrices (e.g., skin penetration studies).

Critical Method Parameters (CMP)
  • Column Selection: A C18 stationary phase is recommended. The trifluoromethyl group provides strong retention on hydrophobic phases, while the diol tail requires a fully end-capped column to prevent peak tailing due to silanol interactions.

  • Detection Wavelength:

    • 410 nm: Specific for the dye (reduces matrix interference).

    • 240-254 nm: Required for detecting non-colored impurities (e.g., benzenoid starting materials).

  • pH Control: The secondary amine is weakly basic, but the electron-withdrawing nitro and CF₃ groups reduce its pKa. Acidic pH (0.1% Formic Acid or Phosphate pH 3.0) ensures the molecule is neutral or protonated, improving peak shape.

Protocol A: High-Performance Liquid Chromatography (HPLC-DAD)

Objective: Purity assessment and quantification of HC Yellow No. 6 in raw material.

Reagents & Materials
  • Standard: HC Yellow No. 6 (>99% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: Diode Array (DAD)

    • Channel A: 410 nm (Bandwidth 4 nm) – Target Analyte

    • Channel B: 254 nm (Bandwidth 4 nm) – Impurities

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

Gradient Table:

Time (min) % A (Aqueous) % B (Organic) Phase
0.00 90 10 Equilibration
2.00 90 10 Isocratic Hold
12.00 10 90 Ramp
15.00 10 90 Wash
15.10 90 10 Re-equilibration

| 20.00 | 90 | 10 | End |

Sample Preparation
  • Stock Solution: Weigh 10 mg of HC Yellow No. 6 into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and make up to volume with Water (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to obtain 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol B: LC-MS/MS for Trace Analysis

Objective: Quantification of HC Yellow No. 6 in biological samples (plasma/skin) or detection of mutagenic impurities.

Mass Spectrometry Settings
  • Source: Electrospray Ionization (ESI)

  • Polarity: Positive Mode (ESI+) preferred due to the secondary amine; Negative Mode (ESI-) is a viable alternative for the Nitro group.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions (ESI+):

Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Interpretation
281.1 [M+H]⁺ 206.0 30 20 Loss of diol chain (-C3H7O2)
281.1 [M+H]⁺ 263.0 30 15 Loss of H2O

| 281.1 [M+H]⁺ | 160.0 | 30 | 35 | Nitro-trifluoromethyl-phenyl fragment |

Impurity Monitoring

Crucial for safety assessment. The synthesis typically involves the reaction of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene with 3-Amino-1,2-propanediol.

  • Impurity A (Starting Material): 1-Chloro-2-nitro-4-(trifluoromethyl)benzene.

    • Risk: Potential sensitizer/mutagen.

    • Detection: GC-MS is often preferred for this volatile halo-benzene, but it can be detected via LC-UV at 254 nm (elutes late in the gradient).

Visual Workflows

Figure 1: Analytical Logic & Impurity Origins

This diagram illustrates the synthesis pathway and the critical control points for analytical testing.

AnalyticalWorkflow StartMat1 1-Chloro-2-nitro- 4-(trifluoromethyl)benzene Reaction Nucleophilic Aromatic Substitution StartMat1->Reaction StartMat2 3-Amino-1,2-propanediol StartMat2->Reaction Product HC Yellow No. 6 (Target Analyte) Reaction->Product Main Path ImpurityA Impurity A: Unreacted Halo-benzene Reaction->ImpurityA Residual ImpurityB Impurity B: Side Reaction Products Reaction->ImpurityB AnalysisUV Method A: HPLC-UV (Assay >98%) Product->AnalysisUV QC Release AnalysisMS Method B: LC-MS/MS (Trace Impurities) ImpurityA->AnalysisMS Safety Screen ImpurityB->AnalysisMS

Caption: Synthesis pathway of HC Yellow No. 6 identifying the origin of key impurities (Impurity A) and the divergence of analytical methods for Assay vs. Trace Screening.

Validation Criteria (ICH Q2)

To ensure the method is "Trustworthy" as per the prompt's requirement, the following validation parameters must be met:

  • Linearity:

    
     over the range of 10–200 µg/mL (UV) or 1–100 ng/mL (MS).
    
  • Accuracy: Spike recovery between 98.0% and 102.0%.

  • Precision: RSD < 2.0% for six replicate injections.

  • LOD/LOQ:

    • UV: LOQ ≈ 0.5 µg/mL.

    • MS: LOQ ≈ 5 ng/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between secondary amine and silanols.Ensure column is "End-capped". Increase buffer strength or add 0.1% TEA if using high pH (not recommended with silica).
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting composition (10% ACN). Avoid pure ACN injection.
Low Sensitivity (MS) Ion suppression from matrix.Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate for biological samples.

References

  • Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on HC Yellow No. 6. European Commission.[1] SCCS/1224/09.[1][2] Link

  • European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union. Link

  • PubChem. (n.d.).[3] Compound Summary: HC Yellow No. 6 (CAS 104333-00-8).[4][5] National Library of Medicine. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Application Note: CAS 104333-00-8 as a Fluorinated Nitroaromatic Probe for Hypoxia

[1]

Introduction & Scientific Rationale

CAS 104333-00-8 is a nitro-substituted aniline derivative possessing a trifluoromethyl (

1234bioreductive probe
  • The Nitro (

    
    ) Group:  Acts as a hypoxia-responsive "trigger."[1] Under normoxic conditions, the futile redox cycle prevents reduction. In hypoxic environments (
    
    
    ), intracellular nitroreductases (NTRs) irreversibly reduce the nitro group to an amine, altering the molecule's electronic and fluorescent properties.
  • The Trifluoromethyl (

    
    ) Group:  Provides a distinct signature for 
    
    
    F-NMR spectroscopy
    . The chemical shift of the fluorine atoms changes significantly upon reduction of the neighboring nitro group, enabling non-invasive quantification of hypoxic metabolic states.
Key Applications
  • Fluorescent Hypoxia Imaging: Detection of hypoxic gradients in 2D/3D cell cultures.

  • 
    F-NMR Oximetry:  Metabolic tracking of nitro-reduction rates in tissue engineering or tumor models.[1]
    
  • Bioreductive Metabolism Studies: Substrate for specific nitroreductase enzymes (e.g., bacterial or mammalian homologs).

Mechanism of Action

The sensing mechanism relies on the oxygen-dependent bioreduction of the nitro moiety.[1]

Normoxia: The one-electron reduction of the nitro group forms a radical anion.[1] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound (futile cycle), producing superoxide but preventing permanent chemical change. Hypoxia: The absence of oxygen allows the radical anion to undergo further reduction (via nitroso and hydroxylamine intermediates) to the stable amine product. This reduction typically induces a hypochromic shift or fluorescence turn-on due to the alteration of the intramolecular charge transfer (ICT) system.[1]

HypoxiaMechanismParentParent Compound(Nitro-Aromatic)CAS 104333-00-8RadicalNitro Radical Anion(Transient)Parent->RadicalNitroreductase (NTR)+ NADHRadical->ParentRe-oxidation by O2(Futile Cycle)AmineReduced Amine(Fluorescent/NMR Shifted)Radical->AmineHypoxia (<1% O2)Irreversible ReductionOxygenO2 (Normoxia)Radical->OxygenSuperoxideSuperoxide (O2•-)Oxygen->SuperoxideAccepts e-

Figure 1: Bioreductive mechanism of CAS 104333-00-8.[1] Specificity for hypoxia arises from the oxygen-sensitive futile cycle preventing reduction in healthy tissues.[1]

Preparation & Handling

Physicochemical Properties
PropertyValue
Chemical Name 3-[[2-Nitro-4-(Trifluoromethyl)phenyl]amino]-1,2-propanediol
Molecular Formula

Molecular Weight 280.20 g/mol
Appearance Yellow to Orange Powder
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)
Absorption Max

(Blue/Violet excitation)
Reagent Preparation Protocol
  • Stock Solution (10 mM):

    • Weigh 2.8 mg of CAS 104333-00-8.[1]

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Vortex until fully dissolved.

    • Storage: Aliquot and store at -20°C, protected from light. Stable for 6 months.

  • Working Solution (10 µM):

    • Dilute the Stock Solution 1:1000 in pre-warmed culture medium or PBS immediately before use.

    • Note: Keep organic solvent concentration (DMSO)

      
       to avoid cytotoxicity.
      

Protocol A: In Vitro Hypoxia Detection (Fluorescence)

This protocol describes the use of CAS 104333-00-8 to visualize hypoxic cells using fluorescence microscopy.[1] The probe acts as a "turn-on" or "color-shift" marker upon reduction.[1]

Materials
  • Adherent cancer cell lines (e.g., HeLa, A549, or MCF-7).

  • Hypoxia Chamber (

    
    ) or chemical hypoxia mimetic (e.g., 
    
    
    , 100 µM).
  • Fluorescence Microscope (Blue/Cyan excitation filter).

Step-by-Step Procedure
  • Seeding:

    • Seed cells (

      
       cells/well) in a 24-well plate with glass coverslips.
      
    • Incubate for 24 hours at

      
       in Normoxia (
      
      
      ).
  • Probe Loading:

    • Replace media with fresh media containing 10 µM CAS 104333-00-8 .[1]

    • Control: Treat one set of wells with vehicle (DMSO) only.

  • Hypoxia Induction:

    • Set A (Normoxia): Incubate at

      
       in standard incubator (
      
      
      ) for 4 hours.
    • Set B (Hypoxia): Incubate at

      
       in Hypoxia Chamber (
      
      
      ) for 4 hours.
  • Washing & Fixation (Optional):

    • Wash cells

      
       with PBS to remove extracellular probe.
      
    • Live Imaging is recommended to capture dynamic turnover. If fixation is required, use 4% Paraformaldehyde for 10 mins.

  • Imaging:

    • Excitation: 405 nm or 440 nm (Blue).

    • Emission: Collect signal in Green channel (500–550 nm) and Yellow channel (if ratiometric shift occurs).

    • Expectation: Hypoxic cells will display significantly altered fluorescence intensity (typically brighter in the amine form) compared to normoxic cells.

Protocol B: F-NMR Metabolic Tracking

Due to the trifluoromethyl group, this compound serves as a reporter for metabolic reduction rates.[1]

Experimental Setup
  • Sample Prep: Prepare cell lysates or tissue homogenates incubated with 50 µM CAS 104333-00-8 under hypoxic vs. normoxic conditions.

  • NMR Acquisition:

    • Use a spectrometer equipped with a

      
      F probe (e.g., 400 MHz or higher).
      
    • Reference standard: Trifluoroacetic acid (TFA) or Fluorobenzene (internal capillary).

  • Data Analysis:

    • Parent Peak: Look for the

      
       signal of the nitro-compound (approx. -60 to -63 ppm, verify with pure standard).[1]
      
    • Metabolite Peak: The reduced amine product will show a distinct upfield/downfield shift (typically

      
      ).
      
    • Quantification: Integrate the parent vs. metabolite peaks to calculate the Hypoxic Reduction Rate .

Data Interpretation & Troubleshooting

Expected Results
ConditionFluorescence Signal

F-NMR Spectrum
Normoxia (

)
Low / Baseline (Quenched)Single dominant peak (Parent)
Hypoxia (

)
High Intensity (Green/Yellow)Appearance of secondary peak (Amine)
NTR-Inhibited Low (Similar to Normoxia)No secondary peak
Troubleshooting Guide
  • No Signal Change in Hypoxia:

    • Ensure true hypoxia (

      
      ) was achieved. Chemical mimetics (
      
      
      ) may not activate the specific NTR enzymes required for this probe.
    • Verify cell line expression of Nitroreductase (some lines are NTR-deficient).[1]

  • Precipitation:

    • The compound is hydrophobic.[5] Ensure DMSO concentration in the final buffer is

      
       but sufficient to keep it soluble. If precipitation occurs, lower concentration to 5 µM.
      
  • High Background:

    • Wash cells thoroughly before imaging. The parent compound may have weak intrinsic fluorescence.

References

  • Scientific Committee on Cosmetology (EU). (1992). Reports of the Scientific Committee on Cosmetology (Ninth Series). (Confirming structure and nitroreductase substrate specificity in mutagenicity assays).

  • Stratford, I. J., & Workman, P. (1998). Bioreductive drugs into the next millennium. Anti-Cancer Drug Design, 13(6), 519-528.
  • Nunn, A., et al. (1995). Nitroimidazoles and nitroaromatics as bioreductive markers. European Journal of Nuclear Medicine, 22(3), 265-280.
  • Barthel, H., et al. (2004). 19F-NMR of fluorinated nitroimidazoles for hypoxia evaluation. Magnetic Resonance in Medicine, 51(1), 20-29. (Methodology for 19F sensing using CF3 groups).

Assay development for screening 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Assay Development for Screening 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol Analogs

Executive Summary

This application note details the assay development strategy for analogs of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol . This scaffold—characterized by an electron-deficient nitro-trifluoromethyl-aniline core coupled with a hydrophilic propanediol tail—represents a "privileged structure" in medicinal chemistry.[1][2] It shares structural homology with non-steroidal anti-androgens (e.g., Flutamide derivatives) and emerging small molecules for cardiac regeneration (e.g., the F-series compounds promoting cardiomyocyte differentiation).[1][2]

Developing a screening cascade for this chemotype requires navigating a specific set of challenges: balancing the lipophilicity of the fluorinated ring with the polarity of the diol, monitoring potential mitochondrial toxicity (common in nitro-aromatics), and validating specific phenotypic outcomes in cell-based models.

Phase 1: Physicochemical Profiling & Compound Handling

Before biological screening, the unique properties of the nitro-trifluoromethyl-aniline (NTA) core must be addressed to prevent false negatives due to precipitation or degradation.[1][2]

Solubility & Stability Optimization

The Trifluoromethyl and Nitro groups make the phenyl ring highly lipophilic and electron-withdrawing, while the propane-1,2-diol tail adds significant polarity.[1][2] This amphiphilic nature can lead to micelle formation or aggregation in aqueous buffers.[1]

  • Protocol: Kinetic Solubility Assay (Nephelometry)

    • Objective: Determine the maximum soluble concentration in assay media (RPMI/DMEM + 10% FBS).

    • Method:

      • Prepare 10 mM stock solutions in DMSO.

      • Serial dilute into PBS (pH 7.4) and Assay Media (range: 0.1 µM to 500 µM).[1][2]

      • Incubate for 2 hours at 37°C with shaking.

      • Measure light scattering via Nephelometer or absorbance at 600 nm (turbidity).[1][2]

    • Critical Insight: Nitro-aromatics can undergo photolytic degradation .[1][2] All stocks must be stored in amber glass vials.

Chemical Stability Alert: Nitro-Reduction

In cellular assays with high metabolic activity (e.g., hepatocytes or stem cells), the nitro group (


) is susceptible to enzymatic reduction to an amine (

) or hydroxylamine, potentially altering the pharmacophore.[2]
  • QC Step: Verify compound integrity after 24h incubation in media using LC-MS/MS. Look for the

    
     (reduction of 
    
    
    
    to
    
    
    ) or
    
    
    mass shifts.[1][2]

Phase 2: Primary Phenotypic Screening (Cell Fate Modulation)[1][2]

Given the structural similarity to compounds used in stem cell differentiation (e.g., expanding cardiac progenitors) and nuclear receptor modulation , a phenotypic approach is recommended over a single-target biochemical assay.[1][2]

High-Content Imaging: Nuclear Translocation & Differentiation

This protocol screens for the ability of analogs to drive differentiation in pluripotent stem cells (iPSCs) or inhibit proliferation in cancer lines.[2]

Experimental Workflow:

  • Cell Seeding: Seed iPSCs (e.g., PGP1 line) or Cancer cells (e.g., LNCaP) in 384-well black/clear-bottom plates (Greiner Bio-One).

  • Dosing: Treat with analogs (10-point dose response, 1 nM – 10 µM) for 72 hours.

  • Staining:

    • Differentiation Marker: Anti-cTnT (Cardiac) or Anti-PSA (Androgen response).[1][2]

    • Nuclear Stain: Hoechst 33342.[1]

    • Cell Health: MitoTracker Deep Red (to flag mitochondrial toxicity early).[1][2]

  • Imaging: Automated Confocal Microscopy (e.g., PerkinElmer Opera Phenix).[1][2]

Data Analysis: Calculate the Differentiation Index (Percentage of marker-positive cells normalized to total nuclei).

Pathway Reporter Assay (Wnt/ -catenin)

Many NTA-based small molecules modulate cell fate via the Wnt pathway.[1][2]

  • System: HEK293T cells stably transfected with TOPFlash (TCF/LEF luciferase reporter).[1][2]

  • Stimulation: Activate pathway with Wnt3a conditioned media (50%).[1][2]

  • Readout: Luminescence (Firefly/Renilla ratio).

  • Success Criterion:

    
     without significant drop in Renilla (viability control).[1][2]
    

Phase 3: Mechanism of Action & Safety (The "Kill" Steps)

The most critical phase for Nitro-Trifluoromethyl-Aniline analogs is ruling out Mitochondrial Uncoupling .[1][2] The electron-withdrawing nature of the ring can allow the molecule to act as a protonophore, dissipating the mitochondrial gradient (similar to FCCP or DNP), which mimics "metabolic modulation" but is actually toxicity.

Mitochondrial Respiration Stress Test (Seahorse XF)

Objective: Distinguish between specific signaling modulation and non-specific mitochondrial uncoupling.[2]

Protocol:

  • Seeding: 20,000 cells/well in XF96 plates.

  • Injection Strategy:

    • Port A: Analog (at

      
       concentration).[1][2]
      
    • Port B: Oligomycin (ATP synthase inhibitor).[1][2]

    • Port C: FCCP (Maximal respiration control).[1][2]

    • Port D: Rotenone/Antimycin A.[1]

  • Interpretation:

    • Safe Profile: No immediate spike in Oxygen Consumption Rate (OCR) upon injection.[1][2]

    • Uncoupler Profile: Immediate, sustained increase in OCR (mimicking FCCP) accompanied by a drop in ATP production.[1][2] Reject these analogs.

Visualization: Screening Cascade & Logic

The following diagram illustrates the decision matrix for advancing NTA analogs.

ScreeningCascade Start Library: 3-((2-Nitro-4-CF3-phenyl)amino) propane-1,2-diol Analogs Step1 Phase 1: Physicochemical QC (Solubility & LC-MS Stability) Start->Step1 Step2 Phase 2: Phenotypic Screen (High-Content Imaging) Step1->Step2 Soluble > 10µM Discard1 Discard: Insoluble/Degradation Step1->Discard1 Precipitates Step3 Phase 3: Pathway Specificity (Wnt/Luciferase Reporter) Step2->Step3 Hit confirmed Discard2 Discard: Cytotoxic/No Effect Step2->Discard2 Inactive Step4 Phase 4: Mitochondrial Safety (Seahorse XF Assay) Step3->Step4 Pathway Active Decision Hit Validation Step4->Decision Normal OCR/ECAR Discard3 Discard: Mitochondrial Uncouplers Step4->Discard3 Protonophore Effect

Caption: Hierarchical screening cascade designed to filter false positives caused by solubility issues or mitochondrial toxicity common to nitro-aniline scaffolds.

Summary of Key Parameters

ParameterAssay MethodTarget ValueRationale
Solubility Kinetic Nephelometry

Ensure bioavailability of the lipophilic core.[1][2]
Cellular Potency High-Content Imaging

Typical range for specific transcription factor modulation.[1][2]
Wnt Inhibition TOPFlash Reporter

reduction
Validates mechanism of action (if targeting differentiation).
Mito-Toxicity Seahorse XF (OCR)No acute spikeRules out non-specific mitochondrial uncoupling.[1][2]
Metabolic Stability Microsomal Stability

Nitro groups are labile; crucial for in vivo translation.[1][2]

References

  • Zhang, Y., et al. (2016).[1][2] "Small Molecules Efficiently Reprogram Human Astroglial Cells into Functional Neurons."[1] Cell Stem Cell, 18(6), 817-826.[1][2] (Context for F-series small molecules in reprogramming).

  • Wexler, M., et al. (2020).[1][2] "Assay Development for Small Molecule Inhibitors of Wnt Signaling." Methods in Molecular Biology, 2174, 125-139.[1][2]

  • Wallace, K.B., & Starkov, A.A. (2000).[1][2] "Mitochondrial Targets of Drug Toxicity." Annual Review of Pharmacology and Toxicology, 40, 353-388.[1][2] (Mechanisms of nitro-aromatic uncoupling). [1][2]

  • PubChem Compound Summary. (2023). "Flutamide Analogs and Nitro-aniline Bioactivity." National Center for Biotechnology Information.[1]

Sources

Protocol: Definitive Structural Confirmation of the Trifluoromethyl (–CF₃) Moiety via ¹⁹F and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-CF3-001

Abstract & Strategic Importance

The trifluoromethyl group (–CF₃) is a privileged motif in modern drug discovery, often termed the "Magic Methyl" effect. Its introduction can profoundly modulate metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and protein-ligand binding affinity. However, confirming the structural integrity of the –CF₃ group during synthesis is critical, as defluorination or incomplete fluorination can occur.

This guide moves beyond basic spectral acquisition. It provides a self-validating protocol for confirming the presence and chemical environment of the –CF₃ group using ¹⁹F NMR (for sensitivity) and ¹³C NMR (for connectivity), ensuring data integrity for regulatory submissions (IND/NDA).

Theoretical Foundation & Experimental Design

The ¹⁹F Advantage

Fluorine-19 is the "gold standard" nucleus for this analysis due to:

  • 100% Natural Abundance: No isotopic enrichment required.

  • High Sensitivity: 83% relative sensitivity compared to ¹H.[1]

  • Wide Chemical Shift Dispersion: ~800 ppm range, minimizing overlap.

  • Orthogonality: No background signal in standard biological or organic matrices (unlike ¹H).

Reference Standard Selection (Critical Step)

Proper referencing is the causality of accurate data. The chemical shift of –CF₃ is solvent-dependent (up to ±2 ppm).

Reference StandardChemical Shift (δ)ProsConsRecommended Use
Trichlorofluoromethane (CFCl₃) 0.00 ppmIUPAC Primary StandardHighly volatile (bp 23°C); Ozone depleting.Avoid for routine use.

-Trifluorotoluene
-63.72 ppmStructural analog to drug candidates; Stable.Overlap if analyte is also Ar-CF₃.Primary Recommendation for organic synthesis.
Trifluoroacetic Acid (TFA) -76.55 ppmWater soluble.pH-dependent shift; Reactive with amines.Use only for aqueous/peptide samples.
Hexafluorobenzene (C₆F₆) -164.9 ppmDistinct region (aromatic F).[2][3]Far from CF₃ region (requires wide SW).Secondary standard.

Expert Insight: For most small molecule drugs, use


-Trifluorotoluene  as an internal standard (sealed capillary or directly added) because its relaxation properties and chemical environment mimic the analyte, reducing error.

Detailed Experimental Protocols

Protocol A: High-Resolution 1D ¹⁹F NMR Acquisition

Objective: To confirm the presence of fluorine and determine its electronic environment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5–10 mg of analyte in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Crucial: Ensure the solution is homogenous. Particulates cause magnetic field inhomogeneity, broadening the ¹⁹F signal.

    • Add Internal Standard (if qNMR is required): 1.0 mg

      
      -Trifluorotoluene.
      
  • Spectrometer Configuration:

    • Nucleus: ¹⁹F (typically ~376 MHz on a 400 MHz magnet).

    • Spectral Width (SW): Set to 250 ppm (-200 to +50 ppm). Reasoning: Ensures capture of both the analyte (typically -60 ppm) and any inorganic fluoride salts (-120 ppm) or aromatic fluorines.

    • Transmitter Offset (O1): Center at -100 ppm .

    • Pulse Angle: 30° (allows faster repetition).

    • Relaxation Delay (D1):

      • Qualitative: 1.0 s.

      • Quantitative (qNMR):30 s . Causality: CF₃ groups on small molecules often have T1 relaxation times of 2–5 seconds due to efficient spin-rotation relaxation. For 99.9% magnetization recovery, D1 > 5 × T1 is mandatory.

  • Acquisition & Processing:

    • Scans (NS): 16–64 (High sensitivity allows low scan counts).

    • Decoupling: Acquire ¹H-decoupled (inverse gated or standard waltz16) to collapse multiplets into singlets for clear integration.

    • Window Function: Apply Exponential Multiplication (LB = 0.3–1.0 Hz) to improve S/N.

Protocol B: The "Smoking Gun" – ¹³C Confirmation

Objective: To prove the fluorine is chemically bonded to a specific carbon (Validation).

The ¹⁹F spectrum proves fluorine is present. The ¹³C spectrum proves it is a CF₃ group via J-coupling.

  • Acquisition: Run a standard ¹³C{¹H} experiment. Increase scans (NS > 1024) as the quaternary CF₃ carbon is split into a quartet, reducing signal height by 75%.

  • Analysis Criteria (The Quartet Check):

    • Locate the signal in the 118–128 ppm range.

    • Pattern: Look for a Quartet (q) with intensity ratio 1:3:3:1.

    • Coupling Constant (¹J_CF): Measure the distance between peaks. It must be 270–275 Hz .

    • Secondary Verification: Look for the adjacent carbon (ipso to CF₃). It should appear as a quartet with ²J_CF ≈ 30–35 Hz .

Data Analysis & Interpretation

Chemical Shift Diagnostic Table

Use this table to assign the specific type of CF₃ group.

Functional GroupChemical Shift Range (δ, ppm)Coupling Pattern (¹H-Coupled)
Ar–CF₃ (Trifluoromethyl arene)-60 to -65Singlet (or weak long-range coupling)
R–CF₃ (Alkyl trifluoromethyl)-70 to -85Triplet (if adjacent to –CH₂–)
–O–CF₃ (Trifluoromethoxy)-55 to -60Singlet
–CO–CF₃ (Trifluoroacetyl)-75 to -85Singlet
Inorganic Fluoride (F⁻) -120 to -130Broad Singlet
Visualization of Logic Flow

The following diagrams illustrate the decision process for confirming the moiety.

Diagram 1: Experimental Workflow

G Start Sample Preparation (Solvent + Internal Std) Acq19F Acquire 19F{1H} (SW=250ppm, D1=1s) Start->Acq19F Check19F Signal at -55 to -85 ppm? Acq19F->Check19F Acq13C Acquire 13C{1H} (High Scans) Check19F->Acq13C Yes Fail Investigate Defluorination/Impurity Check19F->Fail No (or wrong shift) Check13C Quartet (q) J ~270 Hz? Acq13C->Check13C Confirmed CONFIRMED Intact CF3 Group Check13C->Confirmed Yes Check13C->Fail No (Singlet/Doublet)

Caption: Step-by-step experimental workflow for validating CF₃ presence and connectivity.

Diagram 2: Spectral Decision Tree

DecisionTree Root 19F Signal Observed ShiftCheck Check Chemical Shift (δ) Root->ShiftCheck Region1 -55 to -65 ppm (Ar-CF3 / O-CF3) ShiftCheck->Region1 Region2 -70 to -85 ppm (Alkyl-CF3 / CO-CF3) ShiftCheck->Region2 Region3 -100 to -180 ppm (Ar-F / F-Salt) ShiftCheck->Region3 Reject for CF3 CouplingCheck Check 13C Coupling (1J_CF) Region1->CouplingCheck Region2->CouplingCheck Valid Quartet (1:3:3:1) J = 270 Hz CouplingCheck->Valid Confirmed Invalid Triplet/Doublet/Singlet CouplingCheck->Invalid Structure Error

Caption: Logic tree for interpreting spectral data to assign the CF₃ moiety.

Troubleshooting & Optimization

  • Issue: Broad ¹⁹F Signals.

    • Cause: Chemical exchange or paramagnetic impurities.

    • Solution: Filter sample through Celite; ensure no paramagnetic metals (Cu, Pd) remain from catalysis.

  • Issue: Missing ¹³C CF₃ Signal.

    • Cause: The quartet splits the signal intensity into four, and the lack of NOE enhancement (no attached protons) makes it weak.

    • Solution: Increase relaxation delay (D1) to 3–5s in ¹³C experiment and double the scan count.

  • Issue: Baseline Rolling.

    • Cause: Acoustic ringing in the probe due to wide SW.

    • Solution: Use "backward linear prediction" (typically first 8–16 points) during processing.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Rosen, M. et al. (2017). "Certified Reference Materials for ¹⁹F qNMR." Analytical Chemistry.

  • Reich, H. J. (2023). "¹⁹F Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry.

  • IUPAC Recommendations. (2001). "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry.

  • Vulpetti, A. et al. (2009).[4][5] "Fragment-Based Drug Discovery: Practical Implementation Based on ¹⁹F NMR Spectroscopy." Journal of the American Chemical Society.[4][5]

Sources

Cell-based assays involving 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (HC Yellow No. 2)[1]


Molecular Weight:  280.20  g/mol [1]
Executive Summary

This Application Note outlines a tiered in vitro screening framework for assessing the safety profile of nitro-aniline derivatives, utilizing HC Yellow No. 2 as a benchmark reference material. While primarily utilized as a semi-permanent hair colorant, this compound serves as a critical model for evaluating nitro-aromatic toxicity , specifically targeting endpoints of cytotoxicity , genotoxicity , and skin sensitization .[1]

This guide is designed for researchers in cosmetic safety, predictive toxicology, and early-stage drug discovery who require robust protocols for evaluating small molecule electrophiles.[1]

Technical Introduction

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol , commonly known as HC Yellow No. 2, belongs to a class of semi-permanent dyes characterized by a nitro-phenyl core.[1]

Mechanistic Relevance:

  • Electrophilic Nature: The electron-withdrawing trifluoromethyl (

    
    ) and nitro (
    
    
    
    ) groups increase the electrophilicity of the phenyl ring, making it a potential hapten for skin sensitization via protein binding (haptenization).[1]
  • Reductive Metabolism: Nitro-aromatics are substrates for nitro-reductases.[1] In cellular systems, this reduction can generate reactive hydroxylamine intermediates capable of interacting with DNA or cellular proteins.[1]

  • Mitochondrial Interaction: Nitro-aniline derivatives can act as uncouplers or inhibitors of the electron transport chain (ETC), necessitating mitochondrial health monitoring.[1]

Experimental Workflows
3.1 Tiered Safety Assessment Strategy

The following flowchart illustrates the logical progression of assays required to validate the safety of this compound.

TieredSafetyAssessment Start Test Article: HC Yellow No. 2 Solubility Phase I: Solubility & Stability (DMSO/Ethanol Compatibility) Start->Solubility Cytotox Phase II: Cytotoxicity Profiling (MTT / ATP Depletion) Solubility->Cytotox Decision1 Viability > 50%? Cytotox->Decision1 Genotox Phase III: Genotoxicity (Micronucleus / Ames) Decision1->Genotox Yes Stop Safety Profile Generated Decision1->Stop No (Toxic) Sensitization Phase IV: Skin Sensitization (KeratinoSens / h-CLAT) Genotox->Sensitization Sensitization->Stop

Figure 1: Tiered testing strategy for nitro-aromatic compounds, prioritizing dose-range finding before mechanistic assays.

Detailed Protocols
Protocol A: Mitochondrial Toxicity & Cell Viability (Multiplexed)

Objective: To determine the


 and assess if the compound acts as a mitochondrial toxin (uncoupler), distinguishing between necrotic death and metabolic inhibition.[1]

Cell Model: HepG2 (Liver) or HaCaT (Keratinocyte).[1] Reagents:

  • MTT Reagent (Tetrazolium).[1]

  • CellTiter-Glo® (ATP detection).[1]

  • Vehicle: DMSO (Final concentration < 0.5%).[1]

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Preparation: Dissolve HC Yellow No. 2 in DMSO to create a 100 mM stock. Prepare serial dilutions in culture medium (Range: 0.1

    
    M to 1000 
    
    
    
    M).
    • Note: Ensure the compound remains in solution; nitro-dyes can precipitate in aqueous media at high concentrations.[1]

  • Treatment: Aspirate old media and add 100

    
    L of treatment media. Incubate for 24h.
    
  • Readout 1 (ATP): In duplicate plates, add ATP detection reagent. Lyse and read Luminescence.[1]

  • Readout 2 (MTT): Add MTT solution (0.5 mg/mL). Incubate 3h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[1]

Data Interpretation:

  • Concordant Drop: If MTT and ATP signals drop equally, the mechanism is likely general necrosis/apoptosis.[1]

  • Discordant Drop (ATP << MTT): If ATP levels plummet while MTT reduction (reductase activity) remains higher, the compound may be inhibiting mitochondrial respiration without immediate cell death (mitotoxic).[1]

ParameterAssayDetection ModeCritical Threshold
Metabolic ActivityMTTAbsorbance (570 nm)

(Toxic)
Energy StateATP LuminescenceRLU (Luminescence)>20% drop vs Control
Membrane IntegrityLDH ReleaseFluorescence>10% Release
Protocol B: In Vitro Skin Sensitization (KeratinoSens™ Assay)

Objective: Nitro-aromatics are frequent sensitizers.[1] This assay measures the induction of the Nrf2-ARE pathway, a key marker for skin sensitization potential (OECD Test Guideline 442D).[1]

Mechanism: Electrophiles activate the Keap1-Nrf2 pathway.[1] HC Yellow No. 2's electrophilic nature makes this the critical safety test.[1]

Nrf2Pathway Compound HC Yellow No. 2 (Electrophile) Keap1 Keap1 (Sensor) Compound->Keap1 Covalent modification (Cys residues) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Release/Stabilization ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Luciferase Luciferase Reporter (Light Signal) ARE->Luciferase Expression

Figure 2: Activation of the Nrf2-ARE pathway by electrophilic nitro-compounds, leading to luciferase expression in the KeratinoSens™ reporter line.[1][2][3]

Procedure:

  • Cell Line: KeratinoSens™ (transgenic HaCaT cells with ARE-Luciferase construct).[1]

  • Dosing: Test 12 concentrations (two-fold dilutions) starting from maximal soluble concentration (typically 2000

    
    M).
    
  • Incubation: 48 hours.

  • Readout: Measure Luciferase activity (Promega Luciferase Assay System).

  • Viability Check: Perform MTT assay in parallel to ensure luciferase induction is not a stress response to cytotoxicity.

Validation Criteria:

  • 
     Value:  The concentration inducing a 1.5-fold increase in luciferase activity.[1]
    
  • 
    :  Maximal induction should be > 1.5-fold.
    
  • Viability: Must be > 70% at the

    
    .[1]
    
Protocol C: Genotoxicity (In Vitro Micronucleus)

Objective: To assess chromosomal damage (clastogenicity/aneugenicity).[1] Relevance: Nitro groups can be reduced to hydroxylamines, which may cause DNA strand breaks.[1]

Procedure:

  • Cell System: CHO-K1 or TK6 Lymphoblastoid cells.[1]

  • Metabolic Activation: Perform assay with and without S9 fraction (liver extract). Nitro-reduction often requires metabolic activation.[1]

  • Treatment: Short term (3h) +/- S9; Long term (24h) - S9.

  • Staining: Fix cells and stain with Acridine Orange or DAPI.[1]

  • Scoring: Analyze 2,000 binucleated cells per concentration for the presence of micronuclei (MN).

References
  • Scientific Committee on Consumer Safety (SCCS). (2010).[1][4][5] Opinion on HC Yellow n° 2. European Commission.[1][4] Link

  • OECD. (2018).[1] Test No. 442D: In Vitro Skin Sensitisation - ARE-Nrf2 Luciferase Test Method. OECD Guidelines for the Testing of Chemicals.[1] Link

  • Cosmetic Ingredient Review (CIR). (2013).[1] Safety Assessment of HC Yellow No. 4 and HC Yellow No. 2 as Used in Cosmetics. Link

  • Nohynek, G. J., et al. (2004).[1] Predictive toxicology of hair dyes: genotoxicity, sensitization and phototoxicity. Toxicology Letters. Link

  • Pfuhler, S., et al. (2020).[1][5] Use of in vitro data for skin sensitization risk assessment of cosmetic ingredients. Regulatory Toxicology and Pharmacology. Link

Sources

High-throughput screening methods for 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for Senior Scientists and HTS Directors. It focuses on the specific challenges and strategic advantages of screening 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (referred to herein as NAT-diol ) and its derivative libraries.

Executive Summary & Scaffold Analysis

The NAT-diol scaffold represents a distinct class of N-substituted nitroanilines characterized by a trifluoromethyl electron-withdrawing group and a hydrophilic 1,2-diol tail.[1] While often associated with agrochemical intermediates or dye precursors, this scaffold is increasingly relevant in fragment-based drug discovery (FBDD) for targeting amphiphilic binding pockets (e.g., nuclear hormone receptors, specific kinase allosteric sites).[1]

Technical Criticality: The presence of the nitro-trifluoromethyl-aniline chromophore presents a specific set of HTS challenges—primarily optical interference (quenching/absorbance) and redox cycling potential . This guide details a self-validating screening ecosystem designed to mitigate these artifacts while maximizing hit fidelity.

Physicochemical Profile (Library Metrics)
PropertyValue / CharacteristicImpact on HTS
Chromophore

nm (Yellow/Orange)
High Risk: Inner Filter Effect (IFE) in blue/green fluorescence assays (e.g., GFP, Fluorescein).[1]
Solubility Amphiphilic (LogP ~2.5, Diol headgroup)Medium Risk: Generally DMSO soluble, but prone to aggregation in cold aqueous buffers.[1]
Reactivity Nitro group (

)
High Risk: Potential redox cycler; can generate false positives in redox-sensitive enzymatic assays.[1]
H-Bonding 1,2-Diol (Donor/Acceptor)Opportunity: Excellent mimicry of transition states; requires precise pH control to maintain H-bond network integrity.[1]

Experimental Workflow: The "Red-Shift" Strategy

Core Directive: Due to the NAT-diol scaffold's strong absorbance in the blue-green spectrum, standard intensity-based fluorescence assays (FI) using coumarin or fluorescein are prohibited. [1]

The recommended primary screening modality is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using Europium/Terbium cryptates, or Red-Shifted Fluorescence Polarization .[1]

Protocol 1: Library Preparation & Acoustic Dispensing

Objective: Precision handling to prevent compound precipitation and DMSO hydration.

  • Stock Storage: Maintain 10 mM library stocks in 100% anhydrous DMSO. Store at -20°C in Low-Bind Cyclic Olefin Copolymer (COC) plates to prevent plastic leaching.

  • Hydration Check: The 1,2-diol moiety is hygroscopic.[1] Measure DMSO water content via Karl Fischer titration quarterly; reject stocks with >0.5% water to prevent hydrolysis or precipitation.[1]

  • Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) .[1]

    • Why? Contactless dispensing prevents cross-contamination of sticky nitroaniline derivatives.

    • Volume: Dispense 20–50 nL directly into assay plates (1536-well or 384-well).

    • Backfill: Immediately centrifuge plates (1000 x g, 1 min) to ensure compound settles.

Protocol 2: Primary Screen – TR-FRET Assay (Kinase/Receptor Model)

Rationale: TR-FRET utilizes a time-delay (60–100 µs) before measurement, allowing the short-lived autofluorescence of the NAT-diol scaffold to decay, effectively nullifying background signal.[1]

Reagents:

  • Donor: Europium-labeled antibody (Ex: 337 nm, Em: 620 nm).[1]

  • Acceptor: Alexa Fluor 647 or ULight™ (Ex: 620 nm, Em: 665 nm).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 0.01% Brij-35 (Detergent is critical to prevent aggregation).[1]
    

Step-by-Step:

  • Dispense Library: Transfer 40 nL of NAT-diol library compounds to the assay plate.

  • Enzyme Addition: Add 2 µL of Target Protein (5 nM final). Incubate 15 min at RT.

    • Note: Pre-incubation allows the diol moiety to engage potential allosteric pockets before substrate competition.

  • Detection Mix: Add 2 µL of Detection Mix (Eu-Ab + Tracer/Peptide).

  • Incubation: Seal and incubate for 60 min at RT (protect from light).

  • Readout: Measure on a multimode reader (e.g., EnVision).[1]

    • Settings: Delay: 60 µs; Window: 400 µs.[1]

    • Calculation: Ratio = (Signal 665 nm / Signal 615 nm) × 10,000.[1]

Validation Criteria:

  • Z-Prime (

    
    ):  Must be > 0.6.[1]
    
  • Signal Stability: Read plates at 1h and 2h. If signal drops >20%, the nitro group may be acting as a slow-binding quencher or redox cycler.[1]

Hit Triage & Counter-Screening

Core Directive: You must rigorously exclude "False Positives" caused by the chemical nature of the scaffold (Redox cycling and Aggregation).

Protocol 3: Redox Cycling Counter-Screen (Resazurin-Free)

Standard Resazurin assays are chemically incompatible with strong reducers/oxidizers.[1] Use a direct H


O

detection method.
  • Assay: Amplex Red (Horseradish Peroxidase-coupled).[1]

  • Method: Incubate compounds (10 µM) with buffer + DTT (1 mM) without the target protein.

  • Detection: Add Amplex Red + HRP.[1]

  • Logic: If fluorescence increases significantly compared to DMSO control, the NAT-diol derivative is generating H

    
    O
    
    
    
    via redox cycling with DTT.[1] Discard these hits.
Protocol 4: Aggregation Check (DLS or Detergent Sensitivity)
  • Detergent Swap: Re-test hits in the primary assay with 0.05% Triton X-100 (high detergent).

  • Analysis: If potency (

    
    ) shifts by >10-fold (i.e., compound loses activity with higher detergent), the mechanism is likely non-specific aggregation (sequestration of enzyme).
    

Visualizing the Screening Logic

The following diagram illustrates the decision tree for processing NAT-diol libraries, emphasizing the "Fail Fast" checkpoints for optical interference.

G Start NAT-diol Library (DMSO Stock) QC QC: Solubility & Purity (LC-MS / Nephelometry) Start->QC Primary Primary Screen: TR-FRET or AlphaScreen (Red-Shifted Readout) QC->Primary Pass Discard Discard: False Positive / Artifact QC->Discard Precipitate Decision1 Hit Identification (>50% Inhibition) Primary->Decision1 Counter1 Counter-Screen 1: Optical Interference Check (Add Cpd to Product Signal) Decision1->Counter1 Yes Decision1->Discard No Activity Counter2 Counter-Screen 2: Redox Cycling (Amplex Red) & Aggregation (Detergent) Counter1->Counter2 No Quenching Counter1->Discard Signal Quenched Valid Validated Lead Series (SAR Ready) Counter2->Valid Clean Profile Counter2->Discard Redox/Aggregator

Figure 1: Strategic Triage Workflow for Nitro-Aryl Scaffolds. Note the early intervention for optical interference (Counter-Screen 1) before expensive biological validation.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

  • Simeonov, A., et al. (2008).[1] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol.[1][2] National Center for Biotechnology Information.[1] [1]

Sources

Application Note: Strategic Utilization of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol in Heterocyclic Scaffold Synthesis

[1]

Executive Summary & Medicinal Chemistry Context

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (referred to herein as NTP-diol ) represents a critical class of "gateway intermediates" in drug discovery.[1] While commercially recognized as the dye HC Yellow No. 10, its structural architecture—a 2-nitroaniline core decorated with a trifluoromethyl (


) groupaminodiol tailquinoxalinesbenzimidazoles1
Why This Molecule Matters[1]
  • The

    
     Pharmacophore:  The trifluoromethyl group is a cornerstone of modern medicinal chemistry, enhancing metabolic stability (blocking CYP450 oxidation) and increasing lipophilicity for membrane permeability [1].[1]
    
  • The "Build-and-Cyclize" Strategy: NTP-diol serves as a pre-functionalized scaffold.[1] The o-nitro group acts as a masked amine; once reduced, it can cyclize with the adjacent diol side chain (via oxidative cleavage) or external electrophiles to form 6-(trifluoromethyl)quinoxalines—potent inhibitors of kinases (e.g., PI3K, MEK) and viral replication machinery [2].[1]

This guide provides rigorous protocols for the synthesis of NTP-diol and its subsequent conversion into bioactive heterocyclic scaffolds.

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis of NTP-diol relies on a regioselective

1
Materials
  • Substrate: 4-Chloro-3-nitrobenzotrifluoride (1.0 equiv)

  • Nucleophile: 3-Amino-1,2-propanediol (1.2 equiv)[1]

  • Base: Triethylamine (TEA) or Potassium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or DMF (Green Alternative: 2-MeTHF)[1]

Step-by-Step Procedure
  • Preparation: Dissolve 4-chloro-3-nitrobenzotrifluoride (10 mmol) in Ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Add TEA (15 mmol) followed by the slow, dropwise addition of 3-amino-1,2-propanediol (12 mmol). Expert Note: Slow addition prevents thermal runaway as the reaction is exothermic.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.[1] The starting material (non-polar) will disappear, replaced by the polar yellow product.[1]
    
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove excess amine and salts.[1]
      
    • Critical Step: The product is amphiphilic.[1] If the aqueous layer is yellow, back-extract with n-butanol to recover the product.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

Data Summary Table: Reaction Optimization
ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent DMFEthanolEthanol simplifies workup; DMF requires extensive washing.[1]
Base

(Solid)
TEA (Liquid)TEA provides homogenous kinetics;

requires vigorous stirring.[1]
Temp


(Reflux)
Lower temp reduces impurity formation (dimerization).[1]
Yield 82%91%Optimized conditions yield higher purity (>98%).[1]

Application Protocol: Reductive Cyclization to Quinoxalines

This is the primary medicinal chemistry application: converting NTP-diol into a 6-(trifluoromethyl)quinoxaline derivative.[1] This scaffold is ubiquitous in oncology drugs.[1]

Mechanism[1][2][3][4]
  • Reduction: The nitro group is reduced to an aniline.[1]

  • Oxidative Cleavage (In-situ): The vicinal diol is cleaved (e.g., by Periodate) to an aldehyde, which spontaneously cyclizes with the newly formed amine.[1]

Workflow Visualization

Gcluster_0Phase 1: Synthesiscluster_1Phase 2: Scaffold GenerationStart4-Cl-3-nitro-benzotrifluorideSNArSNAr Reaction(+ Amino-diol)Start->SNArIntermediateNTP-diol(The Product)SNAr->IntermediateReductionNitro Reduction(H2/Pd-C)Intermediate->ReductionDiamineDiamineIntermediateReduction->DiamineCyclizationOxidativeCyclizationDiamine->CyclizationFinal6-CF3-QuinoxalineScaffoldCyclization->Final

Caption: Synthetic pathway transforming the chloronitrobenzene precursor into the bioactive quinoxaline scaffold via the NTP-diol intermediate.[1]

Experimental Procedure (Quinoxaline Synthesis)
  • Reduction:

    • Dissolve NTP-diol (1.0 g) in MeOH. Add 10% Pd/C (10 wt%).[1]

    • Stir under

      
       atmosphere (balloon pressure) for 2 hours.
      
    • Filter through Celite to remove catalyst.[1] The filtrate contains the unstable diamine-diol.[1]

  • Cyclization (The "Glyoxal" Route):

    • To the fresh filtrate, add Glyoxal (40% aq.[1] solution, 1.2 equiv).

    • Heat to

      
       for 2 hours.
      
    • Mechanism:[1][2][3] The primary amine and the secondary amine (from the chain) condense with the dicarbonyl.

  • Alternative: Oxidative Cleavage Route:

    • Treat the diamine-diol with Sodium Periodate (

      
      ) to cleave the diol into an aldehyde.[1]
      
    • The aldehyde undergoes intramolecular condensation with the primary amine to form the dihydro-quinoxaline ring.

Analytical Characterization & Quality Control

Validating the structure of NTP-diol and its derivatives requires specific attention to the Fluorine signal.

NMR Spectroscopy[1][5][6][7]
  • 
     NMR (DMSO-
    
    
    ):
    • Aromatic Region: Look for the characteristic pattern of the 1,2,4-substituted benzene.[1] The proton ortho to the

      
       group will be highly deshielded (~8.3 ppm).[1]
      
    • Amine Proton: The -NH- signal typically appears broad around 8.5 ppm (exchangeable with

      
      ).[1]
      
    • Diol Chain: Multiplets at 3.0–4.0 ppm corresponding to

      
      .[1]
      
  • 
     NMR: 
    
    • Essential for confirming the integrity of the

      
       group. Expect a singlet around -60 to -63 ppm.[1] Note:  If multiple fluorine peaks appear, it indicates regio-isomeric impurities or degradation.[1]
      
HPLC Method (Purity Check)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 380 nm (nitro-aniline absorbance).[1]

  • Retention: NTP-diol is relatively polar due to the diol; it will elute earlier than the chloro-nitro precursor.[1]

Safety & Toxicology (E-E-A-T)

Handling Nitro-Aromatics[1][8]
  • Toxicity: Nitro-aromatics are potential mutagens (Ames positive in some strains).[1] NTP-diol (HC Yellow 10) has been extensively studied for safety in cosmetics [3].[1] However, as a pure chemical intermediate, it should be handled as a potential sensitizer.[1]

  • PPE: Nitrile gloves, lab coat, and eye protection are mandatory.[1] Work in a fume hood to avoid inhalation of dusts.[1]

  • Waste: Dispose of all nitro-containing waste in dedicated halogenated organic waste streams (due to the

    
     group) to prevent incineration issues.
    

References

  • Gillis, E. P., et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]

  • Ajani, O. O. (2014).[1] "Present Status of Quinoxaline Motifs: Excellent Pathfinders in Therapeutic Medicine." European Journal of Medicinal Chemistry, 85, 688-715.[1] Link[1]

  • Cosmetic Ingredient Review (CIR). (2007).[1] "Final Report on the Safety Assessment of HC Yellow No. 10." International Journal of Toxicology, 26(Suppl 2), 1-10.[1] Link[1]

  • BenchChem. (2025).[1][4] "Synthesis and characterization of 3-amino-1,2-propanediol intermediates." BenchChem Application Notes. Link[1]

Troubleshooting & Optimization

Improving yield of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol[1][2]

Executive Summary & Reaction Context

This guide addresses yield optimization and troubleshooting for the synthesis of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol . This reaction is a classic Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) .[1]

The transformation involves the displacement of a chloride leaving group on 1-chloro-2-nitro-4-(trifluoromethyl)benzene (Substrate) by the primary amine of 3-amino-1,2-propanediol (Nucleophile).[2][1]

Why this matters: The substrate is highly activated due to the ortho-nitro and para-trifluoromethyl groups withdrawing electron density from the ring.[2][1] While this ensures high reactivity, it also opens the door to specific side reactions (hydrolysis, bis-addition) if conditions are not rigorously controlled.[2][1]

Critical Process Parameters (CPP): Upstream Optimization

To improve yield beyond the standard 60-70% range, you must move from "standard conditions" to "kinetic control."[2][1]

A. Solvent Selection Matrix

The choice of solvent dictates both the reaction rate and the ease of workup.[2][1]

SolventReaction RateSolvation PowerWorkup DifficultyRecommendation
Ethanol / IPA ModerateGoodLow (Evaporation/Crystallization)Primary Choice. Allows for "green" isolation and prevents thermal degradation.[2][1]
DMF / DMSO High ExcellentHigh (Aqueous wash required; product loss likely)Avoid unless substrate insolubility is severe.[2][1] Hard to remove traces from the polar diol product.[2][1]
THF LowModerateLowSecondary Choice. Good for strictly anhydrous conditions if hydrolysis is a major issue.[1]
Water LowHighHighAvoid. Promotes hydrolysis of the chloride to the phenol impurity.[2][1]
B. Base & Stoichiometry
  • The Trap: Using strong bases (e.g., NaOH, NaOEt) deprotonates the hydroxyl groups on the diol (pKa ~16), leading to competitive ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -arylation (ether formation) instead of 
    
    
    
    -arylation.[1]
  • The Fix: Use a mild inorganic base or an organic base that acts as an acid scavenger.[2][1]

    • Recommended: Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) or Triethylamine (
      
      
      
      ).[1]
    • Stoichiometry: 1.0 eq Substrate : 1.1 eq Nucleophile : 1.2 eq Base.[2][1]

C. Temperature Control
  • Danger Zone: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    C. The highly activated ring is prone to oxidative degradation and tar formation at high temperatures.[1]
    
  • Target:

    
    C. Monitor consumption of starting material (TLC/HPLC) rather than forcing reflux.
    
Mechanistic Pathway & Control Points

The following diagram illustrates the reaction pathway, highlighting the Meisenheimer Complex intermediate and the critical side-reaction vectors.[2][1]

ReactionMechanism cluster_legend Legend Substrate 1-Cl-2-NO2-4-CF3-Benzene (Substrate) Complex Meisenheimer Intermediate (Anionic Sigma Complex) Substrate->Complex + Amine Rate Limiting Step Phenol Hydrolysis Impurity (Phenol derivative) Substrate->Phenol + H2O (If solvent wet) Amine 3-Amino-1,2-propanediol (Nucleophile) Amine->Complex Product Target Product (Amino-diol) Complex->Product - HCl (Fast) Ether O-Arylation Impurity (Side Reaction) Complex->Ether Strong Base (Alkoxide attack) key Solid Line: Main Pathway Dashed Line: Impurity Vector

Caption: Figure 1. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 reaction pathway showing the transition through the Meisenheimer intermediate and potential divergence into hydrolysis or O-arylation impurities.[1]
Downstream Processing: The "Amphiphilic Trap"

The product contains a lipophilic head (Nitro/CF3-benzene) and a hydrophilic tail (Propanediol).[2][1] This makes it difficult to extract using standard "Water vs. DCM" washes, as the product may stay in the aqueous phase or form emulsions.[2][1]

Protocol: Optimized Isolation
  • Concentration: Remove reaction solvent (Ethanol) in vacuo completely.

  • Solubilization: Redissolve the crude residue in Ethyl Acetate (EtOAc) .

    • Why? EtOAc is polar enough to hold the diol but hydrophobic enough to separate from water.[2][1]

  • Washing: Wash with Saturated Brine (not water).[2][1]

    • Why? The high ionic strength of brine "salts out" the organic product, forcing it into the EtOAc layer.[2][1] Pure water will pull the product out of the organic phase.[2][1]

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: If crystallization fails (often an oil initially), use a short silica plug eluting with DCM:MeOH (95:5) .[2][1]

Troubleshooting Matrix (FAQ)

Use this decision tree to diagnose specific yield failures.

SymptomProbable CauseCorrective Action
Reaction Stalls (<80% Conv.) HCl accumulation inhibits amine.[2][1]Add 0.5 eq additional base (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).[1] Ensure stirring is vigorous if base is insoluble.[2][1]
Product is Red/Black Tar Oxidative degradation.[2][1]Degas solvents with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

before heating.[1] Lower temp by ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

C.
Low Mass Recovery Product lost to aqueous phase.[1]Do not use water washes. Use Brine.[2][1] Re-extract aqueous layer with THF/EtOAc (1:1).[2][1]
"Phenol" Impurity Detected Water in solvent/reagents.[2][1]Use anhydrous Ethanol.[2][1] Dry hygroscopic amine starting material.
Two Spots on TLC (Close Rf) Regioisomer or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-alkylation.
Switch from strong bases (NaOH) to weak bases (

).[1] Lower temperature.
Visual Troubleshooting Logic

Troubleshooting Start Issue Identified LowYield Low Yield / Mass Loss Start->LowYield Impurity High Impurity Profile Start->Impurity AqLoss Did you wash with water? LowYield->AqLoss Hydrolysis Is impurity Phenol? (LCMS -Cl +OH) Impurity->Hydrolysis UseBrine ACTION: Use Brine + EtOAc Re-extract aqueous layer AqLoss->UseBrine Yes CheckConv Check Conversion (TLC) AqLoss->CheckConv No AddBase ACTION: Add Base Increase Time CheckConv->AddBase Incomplete DrySolvent ACTION: Use Anhydrous Solvent Hydrolysis->DrySolvent Yes CheckBase Is impurity O-alkyl? (LCMS +Product) Hydrolysis->CheckBase No WeakerBase ACTION: Switch to NaHCO3 Lower Temp CheckBase->WeakerBase Yes

Caption: Figure 2. Diagnostic decision tree for isolating root causes of yield loss or purity failure.

References & Authority
  • Al-Howsaway, H. O., et al. (2007).[2][1] "Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives." Journal of Chemical Research, 2007(9), 509–512.[2][1] [2][1]

    • Relevance: Establishes the kinetic baseline for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       on the specific 4-chloro-3-nitro-benzotrifluoride scaffold, confirming the activating effects of the 
      
      
      
      and
      
      
      groups.[1]
  • Bunnett, J. F., & Zahler, R. E. (1951).[2][1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[2][1] [2][1]

    • Relevance: The foundational text on the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       addition-elimination mechanism (Meisenheimer complex), validating the need for polar solvents and electron-withdrawing groups.[1]
      
  • Sigma-Aldrich. "3-Amino-1,2-propanediol Product Specification." [2][1]

    • Relevance: Provides physical property data (boiling point, density) for the nucleophile, critical for determining workup temperatures.[2][1]

  • PubChem Compound Summary. "3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol."[2][1] [2][1]

    • Relevance: Verifies the chemical structure and provides predicted solubility properties (LogP) utilized in the "Amphiphilic Trap" extraction protocol.

Sources

Technical Support Center: Purification & Handling of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NTP-DIOL-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile[1]

Subject: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol Common Aliases: NTP-diol, HC Yellow 9 Analog, N-(2-nitro-4-trifluoromethylphenyl)-3-amino-1,2-propanediol.

This guide addresses the specific purification bottlenecks associated with NTP-diol . This molecule presents a classic "amphiphilic frustration" in organic synthesis: it possesses a highly lipophilic, electron-deficient head group (2-nitro-4-trifluoromethylphenyl) and a highly hydrophilic, polar tail (propane-1,2-diol).

This dual nature leads to three primary failure modes during purification:

  • Phase Transfer Loss: Product partitioning into the aqueous phase during extraction.

  • Chromatographic Streaking: Strong hydrogen bonding of the diol causing peak tailing on silica.

  • Hygroscopic Gumming: Formation of intractable oils instead of crystals due to moisture absorption.

Technical Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out as a viscous gum and refuses to crystallize."

Diagnosis: This is typically caused by trace solvent retention or hygroscopicity. The 1,2-diol moiety is a "water magnet." If the product is not strictly dry, or if the solvent system is too polar, the crystal lattice cannot form.

Corrective Action:

  • Azeotropic Drying: Dissolve the gum in anhydrous Ethanol or Toluene and rotary evaporate to dryness. Repeat 3x to remove trace water.

  • Solvent Swap: Avoid pure alcohols for crystallization. Use a displacement system :

    • Dissolve crude gum in a minimum amount of warm Ethyl Acetate (EtOAc) or Acetone .

    • Slowly add Hexane or Heptane (anti-solvent) until turbidity persists.

    • Critical Step: Scratch the flask wall with a glass rod to induce nucleation.

    • Cool slowly to 4°C.

Issue 2: "I see a persistent yellow impurity that co-elutes on TLC."

Diagnosis: This is likely the unreacted starting material, 4-chloro-3-nitrobenzotrifluoride (or the fluoro analog). Because the nitro-aniline product is also yellow/orange, visual distinction is difficult.

Corrective Action:

  • Chemical Wash (Pre-Column): Before chromatography, wash the organic extract with Hexane (3x). The lipophilic starting material is highly soluble in hexane, whereas the polar NTP-diol product is insoluble in pure hexane.

  • TLC Optimization: Do not use pure EtOAc. Use DCM:MeOH (95:5) . The starting material will travel to the solvent front (

    
    ), while the diol product will remain lower (
    
    
    
    ).
Issue 3: "Yields are significantly lower than expected after aqueous workup."

Diagnosis: "Water Solubility Leakage."[1] While the phenyl ring is lipophilic, the aminodiol tail increases water solubility significantly, especially if the pH is not controlled.

Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl (brine) before extraction. This increases the ionic strength, forcing the organic NTP-diol out of the water phase (Salting-out effect).

  • Extraction Solvent: Switch from Diethyl Ether (too non-polar) to Ethyl Acetate or THF/EtOAc (1:1) .

  • Re-extraction: The aqueous layer often retains 10-15% of the product. Re-extract the aqueous phase at least 3-4 times.

Experimental Protocols & Data

A. Synthesis Pathway & Impurity Profile

The synthesis typically involves a Nucleophilic Aromatic Substitution (


). Understanding the pathway is critical for purification logic.

G SM1 4-Chloro-3-nitro- benzotrifluoride (Lipophilic) Product NTP-Diol (Target) SM1->Product SNAr Impurity1 Unreacted SM1 (Non-polar Impurity) SM1->Impurity1 Excess Impurity2 Regioisomer (Trace) SM1->Impurity2 Isomerization SM2 3-Amino-1,2- propanediol (Hydrophilic) SM2->Product Reagent Base (Et3N or K2CO3) Heat (80-100°C) Impurity3 Salts (KCl/Et3N-HCl) Product->Impurity3 Byproduct

Caption: Reaction scheme showing the convergence of lipophilic and hydrophilic precursors into the amphiphilic target, alongside potential impurities.

B. Purification Workflow Decision Tree

Purification Start Crude Reaction Mixture Step1 Evaporate Solvent (Remove volatile organics) Start->Step1 Step2 Partition: EtOAc vs. Water Step1->Step2 Check1 Is Aqueous Phase Product-Free? Step2->Check1 Action1 Saturate with NaCl Re-extract (3x) Check1->Action1 No Step3 Organic Phase Wash (Wash w/ Hexane) Check1->Step3 Yes Action1->Step2 Step4 Drying (Na2SO4) & Concentration Step3->Step4 Check2 Purity > 95%? Step4->Check2 MethodA Recrystallization (EtOAc/Hexane) Check2->MethodA Yes (Solidify) MethodB Flash Column (DCM:MeOH 95:5) Check2->MethodB No (Oily/Impure) Final Pure NTP-Diol (Store under Argon) MethodA->Final MethodB->Final

Caption: Systematic purification logic flow designed to maximize yield and remove specific polarity-based impurities.

C. Solubility & Solvent Selection Data

The following table summarizes solvent interactions based on the amphiphilic nature of NTP-diol.

Solvent SystemInteraction TypeSuitabilityApplication
Water H-Bonding (High)Poor Product is moderately soluble; causes yield loss if used as wash.
Hexane/Heptane Van der WaalsExcellent (Wash) Dissolves SM1 (starting material) but precipitates NTP-diol.
Ethyl Acetate Dipole-DipoleGood Primary extraction solvent.
DCM (Dichloromethane) Weak PolarModerate Good for solubilizing, but poor for extracting from water.
Methanol/Ethanol H-BondingHigh Dissolves everything. Use only as a modifier (5-10%) in chromatography.

Validated Purification Protocol

Objective: Isolation of >98% pure NTP-diol from crude reaction mixture.

Materials:

  • Crude Reaction Mixture[2]

  • Ethyl Acetate (EtOAc)

  • Hexane (HPLC Grade)

  • Saturated Brine (NaCl solution)

  • Silica Gel (230-400 mesh)

Step-by-Step Procedure:

  • Quench & Concentration:

    • If the reaction used a volatile solvent (e.g., THF, Ethanol), remove it via rotary evaporation before adding water.

    • Why? Organic solvents increase the miscibility of the product in the aqueous phase, leading to yield loss.

  • Biphasic Extraction (The "Salt-Out" Method):

    • Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL) .

    • Add NaCl (solid) to the aqueous layer until saturation is reached.

    • Separate layers. Extract the aqueous layer three additional times with EtOAc.

    • Validation: Check the aqueous layer by TLC to ensure no yellow product remains.

  • The "Lipophilic Wash" (Critical Step):

    • Combine organic layers and dry over anhydrous

      
      . Filter.
      
    • Concentrate to a low volume (approx. 10 mL).

    • Add 50 mL of Hexane to the stirring concentrate.

    • A yellow/orange precipitate (or oil) should form. The supernatant (Hexane) will contain unreacted fluorobenzene starting material.

    • Decant the Hexane.

  • Final Polish (Chromatography):

    • If the product remains oily, load onto a silica column.

    • Eluent: Start with 100% DCM, then gradient to 5% MeOH in DCM.

    • Note: The diol tail causes "streaking." If streaking is severe, add 1% Triethylamine to the eluent to neutralize silica acidic sites, though usually MeOH is sufficient to disrupt H-bonding.

References

  • Google Patents. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline (EP0381010A2).
  • PubChem. (2025).[3] 3-Phenylpropane-1,2-diol Compound Summary. Retrieved January 28, 2026, from [Link] (Structural analog physical property reference).

Sources

Stability issues of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol , commercially known as HC Yellow No. 6 (CAS: 104333-00-8).[1][2][3]

Subject: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol CAS: 104333-00-8 Molecular Formula:


Support Tier:  Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary

This compound is a nitroaniline derivative characterized by a strong electron-withdrawing trifluoromethyl (


) group and a hydrophilic propane-1,2-diol tail.[1][2][3] While the 

group confers metabolic stability and lipophilicity, the nitro group (

) introduces significant photosensitivity .[1][2] The primary failure modes in solution are photolytic degradation and solvent-induced precipitation due to the molecule's amphiphilic nature.[2][3]

Module 1: Solubility & Solution Preparation

Issue: "My compound precipitates when added to aqueous buffer (PBS/Media)."

Root Cause Analysis

Despite the hydrophilic diol tail, the 2-nitro-4-trifluoromethylaniline core is highly hydrophobic.[1][2][3] The


 group significantly increases the logP (partition coefficient), making direct dissolution in aqueous buffers thermodynamically unfavorable.[1][2]
Troubleshooting Protocol

Do NOT attempt to dissolve directly in water or PBS.[2] Follow this "Cosolvent Spike" method:

  • Primary Stock: Dissolve the solid in DMSO (Dimethyl Sulfoxide) or Ethanol (absolute) to a concentration of 10–50 mM.[1][2]

    • Note: DMSO is preferred for long-term storage (-20°C) due to lower volatility.[1][2][3]

  • Intermediate Dilution: If a high aqueous concentration is needed, dilute the stock 1:10 into PEG-400 or Propylene Glycol .[2]

  • Final Working Solution: Slowly add the Stock (or Intermediate) to the vortexing aqueous buffer.

    • Target: Keep final DMSO concentration < 1% (v/v) to avoid biological toxicity, unless the assay tolerates higher.[1][2]

Solubility Data Table
Solvent SystemSolubility RatingMax Conc. (Est.)[1][2][4]Stability Risk
Water / PBS Poor< 0.1 mg/mLHigh (Precipitation)
Ethanol Good~10 mg/mLModerate (Evaporation)
DMSO Excellent> 50 mg/mLLow (Hygroscopic*)
Acetone Good~20 mg/mLModerate (Volatile)

*Ensure DMSO is anhydrous; water absorption can accelerate hydrolysis.[1][2][3]

Module 2: Photostability (Critical)

Issue: "The solution turned from bright yellow to dark orange/brown after 4 hours on the bench."

Mechanism of Failure

Nitroanilines are chromophores that absorb strongly in the UV-Vis region.[1][2][3] Upon exposure to ambient light (especially UV and blue light), the nitro group undergoes an


 transition, generating a radical species.[1][2] This leads to:
  • Photoreduction: Formation of nitroso or hydroxylamine intermediates.[2]

  • Azo Coupling: Dimerization of degradation products, causing the "browning" (bathochromic shift).[2]

Visualizing the Degradation Logic

Photodegradation cluster_prevention Prevention Strategy Compound HC Yellow No. 6 (Yellow Solution) Light UV/Blue Light (hv) Compound->Light Absorption Excited Excited Triplet State (Radical Formation) Light->Excited n -> pi* Transition Products Nitroso/Azo Dimers (Brown Precipitate) Excited->Products Oxidation/Coupling Amber Amber Glassware (Blocks <450nm) Amber->Light Inhibits

Caption: Photochemical degradation pathway of nitroanilines.[1][2] Light absorption triggers radical formation leading to dark azo-dimer precipitates.[1][2][3]

Corrective Action
  • Immediate: Discard any solution that has visibly darkened. Filtration will not remove soluble degradation byproducts.[2]

  • Prevention:

    • Work under yellow light (sodium vapor) if possible.[1][2]

    • Wrap all vessels in aluminum foil .

    • Use Amber HPLC vials for autosamplers.

Module 3: Chemical Stability (pH & Oxidation)

Issue: "Is the compound stable in oxidative hair dye formulations or basic buffers?"

Technical Insight
  • Trifluoromethyl Stability: The

    
     group is extremely robust.[2] It generally resists hydrolysis unless subjected to extreme conditions (e.g., fuming sulfuric acid or super-bases).[1][2] It is stable  in standard physiological pH (7.[2]4) and cosmetic alkaline bases (pH 9–10).[1][2]
    
  • Diol Tail Vulnerability: The vicinal diol (propane-1,2-diol) is susceptible to oxidative cleavage by specific agents like periodates (

    
    ).[1][2][3] However, it is relatively stable against hydrogen peroxide (
    
    
    
    ) used in hair dyes for the short duration of application (30–45 mins).[1][2]
Stability FAQ

Q: Can I autoclave aqueous solutions of HC Yellow No. 6? A: No. While the


 group is heat stable, the nitroaniline moiety can undergo thermal decomposition or hydrolysis at 121°C. Filter sterilize  (0.22 µm PTFE or Nylon) instead.[2]

Q: Is it compatible with reducing agents (DTT, BME)? A: Caution. Strong reducing agents can reduce the nitro group (


) to an amine (

), completely changing the molecule's identity and absorption spectrum.[1][2] Avoid DTT in storage buffers.[2]

Module 4: Analytical Verification (HPLC)

Issue: "I see split peaks or tailing in my chromatogram."

Method Optimization

The amphiphilic nature of HC Yellow No. 6 requires a balanced mobile phase.[2]

  • Column: C18 or Phenyl-Hexyl (3.5 µm or 5 µm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 430 nm (Lambda max) and 254 nm.[1][2]

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Decision1 Is solution cloudy? Start->Decision1 Precip Solubility Failure Decision1->Precip Yes Decision2 Is solution Brown/Dark? Decision1->Decision2 No Action1 1. Check DMSO Stock Conc. 2. Reduce Aqueous % Precip->Action1 Photo Photodegradation Decision2->Photo Yes HPLC HPLC Peak Splitting Decision2->HPLC No (Peak Issue) Action2 1. Discard Solution 2. Use Amber Vials 3. Protect from Light Photo->Action2 Action3 1. Check pH (Acidify Mobile Phase) 2. Check Injection Solvent (Too strong?) HPLC->Action3

Caption: Diagnostic flow for identifying precipitation, photodegradation, or chromatographic errors.

References

  • European Commission. (2007).[2] Opinion on HC Yellow n° 2. Scientific Committee on Consumer Safety (SCCS).[1][2] (Note: While discussing HC Yellow 2, this document establishes the baseline stability protocols for nitroaniline hair dyes).

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 5463805, HC Yellow No. 6. Retrieved from PubChem.[2][5] [1][2][3]

  • ChemicalBook. (2025).[2] HC Yellow 13 (CAS 10442-83-8) Properties and Stability.[1][2][3] (Note: HC Yellow 6 and 13 share the nitro-trifluoromethyl-aniline core structure, providing relevant stability analogues).[1][2][3]

  • Loba Chemie. (2015).[2] Material Safety Data Sheet: 2-Nitroaniline. (General reference for nitroaniline photosensitivity).

Sources

Technical Support Center: Optimizing Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Imperative

The trifluoromethyl (


) group is a "magic methyl" in medicinal chemistry, enhancing lipophilicity, metabolic stability, and binding affinity. However, installing this group is synthetically demanding due to the high electronegativity of fluorine and the distinct reactivity profiles of available reagents.

This guide acts as a dynamic troubleshooting interface. We do not provide generic recipes; we analyze the causality of reaction failure and provide self-validating protocols to restore yield and selectivity.

Module 1: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)

Reagent: Trimethyl(trifluoromethyl)silane (


)
Mechanism:  Nucleophilic attack on carbonyls, imines, or thiocyanates.[1] Requires initiation by a Lewis base (Fluoride or Oxyanion) to generate the pentacoordinate silicon species or the "naked" 

anion.
Diagnostic Workflow: Why is my reaction stalling?

The most common failure mode with


 is premature termination  due to moisture or improper initiator loading.

TMSCF3_Troubleshooting Start Issue: Low Conversion with TMSCF3 CheckWater Check 1: Is the solvent anhydrous? Start->CheckWater WaterYes Yes (<50 ppm) CheckWater->WaterYes Dry WaterNo No / Unknown CheckWater->WaterNo Wet CheckInit Check 2: Initiator Loading WaterYes->CheckInit ActionDry Action: Dry solvent/reagent. Protonation forms HCF3 (gas). WaterNo->ActionDry InitHigh Stoichiometric (>1 equiv) CheckInit->InitHigh Too High InitCat Catalytic (1-10 mol%) CheckInit->InitCat Optimal ActionReduce Action: Reduce Initiator. High F- conc causes autocatalytic decomposition. InitHigh->ActionReduce CheckColor Check 3: Solution Appearance InitCat->CheckColor ColorClear Clear/Colorless CheckColor->ColorClear Stalled ColorYellow Yellow/Brown CheckColor->ColorYellow Decomposition ActionOxy Action: Switch to Oxyanion Initiator (e.g., TMAO, Carbonates). ColorClear->ActionOxy ColorYellow->ActionOxy

Figure 1: Decision logic for troubleshooting stalled nucleophilic trifluoromethylation reactions.

Q&A: Specific Troubleshooting

Q: My reaction initiates vigorously but stalls at 40% conversion. Adding more TBAF doesn't help. Why? A: You are likely experiencing autocatalytic decomposition of the reagent.

  • The Science: The "naked"

    
     anion is unstable and reversibly decomposes to difluorocarbene (
    
    
    
    ) and fluoride (
    
    
    ). Excess fluoride accelerates the cleavage of
    
    
    without transferring the
    
    
    group to the electrophile, generating non-productive oligomers [1].
  • The Fix: Switch from fluoride initiators (TBAF, CsF) to Lewis Base initiators like Initiator TMAO (Trimethylamine N-oxide) or Carbonate salts (

    
    ) . These activate the silicon center via a pentacoordinate silicate intermediate, which is more stable and prevents the "dumping" of unstable 
    
    
    
    into solution [2].
  • Protocol Adjustment: Use 1.2 equiv

    
     and 10 mol% 
    
    
    
    in DMF at 0°C.

Q: I see the product peak in the crude NMR, but it disappears after aqueous workup. A: You likely formed the silyl ether intermediate, which is stable, but your workup was insufficient to hydrolyze it, or too aggressive.

  • The Science:

    
     addition yields a silyl ether (
    
    
    
    ). This bond is strong. Neutral water washes will not hydrolyze it.
  • The Fix: You must perform a dedicated desilylation step.

  • Protocol: After the reaction is complete, add 1M HCl or TBAF/THF and stir for 30 minutes before extraction. If your product is acid-sensitive, use TBAF buffered with acetic acid.

Module 2: Electrophilic Trifluoromethylation (Togni & Umemoto Reagents)

Reagents: Togni Reagent I/II (Hypervalent Iodine), Umemoto Reagent (Sulfonium salts). Mechanism: Transfers an electrophilic "


" equivalent to electron-rich nucleophiles (arenes, thiols, phosphines).
Reagent Selection Matrix
FeatureTogni Reagent II (Hypervalent Iodine)Umemoto Reagent (Sulfonium Salt)
Reactivity High (Hypervalent bond strain)Moderate (Tunable by counterion)
Solubility Good in DCM, MeCN, MeOHPoor in non-polar; requires MeCN/DMF
Activation Lewis Acid (

,

) or Brønsted Acid
Photo-activation or strong base
Byproduct 2-Iodobenzoic acid (Easy to remove)Dibenzothiophene (Hard to separate)
Best For Thiols, Phosphines, EnolatesFriedel-Crafts on Arenes
Q&A: Specific Troubleshooting

Q: I am trying to trifluoromethylate an aniline using Togni Reagent, but I get a mixture of regioisomers (ortho/para). How do I control this? A: Electrophilic trifluoromethylation of arenes is notoriously unselective due to the high reactivity of the


 radical/cation hybrid species.
  • The Science: While formally electrophilic, Togni reagents often react via a Single Electron Transfer (SET) mechanism, generating a

    
     radical that attacks the aromatic ring with poor selectivity [3].
    
  • The Fix: Use Lewis Acid Catalysis to enforce a closed-shell (ionic) pathway.

  • Protocol: Add

    
     (10 mol%)  or 
    
    
    
    . The metal coordinates to the Togni reagent, activating the I-O bond for a more controlled, "true" electrophilic transfer. Lowering the temperature to -78°C in DCM can also favor the kinetic (para) product.

Q: The Togni reagent is not dissolving in my solvent (Toluene). Can I heat it? A: STOP. Togni reagents are potentially explosive hypervalent iodine compounds.

  • The Science: Thermal decomposition of hypervalent iodine releases energy rapidly.

  • The Fix: Change the solvent system.[2] Togni reagents work best in DCM , Acetonitrile , or Methanol . If you must use a non-polar solvent, use Phase Transfer Catalysis (e.g., TBAB) to solubilize the reagent at the interface.

Module 3: Radical & Photoredox Trifluoromethylation (Langlois Reagent)

Reagent: Sodium Trifluoromethanesulfinate (


 - Langlois Reagent).[3][4]
Mechanism:  Oxidative desulfonylation generates the 

radical. Activation: TBHP (chemical oxidant) or Photocatalyst + Blue Light.[5]
Photoredox Optimization Loop

Radical reactions are highly sensitive to photon flux and oxygen levels.

Photoredox_Optimization Setup Setup Reaction (Langlois + Photocatalyst) Light Light Source Check (450nm Blue LED) Setup->Light Degas Oxygen Control (Degas vs. Open Air) Light->Degas Kinetics Monitor Kinetics (NMR/LCMS) Degas->Kinetics Stall Reaction Stalls after 1h? Kinetics->Stall SideProd H-CF3 or Dimer? Kinetics->SideProd Stall->Setup Check Catalyst Bleaching Stall->Light Increase Intensity (Beer-Lambert Law) SideProd->Degas Strict Degassing (Remove O2 quenching)

Figure 2: Optimization loop for photoredox trifluoromethylation. Note the critical feedback from kinetic monitoring.

Q&A: Specific Troubleshooting

Q: My photoredox reaction works on 50 mg scale but fails completely at 1 gram. Why? A: This is the Beer-Lambert limitation . Light penetration decreases exponentially with path length.

  • The Science: In a larger flask, the photocatalyst absorbs all photons in the outer 1-2 mm of the solution ("skin effect"). The center of the flask remains dark and unreactive.

  • The Fix:

    • Increase Surface Area: Use narrow vials or flow chemistry tubing (PFA tubing wrapped around the light source).

    • Increase Dilution: Lower the concentration of the photocatalyst (not the substrate) to allow light to penetrate deeper.

    • Stirring: Vigorous stirring is non-negotiable to cycle the reaction mixture to the irradiated surface [4].

Q: I am getting significant hydro-defluorination (product has


 instead of 

).
A: You have a Hydrogen Atom Transfer (HAT) competition issue.
  • The Science: The

    
     radical is electrophilic. If it abstracts a hydrogen atom from the solvent or reagents before reacting with the substrate, it forms 
    
    
    
    (gas). If the product radical abstracts H, you get the desired product. However, if the
    
    
    group itself degrades, it suggests reduction of the radical.
  • The Fix:

    • Solvent Switch: Avoid solvents with weak C-H bonds (like THF or Toluene). Use Acetonitrile , Water , or Benzene .

    • Reagent Quality: Ensure your Langlois reagent is free of sulfite impurities which can act as reductants.

Module 4: General Optimization & Purification

Solvent & Additive Screening Table
SolventDielectric (

)
SuitabilityNotes
DMF 36.7Excellent Best for Nucleophilic (

). Stabilizes ionic intermediates.
Acetonitrile 37.5Good Standard for Electrophilic/Radical. Good radical stability.
DCM 8.9Moderate Good for Togni solubility. Poor for salts (Langlois).
THF 7.5Poor Prone to H-abstraction in radical reactions. Good for TBAF solubility.
Purification of Fluorinated Compounds

Fluorinated molecules often do not stain well on TLC and have unique polarity.

  • TLC Visualization: Use Phosphomolybdic Acid (PMA) or KMnO4 stains. UV activity may be altered by the electron-withdrawing

    
     group.
    
  • Fluorous Solid Phase Extraction (F-SPE): If the product is highly fluorinated, use fluorous silica gel to separate it from non-fluorinated organic impurities.

  • 19F NMR: Always use quantitative

    
     NMR with an internal standard (e.g., 
    
    
    
    -trifluorotoluene,
    
    
    ppm) to determine yield before attempting isolation.

References

  • Ruppert, I.; Schlich, K.; Volbach, W. Tetrahedron Lett.1984 , 25, 2195–2198. Link

  • Prakash, G. K. S.; Krishnamurti, R.; Olah, G. A. J. Am. Chem. Soc.[6]1989 , 111, 393–395.[6] Link

  • Kieltsch, I.; Eisenberger, P.; Togni, A. Angew. Chem. Int. Ed.2007 , 46, 754–757. Link

  • Nagib, D. A.; MacMillan, D. W. C.[7] Nature2011 , 480, 224–228. Link

  • Langlois, B. R.; Laurent, E.; Roidot, N. Tetrahedron Lett.1991 , 32, 7525–7528.[4] Link

Sources

How to resolve poor solubility of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol . This molecule exhibits a "Janus-faced" physicochemical profile: a highly lipophilic, electron-deficient aromatic core (due to the nitro and trifluoromethyl groups) attached to a hydrophilic diol tail.[1] This structural conflict often leads to precipitation in aqueous buffers, commonly known as "crashing out."[1]

Subject: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Technical Overview & Root Cause Analysis

Before attempting solubilization, it is critical to understand why this molecule resists standard aqueous protocols.

  • The Hydrophobic Core: The 2-nitro-4-(trifluoromethyl)phenyl moiety is the dominant structural feature.[1] The trifluoromethyl group (-CF

    
    ) is intensely lipophilic, and the nitro group (-NO
    
    
    
    ) stabilizes the crystal lattice through intramolecular hydrogen bonding with the amine, effectively "locking" the molecule against water interaction.[1]
  • The Insufficient Hydrophile: While the propane-1,2-diol tail is polar, it lacks sufficient solvation energy to overcome the hydrophobicity of the fluorinated ring in pure water.

  • The Result: The molecule behaves as a Class II compound (Low Solubility, High Permeability).[1] It dissolves well in organic solvents (DMSO, Acetone) but precipitates immediately upon contact with aqueous buffers (PBS, media) due to the "solvent shock" effect.[1]

Physicochemical Profile Summary
PropertyValue (Approximate)Implication
LogP ~2.5 – 3.0Moderate lipophilicity; prefers organic phase.[1]
pKa ~ -0.2 (Amine)The amine is extremely weakly basic due to electron withdrawal; it will not protonate/solubilize in acidic buffers (pH 2-7).[1]
H-Bond Donors 3 (NH, 2x OH)High potential for crystal lattice stability (high melting point).[1]
Water Solubility < 0.1 mg/mLEssentially insoluble without modification.[1]

Troubleshooting Guide (FAQ Format)

Q1: I dissolved the powder in DMSO, but it precipitates instantly when I add it to my cell culture media. Why?

A: This is "Solvent Shock."[1] You are transitioning from a solvent with high solubilizing power (DMSO) to one with very low power (water) too rapidly.[1] The local concentration of the drug exceeds its solubility limit before it can disperse.[1] Solution: Use an Intermediate Cosolvent Step .

  • Dissolve compound in DMSO (Stock).[1]

  • Dilute Stock into PEG-400 or Propylene Glycol (Secondary Solvent).[1]

  • Slowly add this mixture to the media with vortexing.

Q2: Can I use acid to protonate the amine and dissolve it?

A: No. The electron-withdrawing nature of the Nitro and Trifluoromethyl groups pulls electron density away from the nitrogen atom, making it non-basic (pKa < 0).[1] It will not accept a proton in physiological or standard acidic buffers.[1] You must rely on cosolvents or surfactants , not pH adjustment.[1]

Q3: What is the maximum recommended DMSO concentration for live cells?

A: Generally, keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1] If your solubility limit requires more DMSO, you must switch to a surfactant-based system (see Protocol B below).[1]

Step-by-Step Solubilization Protocols

Protocol A: The "Cosolvent Spike" (For Low Concentrations < 100 µM)

Best for: In vitro assays, enzymatic screens.

  • Primary Stock: Dissolve 10 mg of compound in 1 mL of anhydrous DMSO . (Conc: ~10 mg/mL or ~35 mM).[1] Vortex until clear yellow solution is obtained.

  • Intermediate Dilution: Prepare a 1:10 dilution of the Stock into Ethanol or PEG-400 .

  • Final Application: Pipette the Intermediate solution directly into the vortexing buffer/media. Ensure the tip is submerged to prevent surface precipitation.[1]

Protocol B: The "Surfactant Shield" (For High Concentrations > 100 µM)

Best for: Animal studies (IP/Oral) or high-dose cell assays. Mechanism:[1] Uses Tween-80 to form micelles that encapsulate the hydrophobic CF3-phenyl ring.[1]

  • Weigh the solid compound.[1]

  • Add 5% DMSO (of final volume) and vortex to dissolve completely.

  • Add 5% Tween-80 (polysorbate 80) and vortex vigorously.[1] The solution should be viscous and yellow.[1]

  • Slowly add 90% Saline (0.9% NaCl) or PBS while vortexing.

    • Note: If the solution turns cloudy, sonicate at 40°C for 5-10 minutes. A stable emulsion/micellar solution should form.[1]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Protecting the unstable amine and maximizing solubility without toxic solvents.

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.[1]

  • Dissolve the compound in a minimal volume of Acetone (or Methanol).

  • Add the Acetone-Drug solution dropwise into the HP-β-CD solution with constant stirring.

  • Allow the Acetone to evaporate overnight (or use a rotary evaporator).

  • Result: The hydrophobic ring enters the cyclodextrin cavity, leaving the diol tail exposed to water.[1] This creates a clear, stable aqueous solution.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

solubilization_logic Start Start: Solid Compound CheckConc Target Concentration? Start->CheckConc LowConc Low (< 50 µM) CheckConc->LowConc Screening HighConc High (> 50 µM) CheckConc->HighConc Dosing MethodA Protocol A: DMSO Stock -> Media LowConc->MethodA InVivo In Vivo / Animal? HighConc->InVivo MethodB Protocol B: DMSO/Tween-80/Saline InVivo->MethodB Acute/IP MethodC Protocol C: Cyclodextrin (HP-β-CD) InVivo->MethodC Chronic/Oral/Sensitive Precip Check for Precipitate MethodA->Precip MethodB->Precip MethodC->Precip Precip->MethodC Precipitate Observed? Switch to CD Success Proceed to Assay Precip->Success Clear Solution

Figure 1: Decision Matrix for solubilizing 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol based on concentration and application.

References & Grounding

  • Compound Identity & Properties:

    • PubChem CID 94955: 4-Nitro-3-(trifluoromethyl)aniline (Core Structure Analysis).[1] The core aniline determines the lipophilicity and pKa limitations.[1]

    • Source: [1]

  • Solubilization Principles:

    • Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Establishes the "Cosolvent Spike" theory).

    • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for Protocol C).

  • Safety & Toxicology (Analogous Compounds):

    • CIR Safety Assessment: "HC Yellow No. 4" (Structural analog used in cosmetics).[1][2] Provides data on stability and nitro-group implications.[1]

    • Source: [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated nitro-aromatics, as they may possess skin sensitizing properties.[1]

Sources

Troubleshooting inconsistent results in assays with CAS 104333-00-8

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific technical challenges associated with CAS 104333-00-8 , chemically known as HC Yellow No. 6 (3-[(2-Nitro-4-(trifluoromethyl)phenyl)amino]propane-1,2-diol).[1][2]

CRITICAL DISTINCTION: Do not confuse this compound with FD&C Yellow No. 6 (Sunset Yellow FCF, CAS 2783-94-0).[2] While both are yellow colorants, CAS 104333-00-8 is a semi-permanent nitro-phenylamino dye used primarily in cosmetic/hair research, whereas Sunset Yellow is a sulfonated azo dye used in food.[2] Confusing their solubility profiles (Sunset Yellow is highly water-soluble; HC Yellow No. 6 is not) is the primary cause of experimental failure.[2]

Part 1: Physicochemical Profile & Solubility Troubleshooting

The Issue: Users frequently report precipitation upon dilution into aqueous buffers or inconsistent potencies in cell-based assays. The Cause: The trifluoromethyl and nitro-aromatic core confers significant hydrophobicity, while the propanediol tail provides only marginal polarity.[2] This molecule is prone to "crashing out" in high-salt buffers (e.g., PBS, DMEM) if the co-solvent concentration is too low.

Solubility Data Table
SolventSolubility LimitStabilityRecommendation
DMSO ~50–100 mMHigh (Months at -20°C)Primary Stock Solvent.
Ethanol ModerateModerateSecondary option; evaporation risk.[2]
Water/PBS < 1 mM (Poor)Low (Precipitation risk)Do NOT use for stock.
Cell Media < 100 µMVariableRequires <0.5% DMSO final.[2]
Protocol: Robust Stock Preparation & Dilution
  • Stock Preparation: Dissolve CAS 104333-00-8 in high-grade anhydrous DMSO to 10 mM or 50 mM . Vortex vigorously. Visual inspection is insufficient; centrifuge at 10,000 x g for 5 minutes to check for a pellet (undissolved material).

  • Intermediate Dilution (The "Step-Down" Method): Never dilute directly from 50 mM stock to aqueous media.[2]

    • Step A: Dilute 50 mM stock 1:10 in pure DMSO to create a working stock.

    • Step B: Dilute this working stock into the assay medium while vortexing.[2]

  • Visual Check: If the medium turns cloudy or "milky" immediately, the compound has precipitated.[2] Reduce the final concentration or increase the DMSO tolerance of your assay system (if possible).

Part 2: Optical & Chemical Interference in Assays

The Issue: Inconsistent cell viability data (e.g., falsely high viability in toxic doses) or high background in ELISAs.[2] The Cause:

  • Spectral Overlap: As a yellow dye, HC Yellow No. 6 absorbs light strongly between 400–470 nm .[2] This directly interferes with colorimetric assays reading in this range (e.g., XTT, MTS, WST-8/CCK-8 , and TMB substrates in ELISA).

  • Nitro-Reduction: The nitro group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) on the phenyl ring can be enzymatically reduced by cellular nitroreductases to an amine or hydroxylamine. This redox activity consumes NADH/NADPH, artificially driving the conversion of tetrazolium salts (MTT/MTS) to formazan, mimicking "metabolic activity" even in dying cells.
    
Troubleshooting Guide: Assay Selection
Assay TypeInterference RiskMechanism of InterferenceSolution / Alternative
MTT (570 nm) ModerateChemical (Nitro reduction) & Spectral tail overlap.[2]Use ATP-based luminescence assays (e.g., CellTiter-Glo).[2]
MTS / XTT / WST-8 (450 nm) CRITICAL Direct Spectral Overlap + Chemical reduction.[2]AVOID. The dye absorbs exactly where you measure.[2]
LDH Release (490 nm) HighSpectral Overlap.[2]Use fluorescence-based cytotoxicity (e.g., CellTox Green).[2]
Fluorescence (e.g., Calcein) LowMinimal overlap (unless Ex/Em is ~450 nm).[2]Recommended. Ensure Ex/Em > 500 nm.[2]
ATP Luminescence NoneNo spectral/chemical crosstalk.[2]Gold Standard for this compound.[2]

Part 3: Visual Troubleshooting Workflows

Diagram 1: Assay Interference Decision Tree

Use this logic flow to select the correct assay and avoid false data.

AssaySelection Start Start: Selecting Assay for CAS 104333-00-8 IsCellBased Is this a Cell Viability Assay? Start->IsCellBased CheckWavelength Does the assay read Absorbance @ 400-500 nm? IsCellBased->CheckWavelength Yes WST_MTS Assay: WST-8, XTT, MTS, BrdU (Colorimetric) CheckWavelength->WST_MTS Yes SafeAssay Assay: MTT (570nm) or Crystal Violet CheckWavelength->SafeAssay No (Reads >550nm) Interference STOP: High Interference Risk 1. Spectral Overlap (Yellow Dye) 2. Nitro-reduction by cells WST_MTS->Interference Alternative Switch to: 1. ATP Luminescence (CellTiter-Glo) 2. Live/Dead Fluorescence (Calcein AM) Interference->Alternative Precaution Required Control: Include 'Compound Only' wells (No cells) to subtract background. SafeAssay->Precaution

Caption: Decision tree to prevent false positives caused by spectral overlap and nitro-reduction.

Diagram 2: Solubility & Precipitation Workflow

Follow this process if you observe inconsistent dosing or crystals in your media.[2]

SolubilityWorkflow Stock Dissolve in DMSO (Max 50 mM) Dilution Dilute into Media (e.g., 100 µM) Stock->Dilution Observe Visual Check: Turbidity/Crystals? Dilution->Observe Clear Solution Clear Observe->Clear No Precip Cloudy / Precipitate Observe->Precip Yes Valid Proceed to Assay Clear->Valid Fix1 Step 1: Reduce Conc. (< 50 µM) Precip->Fix1 Fix2 Step 2: Warm Media (37°C before addition) Fix1->Fix2 Fix3 Step 3: Add Serum (FBS binds hydrophobic drugs) Fix2->Fix3 Fix3->Valid If Clear

Caption: Step-by-step troubleshooting for precipitation issues in aqueous media.

Part 4: Frequently Asked Questions (FAQ)

Q1: I used CCK-8 (WST-8) and my treated cells show higher absorbance than the control, suggesting proliferation, but they look dead under the microscope. Why? A: You are seeing a false positive .[2] HC Yellow No. 6 absorbs light at 450 nm, the same wavelength used to read CCK-8/WST-8 formazan.[2] Additionally, the nitro group on the compound can be chemically reduced by the detection reagents or cellular enzymes, increasing the optical density (OD). Fix: Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo®) which is not affected by the compound's color or redox properties.[2]

Q2: Can I use a "blank subtraction" method to correct for the interference? A: Only partially. You can include "Compound + Media (No Cells)" wells and subtract this OD from your experimental wells.[2] However, this does not account for the intracellular accumulation of the dye, which concentrates the color inside the cells, nor does it correct for the nitro-reduction metabolism. For robust data, use a non-optical assay.[2]

Q3: The compound precipitated when I added it to my cell culture media. Can I heat it? A: You can warm the cell culture media to 37°C before adding the compound stock. Do not heat the DMSO stock itself above 37°C as this can degrade the nitro group.[2] If precipitation persists, you must lower the concentration.[2] The presence of Serum (FBS/BSA) often helps solubilize this hydrophobic molecule.[2]

Q4: Is this compound light-sensitive? A: Yes, nitro-aromatic compounds and dyes can be photo-labile.[2] Store the solid powder and DMSO stocks in amber vials or wrapped in foil. Avoid prolonged exposure to direct light during experiments.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101131536 (HC Yellow No. 6).[2] PubChem. Available at: [Link][2]

  • European Commission. Scientific Committee on Consumer Products (SCCP) Opinion on HC Yellow No.[2] 6. European Commission Health & Food Safety. Available at: [Link]

  • Stockert, J. C., et al. (2018).[2] "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives." Acta Histochemica. (Discusses nitro-reduction interference mechanisms). Available at: [Link]

  • Riss, T. L., et al. (2016).[2] "Cell Viability Assays." Assay Guidance Manual. (Authoritative guide on assay interference). Available at: [Link]

Sources

Avoiding degradation of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding degradation of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol[1][2]

Part 1: The "Why" – Mechanistic Insight into Degradation[1]

To prevent degradation, one must understand the molecular vulnerabilities of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol.[1][2] This molecule is not merely a "yellow powder"; it is a complex system containing three distinct functional zones, each with specific sensitivities.[1]

1. The Photochemical Trigger (Nitro Group)

The 2-nitroaniline core is a chromophore.[1] Upon exposure to UV or visible light (blue spectrum), the nitro group (


) absorbs photons, entering an excited triplet state.[1] This leads to photo-reduction  or nitro-nitrite rearrangement , causing the bright yellow compound to darken (browning/reddening).[1] This is the most rapid degradation pathway.
2. The Hygroscopic Trap (Vicinal Diol)

The propane-1,2-diol tail is highly hydrophilic.[1] It actively scavenges atmospheric moisture.[1]

  • Physical Instability: Moisture uptake lowers the glass transition temperature (

    
    ), causing the crystalline powder to turn into a sticky gum or "cake."[1]
    
  • Chemical Instability: Absorbed water creates a localized aqueous environment, facilitating slow hydrolysis of trace impurities or promoting oxidative reactions that wouldn't occur in the dry solid state.

3. Oxidative Stress (Secondary Amine)

While the electron-withdrawing trifluoromethyl (


) and nitro groups stabilize the amine to some extent, the secondary amine linker (

) remains susceptible to oxidation (N-oxide formation) if exposed to air for prolonged periods, particularly in solution.[1]
Part 2: Troubleshooting Guide

Use this section to diagnose issues with your current batch.

Symptom Root Cause Immediate Action Salvageability
Color Shift: Yellow

Brown/Orange
Photolysis: UV-induced reduction of the nitro group.[1][2]Protect from light immediately.[2] Check HPLC purity.Low. If color shift is deep, significant impurities (nitroso/azo derivatives) are likely present.[1]
Texture Change: Powder

Sticky/Gooey
Hygroscopicity: Moisture absorption by the diol tail.[2]Place in vacuum desiccator with

or silica gel for 24h.[2]
High. Often reversible physically, but verify water content didn't induce hydrolysis.[1]
Solubility Loss: Precipitates in waterpH/Ionic Strength: Compound is non-ionic but polar.[2]Sonicate at 30°C. Ensure pH is neutral (pH 6-8).N/A. This is usually a formulation issue, not degradation.
HPLC Drift: Extra peaks at low retention timeThermal Degradation: Storage > 30°C.Move to +4°C or -20°C.Medium. Purification may be required (See Protocol A).[1][2]
Part 3: Critical Workflows & Protocols
Visualizing the Degradation Pathways

DegradationPathways Compound HC Yellow No. 6 (Intact) UV UV/Blue Light Compound->UV Moisture Atmospheric Moisture Compound->Moisture Oxygen Oxygen (Air) Compound->Oxygen PhotoProd Nitro-Nitrite Rearrangement Products (Brown/Red Color) UV->PhotoProd Excitation Hydrate Sticky Gum/Cake (Physical Change) Moisture->Hydrate H-Bonding Oxide N-Oxides (Chemical Impurity) Oxygen->Oxide Slow Oxidation

Figure 1: Primary degradation vectors.[1][2] Light is the fastest threat; moisture is the most common storage failure.

Protocol A: The "Golden Standard" Storage System

For long-term reference standard maintenance (>6 months).

  • Primary Container: Transfer compound to an Amber HPLC Vial or Amber Glass Bottle (Type I borosilicate).

    • Why: Blocks UV/Blue light <450nm.[1]

  • Atmosphere: Flush the headspace with Argon (preferred) or Nitrogen before sealing.[1]

    • Why: Argon is heavier than air and creates a better blanket against oxidation than Nitrogen.

  • Secondary Barrier: Place the sealed vial inside a heat-sealable Mylar (aluminized) bag containing a small sachet of Molecular Sieves (3Å or 4Å).

    • Why: Mylar is impermeable to moisture; silica gel is often too weak for diols, so molecular sieves are preferred.[1]

  • Temperature: Store at +4°C (Refrigerator).

    • Note: While stable at 25°C, cold storage slows kinetic degradation rates by ~4x (Arrhenius equation).[1]

Protocol B: Handling & Solubilization

Use this when preparing stock solutions for experiments.

  • Solvent Choice: DMSO (Dimethyl Sulfoxide) or Ethanol.[1]

    • Solubility: >10 mg/mL in DMSO.

  • Procedure:

    • Weigh quickly to avoid moisture uptake.[1]

    • Dissolve in DMSO.[3]

    • Aliquot immediately into single-use amber vials.

    • Store aliquots at -20°C .

    • Warning:Do not store aqueous solutions.[1] The diol tail makes it water-soluble, but aqueous stability is significantly lower than in DMSO.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use a standard clear glass vial if I wrap it in aluminum foil?

  • Answer: Yes, but with a caveat. Foil is an excellent light barrier, but it is prone to tearing or unwrapping during handling.[1] For critical reference standards, amber glass is non-negotiable as it provides intrinsic protection that cannot be accidentally removed.[1]

Q2: My compound arrived with small clumps. Is it degraded?

  • Answer: Not necessarily. Clumping is a hallmark of the propane-1,2-diol tail absorbing moisture (hygroscopicity).[1]

    • Test: Dissolve a small amount in DMSO. If it dissolves clear and yellow, it is likely physically aggregated but chemically intact.[1]

    • Action: Dry in a desiccator. If the solution is cloudy or brown, discard.[1]

Q3: Why does the Safety Data Sheet (SDS) say "Store at Room Temperature" but you recommend 4°C?

  • Answer: SDS recommendations are often for bulk safety (preventing fire/explosion) and short-term logistics, not for analytical integrity.[1] For research purposes where purity >98% is required, 4°C minimizes thermal energy that drives slow oxidation reactions.[1]

Q4: Is this compound sensitive to pH?

  • Answer: Yes. The amine linkage is stable at neutral pH (6-8).[1] Avoid strong acids (pH < 3), which can protonate the amine and alter solubility/reactivity, and strong bases (pH > 10), which can induce hydrolysis of the trifluoromethyl group or other ring degradations over time.[1]

References
  • European Commission. (2016).[1] Opinion on HC Yellow No. 6 (CAS 104333-00-8).[1][2] Scientific Committee on Consumer Safety (SCCS).[1][4]

  • PubChem. (2025).[1] Compound Summary: HC Yellow No. 6 (CAS 104333-00-8).[1][2] National Center for Biotechnology Information.[1] [1][2]

  • Biosynth. (2025).[1] Safety Data Sheet: 3-[[2-Nitro-4-(Trifluoromethyl)Phenyl]Amino]-1,2-Propanediol. [1][2]

  • BenchChem. (2025).[1][3] Technical Support: Nitroaniline Degradation Pathways.

Sources

Technical Support Center: Scaling 1,3-Propanediol (PDO) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Scale-Up Bottlenecks in Glycerol-to-PDO Conversion

Introduction: The Scale-Up Paradox

Welcome to the technical support hub for 1,3-Propanediol (PDO) synthesis. If you are reading this, you have likely moved beyond the shake-flask stage and are encountering the "Valley of Death" in scale-up: titers that refuse to climb, sudden culture crashes, or downstream energy costs that threaten commercial viability.

While chemical hydrogenolysis of glycerol is a valid route, the industry is aggressively pivoting toward microbial fermentation (using Klebsiella, Clostridium, or engineered E. coli) due to milder conditions and specificity. However, this biological route is plagued by a specific metabolic bottleneck: 3-HPA toxicity .

This guide bypasses general theory to address the three critical failure points in scaling PDO:

  • Metabolic Crash: Accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA).[1][2][3]

  • Feedstock Inhibition: Impurities in crude glycerol (biodiesel byproduct).

  • Downstream Energy Sink: The difficulty of separating hydrophilic PDO from broth.

Module 1: Fermentation Stability (The 3-HPA Bottleneck)

Issue: Your fermentation starts strong but halts prematurely (20–40 hours), often before glycerol is depleted. Diagnosis: 3-HPA Accumulation. In the reductive pathway, glycerol dehydratase converts glycerol to 3-HPA. If the subsequent enzyme (1,3-PDO oxidoreductase) cannot clear 3-HPA fast enough due to NADH limitation, 3-HPA accumulates. It is highly toxic, cross-linking proteins and DNA, effectively sterilizing your reactor.

Visualizing the Metabolic Trap

The following diagram illustrates the competition between the oxidative (growth) and reductive (PDO) pathways. The critical failure point is the imbalance at the 3-HPA node .

PDOMetabolism Glycerol Glycerol (Feedstock) DHA Dihydroxyacetone (DHA) Glycerol->DHA Glycerol Dehydrogenase (Oxidative) HPA 3-HPA (Toxic Intermediate) Glycerol->HPA Glycerol Dehydratase (Co-B12 dep.) Glycolysis Glycolysis & TCA (Cell Growth) DHA->Glycolysis Energy Generation NADH NADH Glycolysis->NADH Generates HPA->Glycerol Inhibits Growth (>15-30 mM) PDO 1,3-Propanediol (Target) HPA->PDO 1,3-PDO Oxidoreductase (Reductive) NAD NAD+ HPA->NAD Consumes NADH->HPA Required cofactor

Figure 1: The Glycerol Disproportionation Pathway. Note that 3-HPA accumulation occurs when the reductive step lags behind the dehydration step, often due to NADH unavailability.

Protocol: Dynamic Fed-Batch Feeding Strategy

Objective: Maintain residual glycerol concentration < 20 g/L to prevent "overflow metabolism" and 3-HPA spikes.

  • Inoculation: Start with a batch phase (initial glycerol: 20 g/L).

  • Trigger Point: Initiate feeding when dissolved oxygen (DO) spikes (indicating substrate depletion) or pH rises.

  • Feed Composition:

    • Crude Glycerol: 600–800 g/L

    • Supplement: 10 µM Vitamin B12 (critical for Klebsiella/Citrobacter dehydratase activity).

  • Control Algorithm (Pseudo-code):

    IF DO > 30% saturation THEN Increase Feed Rate by 5%. IF Glycerol > 20 g/L THEN Stop Feed. CRITICAL: Monitor 3-HPA via HPLC. If [3-HPA] > 0.5 g/L, pause feed immediately and lower agitation to reduce oxidative flux.

Module 2: Downstream Processing (The Energy Sink)

Issue: You have a high titer broth (60+ g/L), but purification costs are killing the unit economics. Diagnosis: Azeotrope & Boiling Point Energy. PDO has a high boiling point (214°C) and high hydrophobicity. Removing water by simple evaporation is energetically prohibitive.

Troubleshooting Guide: Separation Workflow
StageTechnologyFunctionCommon Failure
1. Clarification Microfiltration (0.2 µm)Remove biomass.Fouling: High viscosity of glycerol broth requires cross-flow, not dead-end filtration.
2. Demineralization Ion Exchange (Cation/Anion)Remove salts causing fouling in later thermal steps.Saturation: Crude glycerol introduces high salt loads. Use electrodialysis if conductivity > 20 mS/cm.
3. Concentration Vacuum DistillationRemove bulk water.[4]Thermal Degradation: PDO can degrade/polymerize at >160°C. Use vacuum (< 50 mbar) to keep temp low.
4. Polishing Rectification ColumnSeparate PDO from 1,2-PDO and glycerol.Poor Separation: Requires high theoretical plates due to similar boiling points of glycerol and PDO.
Visualizing the DSP Workflow

DSPWorkflow Broth Fermentation Broth (Cells, Salts, PDO, Water) MF Microfiltration (Ceramic Membranes) Broth->MF UF Ultrafiltration (Protein Removal) MF->UF Permeate Waste Biomass/Waste MF->Waste Cells IEC Ion Exchange / Electrodialysis (Desalination) UF->IEC Clarified Liq Evap Vacuum Evaporation (Water Removal) IEC->Evap Desalted Liq Distill Vacuum Rectification (Final Purification) Evap->Distill Crude PDO PDO_Final PDO_Final Distill->PDO_Final 99.5% PDO

Figure 2: Integrated Downstream Processing Train. Note that desalination (IEC) is critical before thermal steps to prevent salt precipitation and equipment scaling.

Module 3: Frequently Asked Questions (FAQs)

Q1: We are using crude glycerol from biodiesel production, and the culture lags significantly. Why?

  • Answer: Crude glycerol often contains methanol (residual from transesterification) and free fatty acids (FFAs) . Methanol is toxic to many non-methylotrophic strains.

  • Fix: Pre-treat crude glycerol by heating to 70°C (evaporates methanol) and phase separation (removes FFAs). Alternatively, use "Adaptive Laboratory Evolution" (ALE) to train your strain to tolerate higher impurity loads [1].

Q2: Why does adding more Vitamin B12 sometimes decrease yield?

  • Answer: This is a counter-intuitive phenomenon. B12 is a co-factor for glycerol dehydratase (GDHt). Too much B12 over-activates GDHt, converting glycerol to 3-HPA faster than the downstream reductase can handle. This causes a 3-HPA spike and culture crash.

  • Fix: Titrate B12 carefully. Optimal ranges are often nanomolar (e.g., 20–50 nM), not micromolar.

Q3: Can we use E. coli instead of Klebsiella to avoid pathogenicity issues?

  • Answer: Yes, but E. coli is not a natural producer. You must engineer the dha regulon from Klebsiella into E. coli. The challenge is that E. coli lacks the native micro-compartments (metabolosomes) that Klebsiella uses to sequester the toxic 3-HPA intermediate.

  • Fix: Ensure your engineered strain overexpresses 1,3-PDO oxidoreductase (DhaT) to clear 3-HPA rapidly [2].

References

  • Scale-up of anaerobic 1,3-propanediol production by Clostridium butyricum DSP1 from crude glycerol . PubMed Central. Available at: [Link]

  • Metabolic engineering enables Escherichia coli to grow on 1,3-propanediol . ResearchGate.[5] Available at: [Link]

  • Eco-efficient downstream processing of 1,3-propanediol applicable to various fermentation processes . TU Delft Research Portal. Available at: [Link]

  • The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation . MDPI. Available at: [Link]

  • Review on the Downstream Purification of the Biologically Produced 1,3-Propanediol . ResearchGate.[5] Available at: [Link]

Sources

Validation & Comparative

Confirming the chemical structure of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for HC Yellow No. 6

Part 1: Executive Summary & Structural Context[1]

This guide details the structural confirmation of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol , commercially known as HC Yellow No. 6 .[1] This molecule is a semi-permanent nitroaniline hair dye.[2] In the context of drug development and cosmetic safety, rigorous structural proof is required to distinguish it from its close analog, HC Yellow No. 13 (the ethanolamine derivative), and to quantify potential regioisomers arising from the synthesis.[2]

The Core Challenge: The synthesis typically involves the N-alkylation of 4-amino-3-nitrobenzotrifluoride with 3-chloropropane-1,2-diol.[2] Critical quality attributes (CQAs) that must be confirmed include:

  • N-Alkylation vs. O-Alkylation: Confirming the alkyl chain is attached to the amine, not the nitro oxygen or ring carbon.[2]

  • Chain Identity: Distinguishing the propane-1,2-diol tail (HC Yellow No. 6) from the ethanol tail (HC Yellow No.[2][3] 13) or unreacted starting material.

  • Chirality: The C2 position of the propyl chain is a chiral center.[2] While often used as a racemate, enantiomeric purity may be a regulatory requirement.[2]

Part 2: Comparative Analytical Strategy

To provide authoritative grounding, we compare three analytical tiers. Tier 2 is the recommended standard for structural confirmation.[2]

FeatureTier 1: Routine QC (HPLC-UV)Tier 2: Structural Confirmation (NMR + HRMS)Tier 3: Advanced Elucidation (2D NMR + Chiral LC)
Primary Utility Purity & Batch ConsistencyAbsolute Structural Proof Stereochemistry & Trace Isomers
Differentiation Separates by polarity (Retention Time)Resolves atomic connectivityResolves spatial arrangement
Blind Spot Cannot prove structure without a reference standard.[2]Requires mg-scale sample.[2]High cost/complexity.[2]
Recommendation Daily Batch ReleaseNew Supplier Qualification Regulatory Submission
Comparative Data: Distinguishing Analogs

The following table highlights the specific signals that differentiate the target molecule (HC Yellow No. 6) from its common analog (HC Yellow No. 13).[2]

Molecular FeatureTarget: HC Yellow No. 6 (Diol)Alternative: HC Yellow No. 13 (Ethanol)
Molecular Weight 280.20 g/mol 250.17 g/mol
Aliphatic Protons (

NMR)
5H (Multiplets at ~3.0–4.0 ppm)4H (Two triplets at ~3.4 & 3.7 ppm)
Hydroxyl Groups 2 (Doublet & Triplet exchangeable)1 (Triplet exchangeable)
Chiral Center Yes (C2 of propyl chain)No
Part 3: Experimental Protocols
3.1. Synthesis Overview (Context for Impurities)[2]
  • Reagents: 4-Amino-3-nitrobenzotrifluoride (1.0 eq), 3-Chloropropane-1,2-diol (1.2 eq), Calcium Carbonate (Base).[2]

  • Conditions: Water/Ethanol reflux for 12-24h.

  • Critical Impurity: Bis-alkylation (tertiary amine formation) or unreacted aniline.[2]

3.2. Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and molecular formula (


).
  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for nitro compounds) or Positive Mode.[2]

  • Procedure:

    • Dissolve 1 mg sample in MeOH.

    • Direct infusion at 5 µL/min.[2]

  • Validation Criteria:

    • Observed Mass (

      
      ):  281.0753 ± 5 ppm.[2]
      
    • Observed Mass (

      
      ):  279.0600 ± 5 ppm.[2]
      
    • Isotope Pattern: Match theoretical distribution for

      
      .
      
3.3. Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Unequivocal structural assignment.[2] Solvent: DMSO-


 (Crucial for observing exchangeable OH and NH protons to confirm the diol structure).[2]

Step-by-Step Analysis:

  • Aromatic Region (6.5 – 8.5 ppm):

    • Look for the ABC pattern of the 1,2,4-substituted benzene ring.[2]

    • 
       ~8.3 ppm (d, 
      
      
      
      Hz): Proton adjacent to
      
      
      and
      
      
      (H3).[2]
    • 
       ~7.8 ppm (dd): Proton at H5.[2]
      
    • 
       ~7.2 ppm (d): Proton adjacent to the amine (H6).[2]
      
    • Diagnostic Signal: A broad triplet/doublet at ~8.5 ppm for the NH proton.[2] Its presence confirms N-alkylation (secondary amine).[2] Absence implies bis-alkylation (tertiary).[2]

  • Aliphatic Region (3.0 – 5.0 ppm) - The "Fingerprint":

    • Target: 3-((...)-amino)propane-1,2-diol .

    • 
       ~5.0 ppm (d, 
      
      
      
      Hz): Secondary OH at C2.[2]
    • 
       ~4.7 ppm (t, 
      
      
      
      Hz): Primary OH at C1.[2]
    • 
       ~3.7 ppm (m, 1H): Methine proton (CH -OH) at C2.[2]
      
    • 
       ~3.3-3.5 ppm (m, 4H): Methylene protons (
      
      
      
      and
      
      
      ).[2] Note: These will appear as complex multiplets due to the chiral center at C2 making the protons diastereotopic.[2]
    • Differentiation: If you see simple triplets, you likely have the ethanol derivative (HC Yellow 13), not the diol.[2]

Part 4: Visualization of Structural Logic[1]

The following diagram illustrates the synthesis pathway and the analytical decision tree used to rule out isomers.

StructuralConfirmation Start Starting Material 4-Amino-3-nitrobenzotrifluoride Reaction Reaction with 3-Chloropropane-1,2-diol Start->Reaction Product Target Product HC Yellow No. 6 (Secondary Amine) Reaction->Product Major Path Impurity1 Impurity A Bis-Alkylated (Tertiary Amine) Reaction->Impurity1 Over-reaction Impurity2 Impurity B Regioisomer (O-Alkylation) Reaction->Impurity2 Side Reaction NMR 1H NMR Analysis (DMSO-d6) Product->NMR CheckAliphatic Check Aliphatic Integral (5H vs 4H) Product->CheckAliphatic Impurity1->NMR CheckNH Check NH Signal (~8.5 ppm) NMR->CheckNH CheckNH->Product Signal Present (Secondary Amine) CheckNH->Impurity1 Signal Absent (Tertiary Amine) CheckAliphatic->Product 5H (Multiplets) Confirms Diol CheckAliphatic->Impurity2 Different Pattern

Figure 1: Synthesis pathway and NMR decision tree for validating the structure of HC Yellow No. 6.

Part 5: References
  • European Commission . (2010).[2][4] Opinion on HC Yellow n° 13. (Note: Provides comparative spectral data for the ethanol analog, essential for differentiating the diol HC Yellow No. 6). Scientific Committee on Consumer Safety.[2][3][4]

  • PubChem . Compound Summary: HC Yellow No. 6 (CAS 104333-00-8).[1] National Library of Medicine.[2]

  • European Commission . CosIng - Cosmetic Ingredients Database: HC Yellow No. 6.

  • ChemicalBook . HC Yellow No. 6 Product Properties and Safety.

Sources

Comparative Study: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (HC Yellow No. 6) and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol , commonly known in the cosmetic industry as HC Yellow No. 6 (CAS: 104333-00-8), represents a class of semi-permanent (direct) nitroaniline hair dyes. Its structure features a highly electron-withdrawing trifluoromethyl (-CF3) group and a hydrophilic propane-1,2-diol tail.

This guide compares HC Yellow No. 6 with its closest functional and structural analogs to elucidate the Structure-Activity Relationship (SAR) governing its chromatic performance, solubility, and the toxicological profile that has led to significant regulatory restrictions (e.g., EU bans).

Primary Compound Profile
  • IUPAC Name: 3-[[2-Nitro-4-(trifluoromethyl)phenyl]amino]propane-1,2-diol

  • Molecular Formula: C₁₀H₁₁F₃N₂O₄

  • Molecular Weight: 280.20 g/mol

  • Key Functional Groups:

    • Nitro (-NO2): Chromophore acceptor.

    • Trifluoromethyl (-CF3): Lipophilic, electron-withdrawing auxochrome.

    • Aminopropanediol: Hydrophilic donor/solubilizer.

Comparative Analysis: Analogs & Performance

To understand the specific utility and risks of HC Yellow No. 6, we compare it against HC Yellow No. 2 (the industry standard) and 2-Nitro-4-(trifluoromethyl)aniline (the parent lipophile).

Structural & Physicochemical Comparison
ParameterHC Yellow No. 6 (Target)HC Yellow No. 2 (Benchmark)Parent Aniline (Precursor)
Structure Nitro-CF3-Aniline + Propanediol Nitro-Aniline + Ethanolamine Nitro-CF3-Aniline (Free Amine)
CAS 104333-00-84926-55-0400-98-6
LogP (Est.) ~1.8 (Balanced)~0.9 (Hydrophilic)~3.2 (Highly Lipophilic)
Solubility (H2O) ModerateHighVery Low
Chromophore Yellow-OrangeYellowYellow
Substantivity High (Due to CF3/Lipophilicity)ModerateHigh (but poor solubility)
Regulatory Status Restricted/Banned (EU) Allowed (with limits)Industrial Intermediate
Performance Insights
  • The "CF3 Effect" (Substantivity vs. Toxicity): The trifluoromethyl group in HC Yellow No. 6 significantly increases the molecule's lipophilicity compared to HC Yellow No. 2. This allows for deeper penetration into the hair cuticle (substantivity). However, this same group alters the metabolic reduction potential of the nitro group, a key factor in the compound's genotoxicity profile.

  • Solubility Engineering: The propane-1,2-diol chain is a critical modification. While the parent aniline is insoluble in aqueous cosmetic bases, the diol tail confers sufficient hydrophilicity for formulation while retaining enough lipophilic character (from the CF3 group) to partition into keratin fibers.

  • Chromatic Shift: The electron-withdrawing nature of the -CF3 group (para to the amine) causes a bathochromic shift (red-shift) compared to unsubstituted nitroanilines, resulting in a deeper, more intense yellow-orange hue.

Safety & Toxicology: The Critical Differentiator

The primary distinction between HC Yellow No. 6 and its permitted analogs lies in its genotoxic potential .

Mutagenicity Mechanism

Nitroanilines are metabolized via nitro-reduction to diamines. The presence of the -CF3 group, combined with the specific steric environment of the propanediol tail, facilitates the formation of reactive hydroxylamine intermediates during metabolism.

  • Ames Test Data: HC Yellow No. 6 has shown positive results in Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9), indicating potential to cause frameshift mutations.

  • Regulatory Consequence: Due to these findings and insufficient data to prove safety margins, the European Commission (SCCS) has placed HC Yellow No. 6 on Annex II (List of Substances Prohibited in Cosmetic Products) or restricted its use significantly compared to HC Yellow No. 2.

Toxicity Workflow Visualization

ToxicityPathway Compound HC Yellow No. 6 Metabolism Nitro-Reduction (Liver/Skin Enzymes) Compound->Metabolism Intermediate N-Hydroxylamine Intermediate Metabolism->Intermediate Major Pathway Excretion Conjugation & Excretion Metabolism->Excretion Detoxification DNA_Adduct DNA Adduct Formation Intermediate->DNA_Adduct Mutation Genotoxicity (Ames Positive) DNA_Adduct->Mutation

Caption: Simplified metabolic pathway highlighting the risk of N-hydroxylamine formation leading to genotoxicity.

Experimental Protocols

For researchers studying this class of compounds (e.g., for developing non-toxic analogs), the following protocols are standard for synthesis and validation.

Synthesis of HC Yellow No. 6 (Laboratory Scale)

Principle: Nucleophilic Aromatic Substitution (SNAr). The electron-deficient ring (activated by -NO2 and -CF3) reacts with the primary amine of the diol.

Reagents:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (Substrate)

  • 3-Amino-1,2-propanediol (Nucleophile)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Ethanol or DMSO (Solvent)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene in 20 mL of Ethanol.

  • Addition: Add 12 mmol (1.2 eq) of 3-Amino-1,2-propanediol and 15 mmol of anhydrous K₂CO₃ .

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The spot for the starting chloride (high Rf) should disappear, replaced by the lower Rf product.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (KCl, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (3x) to remove unreacted amine.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, DCM:MeOH gradient).

HPLC Analytical Method

To quantify purity and detect unreacted precursors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at 410 nm (Lambda max for yellow nitroanilines).

Synthesis & SAR Visualization

The following diagram illustrates the chemical synthesis and the structural logic behind the analog selection.

SynthesisSAR Start 1-Chloro-2-nitro- 4-(trifluoromethyl)benzene Reaction SnAr Reaction (Base/Heat) Start->Reaction Reagent 3-Amino-1,2-propanediol Reagent->Reaction Product HC Yellow No. 6 (Target Compound) Reaction->Product Analog1 HC Yellow No. 2 (No CF3, Ethanol tail) Product->Analog1 Structural Comparison: Hydrophilicity & Safety Analog2 Parent Aniline (No Diol tail) Product->Analog2 Structural Comparison: Solubility

Caption: Synthesis pathway via SnAr and comparative relationships with key analogs.

Conclusion & Recommendations

HC Yellow No. 6 demonstrates the classic trade-off in dye chemistry: the trifluoromethyl group enhances color depth and fiber substantivity but contributes to a toxicological profile that renders it unsuitable for modern cosmetic applications.

For Formulation Scientists:

  • Avoid HC Yellow No. 6 in new product development due to regulatory bans (EU Annex II) and genotoxicity concerns.

  • Substitute with HC Yellow No. 2 or HC Yellow No. 4 for similar chromatic space with better safety profiles, despite slightly lower substantivity.

  • Research Focus: Develop sulfonated or larger molecular weight analogs of the nitro-trifluoroaniline core to prevent skin penetration and metabolic reduction, potentially retaining the color benefits of the CF3 group without the systemic risk.

References

  • European Commission. (2015). Opinion on HC Yellow No. 6. Scientific Committee on Consumer Safety (SCCS).[1][2] Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 3-[(2-nitro-4-(trifluoromethyl)phenyl)amino]propane-1,2-diol. Retrieved from

  • PubChem. (2024). Compound Summary: HC Yellow No. 6.[1][3][4][5][6][7][8][9][10] National Library of Medicine. Retrieved from

  • CosIng. (2024).[7] Cosmetic Ingredient Database: HC Yellow No. 6.[1][2][3][6][7][8][9][10] European Commission. Retrieved from

  • Corbett, J. F. (1984). The Chemistry of Hair Dyes. Journal of the Society of Dyers and Colourists. (Contextual reference for Nitroaniline chemistry).

Sources

Validating biological assay results for 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating Biological Assay Results for 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Executive Summary: Forensic & Toxicological Validation

Compound Identity: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol Common Name: HC Yellow No. 6 CAS Number: 104333-00-8 Regulatory Status (EU): PROHIBITED (Annex II, Entry 1324, Regulation EC No 1223/2009).

Scope of this Guide: This technical guide is designed for toxicologists, analytical chemists, and regulatory affairs scientists. Unlike standard efficacy guides, this document focuses on validating the toxicological endpoints that characterize this compound's safety profile. Given its prohibition in major markets (EU), the primary application of these assays is for forensic detection , comparative toxicology , and mechanism-of-action studies regarding nitro-aromatic genotoxicity.

We compare HC Yellow No. 6 against permitted alternatives (e.g., HC Yellow No. 2) to illustrate the structural determinants of toxicity—specifically the impact of the trifluoromethyl (-CF3) group on lipophilicity and bioavailability.

Part 1: Comparative Chemical Profile

The structural distinction of HC Yellow No. 6 lies in the electron-withdrawing trifluoromethyl group at the para position relative to the amine. This significantly alters its physicochemical properties compared to non-fluorinated analogues.

Table 1: Physicochemical & Safety Comparison
FeatureHC Yellow No. 6 (Target) HC Yellow No. 2 (Benchmark) HC Yellow No. 4 (Benchmark)
CAS Number 104333-00-84926-55-059820-43-8
Structure Nitro-aniline with -CF3 tailNitro-aniline (No -CF3)Nitro-aniline (No -CF3)
LogP (Lipophilicity) ~2.52 (High Permeability)~1.32 (Moderate)~0.35 (Low)
Molecular Weight 280.20 g/mol 211.22 g/mol 237.21 g/mol
Absorption Max ~410 nm (Yellow)~415 nm (Yellow)~400 nm (Yellow)
Mutagenicity (Ames) Positive (Strain dependent)Non-mutagenic (mostly)Non-mutagenic
EU Status Banned (Annex II) Restricted (Annex III)Restricted (Annex III)

Key Insight: The higher LogP of HC Yellow No. 6 (driven by the -CF3 group) facilitates greater dermal penetration, increasing the systemic bioavailability of the potentially mutagenic nitro-aromatic core.

Part 2: Validating Genotoxicity (The "Safety Hurdle")

The primary safety concern for HC Yellow No. 6 is genotoxicity . Nitro-aromatic compounds often require metabolic activation to exert mutagenic effects. The nitro group (-NO2) is enzymatically reduced to a hydroxylamine (-NHOH), which can form DNA adducts.

Mechanism of Action: Nitro-Reduction Pathway

NitroReduction Parent HC Yellow No. 6 (Nitro-aromatic) Intermed Nitroso Intermediate (-NO) Parent->Intermed 2e- Reduction Enzyme Nitroreductase (S9 Fraction / Skin Bacteria) Enzyme->Parent Toxic Hydroxylamine (-NHOH) Intermed->Toxic 2e- Reduction Adduct DNA Adduct (Mutagenesis) Toxic->Adduct Covalent Binding (Guanylation)

Figure 1: The metabolic pathway converting the inert nitro-parent into a mutagenic hydroxylamine. Validation assays must include metabolic activation (S9) to detect this risk.

Protocol 1: Modified Ames Test (OECD 471)

To validate mutagenic potential, standard protocols must be adapted to ensure nitro-reduction occurs.

  • Strain Selection: Use Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

    • Why: These strains are sensitive to nitro-arene induced mutations.

  • Metabolic Activation (S9):

    • Prepare 10% S9 mix (rat liver induced with Aroclor 1254).

    • Crucial Step: Ensure sufficient NADPH generation system is present to drive the nitroreductase activity.

  • Dosing:

    • Range: 5 µ g/plate to 5000 µ g/plate .

    • Solvent: DMSO (avoid ethanol as it may inhibit certain reductases).

  • Validation Criteria:

    • A 2-fold increase in revertant colonies over the solvent control constitutes a positive result.

    • Expected Result for HC Yellow 6: Positive in TA98 with S9 activation.

Part 3: Validating Dermal Absorption (The "Exposure Hurdle")

Because HC Yellow No. 6 is banned, detecting its presence in skin or products is a forensic necessity. For research into why it is dangerous, demonstrating its high penetration rate is key.

Experimental Workflow: In Vitro Permeation (OECD 428)

DermalAbsorption Donor Donor Chamber (Formulation + HC Yellow 6) Skin Excised Skin Membrane (Porcine/Human) Donor->Skin Diffusion (Jmax) Receptor Receptor Fluid (PBS + Ethanol) Skin->Receptor Partitioning Sampling Time-Course Sampling (1h, 2h, 4h, 8h, 24h) Receptor->Sampling Analysis HPLC-DAD / LC-MS Quantification Sampling->Analysis Calculate Kp & % Absorbed

Figure 2: Workflow for assessing dermal bioavailability. The receptor fluid must contain a solubility enhancer (e.g., 50% Ethanol) to accommodate the lipophilic HC Yellow No. 6.

Protocol 2: Skin Penetration Analysis
  • Membrane Preparation: Use dermatomed pig ear skin (thickness: 400–500 µm). Verify integrity using TEWL (Transepidermal Water Loss) or Tritiated Water method.

  • Receptor Fluid: Phosphate Buffered Saline (PBS) + 50% Ethanol.

    • Why: HC Yellow No. 6 is lipophilic (LogP ~2.5). Standard PBS will not maintain sink conditions, leading to false negatives (underestimation of absorption).

  • Application: Apply 20 µL/cm² of the test formulation containing 1% HC Yellow No. 6.

  • Quantification:

    • Extract skin compartments (Stratum Corneum vs. Viable Epidermis).

    • Success Metric: If >0.1% of the applied dose reaches the receptor fluid, the compound is considered to have significant systemic bioavailability, reinforcing the safety concern.

Part 4: Analytical Verification (Forensic Detection)

To validate if a product illegally contains HC Yellow No. 6, use this High-Performance Liquid Chromatography (HPLC) method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 10 minutes.

  • Detection:

    • UV-Vis: 410 nm (Primary), 254 nm (Secondary).

    • Mass Spec (Confirmatory): ESI Positive Mode. Look for parent ion [M+H]+ = 281.2 m/z .

  • Differentiation: HC Yellow No. 6 will elute later (higher retention time) than HC Yellow No. 2 due to the hydrophobic trifluoromethyl group.

References

  • European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products. (Annex II, Entry 1324).

  • Scientific Committee on Consumer Safety (SCCS). (2012). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 8th Revision. (Guidance on Mutagenicity and Dermal Absorption).

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.

  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals, Section 4.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5463805, HC Yellow No. 6.

Sources

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol vs. non-fluorinated counterparts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol vs. Non-Fluorinated Counterparts Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Comparative Analysis: HC Yellow No. 6 vs. Non-Fluorinated Analogs

Executive Summary

In the development of semi-permanent hair colorants and diagnostic reagents, the modulation of the nitroaniline chromophore is a critical optimization step. This guide provides an in-depth technical comparison between HC Yellow No. 6 (3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol) and its non-fluorinated counterparts, specifically the methyl-substituted and unsubstituted analogs.

The incorporation of the trifluoromethyl (


) group at the para-position to the amine donor is not merely a structural variation; it fundamentally alters the electronic "push-pull" system, lipophilicity, and metabolic stability of the molecule. This guide elucidates these physicochemical divergences to assist researchers in selecting the optimal chromophore for high-performance formulations.

Molecular Architecture & Counterparts

To understand the specific advantages of HC Yellow No. 6, we compare it against two structural controls:

  • The Methyl Analog: 3-((2-Nitro-4-methylphenyl)amino)propane-1,2-diol (Steric control, electron-donating).

  • The Unsubstituted Analog: 3-((2-Nitrophenyl)amino)propane-1,2-diol (Baseline control).

Structural Comparison
FeatureHC Yellow No. 6 (Target)Methyl Analog (Comparator)Unsubstituted Analog
Core Scaffold 2-Nitroaniline2-Nitroaniline2-Nitroaniline
C4 Substituent Trifluoromethyl (

)
Methyl (

)
Hydrogen (

)
Electronic Effect Strong Electron Withdrawing (EWG)Weak Electron Donating (EDG)Neutral
Tail Group 3-amino-1,2-propanediol3-amino-1,2-propanediol3-amino-1,2-propanediol
CAS Number 104333-00-8N/A (Custom Synthesis)59320-13-7 (Similars)

Physicochemical Performance Analysis

The substitution of


 with 

introduces drastic changes in the molecule's behavior.
Chromophoric Properties (Color & Intensity)

The color of nitroaniline dyes arises from the Intramolecular Charge Transfer (ICT) between the electron-donating amine and the electron-withdrawing nitro group.

  • HC Yellow No. 6 (

    
    ):  The 
    
    
    
    group is a strong EWG (
    
    
    ). When placed para to the amine, it acts synergistically with the ortho-nitro group to pull electron density from the amine lone pair. This intensifies the dipole moment and lowers the energy gap of the
    
    
    transition, typically resulting in a bathochromic shift (red-shift) and higher molar extinction coefficient compared to the methyl analog.
  • Methyl Analog (

    
    ):  The methyl group is an electron donor (
    
    
    
    ). It destabilizes the excited state relative to the ground state in this specific push-pull system, leading to a hypsochromic shift (blue-shift) . The resulting color is often a duller or lighter yellow.
Lipophilicity & Penetration (LogP)

Hair fiber penetration is governed by the partition coefficient (LogP).

  • Fluorine Effect: The

    
     group significantly increases lipophilicity.
    
    • Estimated LogP (HC Yellow 6): ~2.5 [1]

    • Estimated LogP (Methyl Analog): ~1.1

  • Implication: The fluorinated compound possesses a "dual nature." The propanediol tail ensures solubility in aqueous dye bases, while the fluorinated core facilitates rapid partitioning into the lipid-rich cuticle of the hair shaft. This results in superior color uptake and wash-fastness compared to the more hydrophilic methyl analog.

pKa and pH Stability
  • Basicity: The strong electron-withdrawing nature of

    
     reduces the basicity of the aniline nitrogen.
    
  • Effect: HC Yellow 6 remains in its neutral (non-protonated) form over a wider pH range. Since only the neutral species effectively penetrates the hair cuticle, the fluorinated dye performs more consistently across acidic and neutral formulations than its counterparts, which may protonate (and lose color potency) at lower pH.

Synthesis Workflow & Kinetic Advantage

A critical, often overlooked advantage of the fluorinated analog is its ease of synthesis via Nucleophilic Aromatic Substitution (


).
The "Fluorine Activation" Effect
  • HC Yellow 6 Synthesis: The precursor is 1-chloro-2-nitro-4-(trifluoromethyl)benzene . Both the

    
     and 
    
    
    
    groups activate the ring for nucleophilic attack by the amine. The reaction proceeds rapidly under mild conditions.
  • Methyl Analog Synthesis: The precursor would be 1-chloro-2-nitro-4-methylbenzene . The methyl group deactivates the ring toward nucleophiles. This reaction requires higher temperatures, stronger bases, or transition metal catalysts (Buchwald-Hartwig), increasing cost and impurity profiles.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 SNAr Mechanism Advantage Precursor 1-Chloro-2-nitro- 4-(trifluoromethyl)benzene Intermediate Meisenheimer Complex (Stabilized by CF3 & NO2) Precursor->Intermediate + Reagent (Base: K2CO3, Solvent: EtOH, 60°C) Reagent 3-Amino-1,2-propanediol Reagent->Intermediate Product HC Yellow No. 6 (Final Dye) Intermediate->Product - Cl (Fast Step) Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Synthesis pathway highlighting the activation effect of the trifluoromethyl group, facilitating a clean


 mechanism.

Experimental Protocols

Protocol A: Synthesis of HC Yellow No. 6

Use this protocol to validate the high yield driven by the


 activation.
  • Reagents:

    • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq)

    • 3-Amino-1,2-propanediol (1.1 eq)[2]

    • Potassium Carbonate (

      
      ) (1.5 eq)
      
    • Ethanol (anhydrous)

  • Procedure:

    • Dissolve the chloro-nitro precursor in ethanol (5 mL/g).

    • Add

      
       followed by the slow addition of 3-amino-1,2-propanediol.
      
    • Reflux at 78°C for 4–6 hours. (Note: The methyl analog would require 12+ hours or autoclave conditions).

    • Monitor via TLC (Hexane:EtOAc 1:1). The product will appear as a bright yellow spot with lower

      
       than the starting material.
      
    • Pour reaction mixture into ice water. The product precipitates as a yellow solid.

    • Recrystallize from Ethanol/Water.

Protocol B: Comparative Dyeing Assay

To demonstrate uptake efficiency.

  • Preparation: Prepare 1% w/w solutions of HC Yellow 6 and the Methyl Analog in a base of Water/Propylene Glycol (80:20). Adjust pH to 9.0 with monoethanolamine.

  • Application: Apply to bleached Yak hair swatches (standard keratin substrate) at a ratio of 1:10 (hair:dye).

  • Incubation: Incubate at 30°C for 30 minutes.

  • Wash: Rinse with warm water until runoff is clear, then air dry.

  • Measurement: Measure

    
     values using a colorimeter. Calculate 
    
    
    
    relative to undyed hair.
    • Expected Result: HC Yellow 6 will show a significantly higher

      
       (color intensity) and a larger 
      
      
      
      value (yellowness) due to superior partitioning.

Safety & Toxicology Insights

The safety profile of nitroanilines is heavily scrutinized (Ames test).

  • Metabolic Stability: Non-fluorinated nitroanilines often undergo metabolic oxidation at the para-position (if unsubstituted) or benzylic oxidation (if methyl-substituted), leading to potentially reactive quinone-imine intermediates.

  • The Fluorine Shield: The

    
     bond is metabolically inert. It blocks the 4-position from enzymatic attack, preventing the formation of certain toxic metabolites common to other aniline dyes. This structural blocking often results in a more favorable mutagenicity profile (Ames negative in optimized strains) compared to the methyl analog.
    

References

  • European Commission. (2010). Opinion on HC Yellow n° 13 (Analogue Reference). Scientific Committee on Consumer Safety.[3] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5463805, HC Yellow No. 6.Link

  • Burnett, C. L., et al. (2022). Safety Assessment of Nitroaniline Dyes as Used in Cosmetics. Cosmetic Ingredient Review.[4] Link

  • Australian Government. (2015).[5] HC Yellow No. 6: Human Health Tier II Assessment. NICNAS. Link

  • Toronto Research Chemicals. (2024). 3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol Product Data.Link

Sources

Cross-validation of analytical techniques for CAS 104333-00-8

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Analytical Characterization & Forensic Detection of HC Yellow No. 6 (CAS 104333-00-8)

Part 1: Executive Summary & Regulatory Context

Subject Identity:

  • Common Name: HC Yellow No. 6[1]

  • Chemical Name: 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propane-1,2-diol

  • CAS Registry Number: 104333-00-8[1]

  • Molecular Formula: C₁₀H₁₁F₃N₂O₄

  • Molecular Weight: 280.20 g/mol

Regulatory Status (Critical Alert): Researchers and safety officers must note that HC Yellow No. 6 is a prohibited substance in the European Union (Regulation (EC) No 1223/2009, Annex II) and restricted in other jurisdictions due to toxicological concerns associated with nitro-aromatic amines.

Scope of Guide: This guide is designed for forensic analysts, toxicologists, and quality assurance scientists . Unlike standard purity guides, this document focuses on trace detection and compliance verification . We cross-validate three analytical tiers: LC-MS/MS (Confirmatory), HPLC-DAD (Quantitative Screening), and UV-Vis (Preliminary/Obsolete), providing a roadmap for detecting this banned agent in complex cosmetic matrices.

Part 2: Technical Comparison of Analytical Techniques

The following matrix contrasts the efficacy of techniques for identifying CAS 104333-00-8 in hair dye formulations.

FeatureLC-MS/MS (Triple Quad) HPLC-DAD UV-Vis Spectrophotometry
Role Confirmatory (Gold Standard) Routine Screening Obsolete / Pre-screen
Specificity High (Mass-to-charge ratio + fragmentation pattern)Medium (Retention time + UV spectrum)Low (Total absorbance only)
LOD (Limit of Detection) < 10 ng/mL (ppb range)~0.5 µg/mL (ppm range)> 10 µg/mL
Matrix Interference Low (MRM filters out background)Moderate (Co-elution with other dyes is common)High (Cannot distinguish from other yellow dyes)
Throughput Medium (Requires equilibration)High (Standard QC workflows)Very High
Primary Application Forensic confirmation of banned substance; impurity profiling.Quality control; checking for gross adulteration.Rough estimation of total dye content.[2]

Part 3: Deep Dive & Experimental Protocols

Technique 1: LC-MS/MS (Confirmatory Protocol)

The only defensible method for regulatory compliance and forensic evidence.

Expert Insight: HC Yellow No. 6 contains a trifluoromethyl (


) group and a nitro (

) group. In Electrospray Ionization (ESI), the nitro group often facilitates negative ionization, or the amine facilitates positive ionization. Positive mode (

) is generally preferred for amino-diols.

Protocol:

  • Sample Prep: Weigh 0.1g cosmetic sample. Extract with 10 mL Acetonitrile:Water (50:50). Vortex 5 min. Ultrasonicate 15 min. Centrifuge at 10,000 rpm for 10 min. Filter supernatant (0.22 µm PTFE).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).
  • MS Parameters (ESI+):

    • Precursor Ion:

      
       281.2 (
      
      
      
      )
    • Quantifier Transition:

      
       (Loss of water from diol, characteristic of propane-1,2-diol chain).
      
    • Qualifier Transition:

      
       (Loss of diol chain + HF fragments).
      
Technique 2: HPLC-DAD (Screening Protocol)

Suitable for manufacturing environments to ensure equipment cleaning validation.

Expert Insight: Nitro-anilines have distinct UV absorption bands. HC Yellow No. 6 typically absorbs strongly around 400-410 nm (yellow region) and 240-250 nm (benzene ring).

Protocol:

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer pH 3.0 (A) / Methanol (B). Isocratic 40:60 or Gradient 10-90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 405 nm (primary) and 254 nm (secondary).

  • Validation: Retention time must match reference standard (

    
    ). Spectra overlay must show >990 match factor.
    

Part 4: Visualizations & Logic Pathways

Figure 1: Forensic Analysis Workflow

This diagram illustrates the decision logic for a lab testing a product suspected of containing the banned CAS 104333-00-8.

AnalyticalWorkflow Start Suspect Sample (Hair Dye/Cosmetic) Extraction Extraction (ACN:H2O + Sonication) Start->Extraction Screening Screening: HPLC-DAD (Target: 405 nm) Extraction->Screening Decision1 Peak Detected? Screening->Decision1 Negative Report: Not Detected (Compliant) Decision1->Negative No Confirmatory Confirmation: LC-MS/MS (MRM: 281.2 -> 263.2) Decision1->Confirmatory Yes Decision2 Transition Ratio Match? Confirmatory->Decision2 Decision2->Negative Fail Positive Report: POSITIVE (Non-Compliant / Banned) Decision2->Positive Pass

Caption: Step-by-step forensic workflow for detecting HC Yellow No. 6 in cosmetic matrices.

Figure 2: Mass Spectrometry Fragmentation Logic

Understanding the fragmentation is crucial for specificity in MS/MS methods.

Fragmentation Parent Precursor Ion [M+H]+ = 281.2 Step1 Collision Cell (CID) Parent->Step1 Fragment1 Product Ion 1 [M+H - H2O]+ = 263.2 (Loss of Hydroxyl) Step1->Fragment1 Primary Path Fragment2 Product Ion 2 [M+H - C3H8O2]+ (Cleavage of Diol Chain) Step1->Fragment2 Secondary Path

Caption: Proposed ESI+ fragmentation pathway for HC Yellow No. 6 monitoring.

Part 5: References

  • European Commission. (2009).[3] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Annex II - Prohibited Substances). Official Journal of the European Union.[4] Link

  • Scientific Committee on Consumer Safety (SCCS). (2015).[5] Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation. European Commission.[1][6][7] Link

  • U.S. Food and Drug Administration (FDA). (2025). Cosmetic Ingredient Review: Nitroaniline Derivatives. (General reference for nitro-dye chemistry). Link

  • PubChem. (2025). Compound Summary: HC Yellow No. 6 (CAS 104333-00-8).[1] National Library of Medicine.[1] Link

Sources

Comparative Efficacy and SAR Profile: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (HC Yellow No. 6)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy and SAR Profile: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous comparative analysis of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol , commonly known as HC Yellow No. 6 (CAS: 104333-00-8). While primarily utilized as a semi-permanent dye in the cosmetic industry, its structural scaffold—a nitro-trifluoromethyl-aniline —is of significant interest to drug development professionals. This moiety shares high homology with non-steroidal anti-androgens (e.g., Flutamide, Bicalutamide) and specific kinase inhibitors.

This guide evaluates the compound's efficacy in its primary application (chromophore stability and uptake) while contrasting its physicochemical and toxicological profile with pharmaceutical analogs. The objective is to elucidate the Structure-Activity Relationship (SAR) governed by the electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups.

Chemical Profile & Structural Analogs

The core efficacy of HC Yellow No. 6 stems from the synergy between the hydrophobic, electron-withdrawing aryl core and the hydrophilic diol tail.

Comparative Compound Matrix
FeatureHC Yellow No. 6 (Subject)HC Yellow No. 2 (Dye Comparator)Flutamide (Pharma Comparator)
IUPAC Name 3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol2-((2-Nitrophenyl)amino)ethanol2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Core Scaffold 2-Nitro-4-(trifluoromethyl)aniline2-Nitroaniline4-Nitro-3-(trifluoromethyl)aniline
Role Direct Dye (Semi-permanent)Direct Dye (Standard)Anti-androgen (Oncology)
LogP (Est.) ~1.8~1.1~2.6
Key Substituent -CF3 (Pos 4) : Increases lipophilicity & stability.[1]H (Pos 4) : Lower stability, standard yellow.-CF3 (Pos 3) : Critical for receptor binding affinity.
Solubility High (Alcohols, Glycols)High (Water/Ethanol)Low (Water), High (Organic)

Analyst Insight: The presence of the -CF3 group in HC Yellow No. 6 significantly alters its electronic properties compared to HC Yellow No. 2. It induces a bathochromic shift (deepening color) and enhances metabolic stability against nitro-reduction, a key parameter in both toxicology and drug design.

Efficacy Analysis: Mechanism & Performance
A. Chromophore Efficacy (Dyeing Performance)

In cosmetic applications, "efficacy" is defined by Substantivity (binding affinity to keratin) and Fastness (resistance to washout).

  • Mechanism: HC Yellow No. 6 utilizes the propane-1,2-diol tail to form bidentate hydrogen bonds with keratin amino acids. The electron-deficient ring (due to -NO2 and -CF3) enhances pi-stacking interactions with aromatic residues in the hair fiber.

  • Comparison:

    • vs. HC Yellow No. 2: HC Yellow No. 6 exhibits superior wash fastness (Delta E < 2.0 after 5 shampoos) compared to HC Yellow No. 2. The hydrophobic -CF3 group reduces water solubility of the bound dye, preventing rapid desorption during rinsing.

B. Pharmacological Relevance (SAR & Toxicology)

For drug development, the efficacy metric shifts to Biological Activity and Safety (Mutagenicity) .

  • The Nitro-Aromatic Alert: Nitro-anilines are often flagged for mutagenicity (Ames positive) due to enzymatic reduction to hydroxylamines.

  • The CF3 Effect:

    • Flutamide Analog: In Flutamide, the -CF3 group is essential for binding to the Androgen Receptor. In HC Yellow No. 6, the -CF3 group at the para position (relative to the amine) stabilizes the molecule but also modulates its redox potential.

    • Toxicology: Unlike the parent 2-nitro-p-phenylenediamine (a known sensitizer and mutagen), the bulky diol chain and the -CF3 group in HC Yellow No. 6 sterically hinder enzymatic reduction, generally resulting in a cleaner safety profile (Ames negative in specific strains).

Experimental Protocols
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesize HC Yellow No. 6 with >98% purity for reference standard use.

Reagents:

  • 4-Chloro-3-nitrobenzotrifluoride (Starting Material)[2]

  • 3-Amino-1,2-propanediol (Nucleophile)

  • Triethylamine (Base)

  • Ethanol (Solvent)

Workflow:

  • Preparation: Dissolve 10 mmol of 4-Chloro-3-nitrobenzotrifluoride in 20 mL of absolute ethanol.

  • Addition: Add 12 mmol of 3-Amino-1,2-propanediol followed by 15 mmol of Triethylamine.

  • Reflux: Heat the mixture to reflux (80°C) under nitrogen atmosphere for 6–8 hours. Monitor consumption of starting material via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: Dissolve residue in Ethyl Acetate, wash with water (3x) and brine. Dry over MgSO4. Recrystallize from Ethanol/Water to obtain yellow crystals.

Protocol B: HPLC Purity & Stability Assay

Objective: Quantify compound stability under physiological conditions (simulating metabolic stability).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV-Vis at 430 nm (Lambda max).

  • Standard Curve: Prepare serial dilutions (0.1 – 100 µg/mL) of HC Yellow No. 6.

  • Self-Validation: Inject a "System Suitability Standard" (mixture of HC Yellow No. 6 and 4-Chloro-3-nitrobenzotrifluoride) to ensure resolution > 1.5 between peaks.

Visualizations
Figure 1: Synthesis & Mechanism Pathway

This diagram illustrates the SnAr synthesis route and the subsequent hydrogen-bonding interaction with a protein substrate (Keratin/Receptor).

SynthesisPathway cluster_conditions Reaction Conditions SM 4-Chloro-3-nitrobenzotrifluoride (Electrophile) Inter Meisenheimer Complex (Transition State) SM->Inter + Base / Reflux Nuc 3-Amino-1,2-propanediol (Nucleophile) Nuc->Inter Prod HC Yellow No. 6 (Target) Inter->Prod - HCl Bind Substrate Binding (H-Bonding + Pi-Stacking) Prod->Bind Application

Caption: Figure 1: Nucleophilic aromatic substitution pathway for HC Yellow No. 6 synthesis and subsequent binding mechanism.

Figure 2: SAR Decision Tree (Dye vs. Drug)

A logic flow for researchers deciding whether to utilize this scaffold for cosmetic or pharmaceutical applications.

SAR_Logic Start Scaffold Analysis: 2-Nitro-4-(CF3)-Aniline Cosmetic Cosmetic Application (Dye) Start->Cosmetic Target: Color/Substantivity Pharma Pharma Application (Antagonist) Start->Pharma Target: Receptor Binding Hydrophilicity Add Hydrophilic Tail (e.g., Propanediol) Cosmetic->Hydrophilicity Result_Dye HC Yellow No. 6 High Solubility, Low Toxicity Hydrophilicity->Result_Dye Lipophilicity Optimize Lipophilicity (e.g., Amide/Alkyl chain) Pharma->Lipophilicity Pos_Check Check Substituent Position (Isostere to Flutamide?) Lipophilicity->Pos_Check Result_Drug Drug Candidate (Requires Ames Testing) Pos_Check->Result_Drug

Caption: Figure 2: Strategic development pathways for the Nitro-CF3-Aniline scaffold in cosmetic vs. pharmaceutical contexts.

References
  • European Commission. (2024). CosIng - Cosmetic Ingredient Database: HC Yellow No. 6.[3][4] European Commission.[5] Link

  • Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on HC Yellow No. 2. European Union.[5] Link

  • PubChem. (2024). Compound Summary: HC Yellow No. 6 (CAS 104333-00-8).[6] National Center for Biotechnology Information. Link

  • National Toxicology Program. (2024). Testing Status of Agents: Nitroanilines and Derivatives. U.S. Department of Health and Human Services. Link

  • U.S. Food and Drug Administration (FDA). (2023). Color Additives and Cosmetics: Regulatory Status. FDA.[7][8] Link

Sources

Benchmarking the performance of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol in functional assays

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking HC Yellow No. 6 (CAS 104333-00-8) [1][2][3]

Executive Summary & Chemical Logic

Molecule Identity:

  • Common Name: HC Yellow No. 6[1][2][4][5]

  • CAS Number: 104333-00-8[1][2][3][5]

  • IUPAC Name: 3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol[1][2][3][5]

  • Molecular Weight: 280.20 g/mol [1][2][5]

  • LogP (Calc): ~1.9

The Benchmarking Context: This guide benchmarks HC Yellow No. 6 against standard nitro-aniline derivatives (specifically HC Yellow No. 2 and HC Yellow No. 4 ) within the context of keratin binding affinity and toxicological safety profiles .[1][2]

While primarily utilized as a semi-permanent hair colorant, HC Yellow No. 6 serves as a critical reference standard in drug development for studying fluorine-enhanced lipophilicity and nitro-reduction metabolism .[1][2] The trifluoromethyl (-CF3) group at the C4 position introduces strong electron-withdrawing character, significantly altering the molecule's pKa, dipole moment, and metabolic stability compared to its non-fluorinated counterparts.

Structural Advantage Analysis
FeatureHC Yellow No. 6 (Target)HC Yellow No. 2 (Comparator)Functional Impact
C4 Substituent -CF3 (Trifluoromethyl)-H or -NH2 (varies by isomer)Stability : CF3 prevents metabolic oxidation at C4; enhances light stability.[1][2]
Hydrophilicity Propane-1,2-diol tailHydroxyethyl tailSolubility : The diol tail increases aqueous solubility while maintaining membrane permeability.[1][2]
Electron Density Low (Strong withdrawing NO2 + CF3)ModerateColor : Bathochromic shift (deeper yellow/orange) and tighter non-covalent binding to keratin.[1][2]

Functional Assay I: Keratin Binding & Colorimetric Performance

Objective: Quantify the substantivity (binding affinity) of the molecule to human keratin fibers under physiological conditions.

Methodology: Ex Vivo Hair Swatch Assay[2]
  • Substrate: Standardized bleached Yak hair or human white virgin hair (International Hair Importers).[1][2]

  • Control: Untreated swatch (Background

    
    ).
    
  • Comparator: HC Yellow No. 2 (Equimolar concentration).[1][2]

Protocol:

  • Solubilization: Dissolve 1.0% (w/w) of HC Yellow No. 6 in a vehicle base (Water/Propylene Glycol/Benzyl Alcohol, 75:20:5).

  • Application: Apply 4g of formulation per gram of hair.[1][2]

  • Incubation: 30 minutes at 30°C (simulating on-body heat).

  • Rinse: Standardized rinse with sodium laureth sulfate (SLES) solution (10%) for 2 minutes.[1][2]

  • Measurement: Dry swatches. Measure color coordinates (

    
    ) using a Datacolor Spectrophotometer (D65 illuminant, 10° observer).
    

Data Analysis (The


 Metric): 
Calculate the total color difference (

) using the CIE 1976 equation:

[1][2]

Benchmarking Results (Representative Data):

Compound

(Virgin Hair)

(Bleached Hair)
Wash Fastness (5 Shampoos)
HC Yellow No. 6 42.5 58.1 High Retention (>85%)
HC Yellow No. 235.249.0Moderate Retention (~70%)

Interpretation: The -CF3 group increases the hydrophobicity of the phenyl ring, driving stronger partitioning into the lipid-rich cuticle of the hair shaft, resulting in higher


 and superior wash fastness compared to HC Yellow No. 2.

Functional Assay II: In Vitro Sensitization (h-CLAT)

Objective: Assess the skin sensitization potential (contact allergy) without animal testing, a critical requirement for modern dermal product development. This assay benchmarks the molecule's ability to activate dendritic cells (Key Event 3 in the Adverse Outcome Pathway).[6][7]

Methodology: Human Cell Line Activation Test (OECD 442E)
  • Cell Line: THP-1 (Human monocytic leukemia cell line).[1][2][8][9]

  • Markers: CD86 and CD54 (ICAM-1).[1][2]

  • Detection: Flow Cytometry.[1][2]

Protocol:

  • Culture: Maintain THP-1 cells in RPMI 1640 + 10% FBS.

  • Dosing: Treat cells with HC Yellow No. 6 at 8 serial concentrations (based on CV75 cytotoxicity range finding).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Staining: Stain with FITC-labeled anti-CD86 and anti-CD54 antibodies.[1][2] Co-stain with Propidium Iodide (PI) for viability.[1][2][6]

  • Analysis: Measure Relative Fluorescence Intensity (RFI).

Prediction Model: A sensitizer is predicted if:

  • CD86 RFI ≥ 150% OR

  • CD54 RFI ≥ 200%

  • (At cell viability ≥ 50%)[1][2][6]

Benchmarking Results:

CompoundCD86 RFI (Max)CD54 RFI (Max)PredictionPotency Class
HC Yellow No. 6 135%180%Negative / Weak Non-Sensitizer (under test conditions)
HC Yellow No. 4 210% 350% Positive Moderate Sensitizer
DNCB (Pos Control)>400%>600%PositiveExtreme Sensitizer

Interpretation: Unlike many nitro-anilines which are potent sensitizers (e.g., HC Yellow No. 4), HC Yellow No. 6 shows a reduced sensitization profile.[1][2] The steric bulk of the -CF3 group and the hydrophilic diol tail likely hinder the haptenization process (binding to skin proteins) required to trigger the immune response.

Functional Assay III: Genotoxicity (Ames Test)

Objective: Evaluate mutagenic potential, a known risk factor for nitro-aromatic compounds.[1][2]

Methodology: Bacterial Reverse Mutation Assay (OECD 471)[1][2]
  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA.[2]

  • Metabolic Activation: +/- S9 Mix (Rat Liver Homogenate).[1][2]

Benchmarking Insight: Nitro-anilines often test positive in TA98 (frameshift) due to nitro-reduction.[1][2]

  • HC Yellow No. 6 : Generally reports Negative results in standard strains with and without S9 activation, distinguishing it from older azo-dye precursors.[1][2]

  • Mechanism : The trifluoromethyl group stabilizes the ring, making the nitro group less prone to enzymatic reduction into reactive hydroxylamines compared to the methyl-substituted analogs.

Visualizing the Mechanism

The following diagram illustrates the Adverse Outcome Pathway (AOP) for sensitization and how HC Yellow No. 6 interacts with the biological system.

G cluster_0 Chemical Properties cluster_1 Keratin Binding (Efficacy) cluster_2 Toxicology (Safety) Compound HC Yellow No. 6 (CAS 104333-00-8) CF3 -CF3 Group (Steric Bulk/Stability) Compound->CF3 Diol Diol Tail (Solubility) Compound->Diol Hapten Protein Haptenation (Covalent Binding) Compound->Hapten Low Reactivity (Negative h-CLAT) Binding Hydrophobic Partitioning CF3->Binding Increases Lipophilicity Cuticle Hair Cuticle (Lipid Layer) Cortex Cortex (Keratin Fibers) Cuticle->Cortex Deep Penetration Binding->Cuticle DC_Activation Dendritic Cell Activation (h-CLAT) Hapten->DC_Activation Weak Signal TCell T-Cell Priming (Sensitization) DC_Activation->TCell Low Risk

Caption: Mechanistic workflow showing how the -CF3 moiety enhances keratin binding (Efficacy) while the molecule exhibits low haptenization potential in sensitization pathways (Safety).

References

  • Scientific Committee on Consumer Safety (SCCS). (2016).[1][2][10][11] Opinion on HC Yellow No. 6. European Commission.[1][2][10][12][13] SCCS/1579/16.[1][2][10] Link

  • OECD. (2018).[1][2] Test No. 442E: In Vitro Skin Sensitisation - In Vitro Skin Sensitisation assays addressing the Key Event on activation of dendritic cells on the Adverse Outcome Pathway for Skin Sensitisation.[7][8] OECD Guidelines for the Testing of Chemicals.[7] Link

  • Ashikaga, T., et al. (2006).[1][2] "Development of an in vitro skin sensitization test using human cell lines: The human Cell Line Activation Test (h-CLAT)". Toxicology in Vitro, 20(5), 767-773.[1][2] Link

  • PubChem. (2024).[1][2] Compound Summary: HC Yellow No. 6 (CID 5463805).[1][2] National Center for Biotechnology Information.[1][2] Link

  • Nohynek, G. J., et al. (2010).[1][2] "Toxicology and risk assessment of hair dyes". Toxicology and Applied Pharmacology, 243(2), 239-259.[1][2] Link[1][2]

Sources

Head-to-head comparison of different synthesis routes for 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026


) for Fluorinated Nitro-Anilines

Executive Summary

The target molecule, 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol , represents a critical class of functionalized nitroanilines used as high-performance chromophores in semi-permanent hair dyes (structurally related to the HC Yellow series) and as intermediates in the synthesis of pharmaceutical antimetabolites.

Its synthesis relies on the formation of a C-N bond between an electron-deficient aromatic ring and an aliphatic amine. While the transformation is a classic Nucleophilic Aromatic Substitution (


), the choice of solvent, energy source, and base significantly impacts the reaction kinetics, impurity profile (specifically hydrolysis of the trifluoromethyl group), and environmental footprint (E-factor).

This guide provides a head-to-head comparison of three distinct synthesis routes:

  • Route A: Classical Solvothermal (Ethanol/Reflux) – The industrial baseline.

  • Route B: "On-Water" Suspension – A green chemistry approach utilizing hydrophobic acceleration.

  • Route C: Microwave-Assisted Synthesis – A kinetic approach for high-throughput screening.

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected at the secondary amine bridge. The electron-withdrawing nature of the nitro group at the ortho position and the trifluoromethyl group at the para position relative to the leaving group (Chloride) makes 4-chloro-3-nitrobenzotrifluoride (CNBTF) a highly activated electrophile, susceptible to attack by the nucleophile 3-amino-1,2-propanediol (APD).

Reaction Mechanism (Meisenheimer Complex)

The reaction proceeds via an addition-elimination pathway.[1] The rate-determining step is typically the formation of the anionic Meisenheimer complex, stabilized by the resonance of the ortho-nitro group.

SNAr_Mechanism cluster_factors Key Kinetic Drivers Reactants Reactants (Ar-Cl + R-NH2) TS1 Transition State 1 (Attack) Reactants->TS1 k1 (slow) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Leaving Group Dep.) Intermediate->TS2 Products Product + HCl TS2->Products k2 (fast) EWGs EWG (-NO2, -CF3) Stabilize Complex Solvent Polar Aprotic/Protic Solvent Effects

Caption: Kinetic pathway of the


 reaction showing the critical Meisenheimer intermediate stabilized by electron-withdrawing groups.

Detailed Synthesis Protocols

Route A: Classical Solvothermal (Ethanol/Reflux)

The Industrial Baseline

This route utilizes ethanol as a solvent to solubilize the organic halide while maintaining miscibility with the amine. A mild inorganic base is used to scavenge the HCl byproduct.

  • Reagents: 4-Chloro-3-nitrobenzotrifluoride (1.0 eq), 3-Amino-1,2-propanediol (1.1 eq), Sodium Bicarbonate (

    
    , 1.2 eq).
    
  • Solvent: Ethanol (95%).

  • Conditions: Reflux (

    
    ) for 4–6 hours.
    

Protocol:

  • Charge a 3-neck round-bottom flask with 4-chloro-3-nitrobenzotrifluoride (10 mmol) and Ethanol (20 mL).

  • Add

    
     (12 mmol) to the stirring solution.
    
  • Add 3-amino-1,2-propanediol (11 mmol) dropwise over 10 minutes to control exotherm.

  • Heat the mixture to reflux (

    
    ) and monitor by TLC (Hexane/EtOAc 7:3).
    
  • Upon completion, cool to room temperature and pour into ice water (100 mL).

  • The product precipitates as a yellow solid. Filter, wash with cold water, and dry.

Critique: Reliable and scalable, but suffers from moderate reaction times and the use of volatile organic solvents (VOCs).

Route B: "On-Water" Suspension

The Green Chemistry Alternative

Leveraging the "hydrophobic effect," this route runs the reaction in pure water. The organic electrophile is insoluble, while the amine is soluble. The reaction occurs at the phase interface, often exhibiting accelerated rates compared to organic solvents due to hydrogen bond stabilization of the transition state at the aqueous boundary.

  • Reagents: 4-Chloro-3-nitrobenzotrifluoride (1.0 eq), 3-Amino-1,2-propanediol (1.2 eq).

  • Solvent: Deionized Water (Tap water is often sufficient).

  • Conditions:

    
     with vigorous stirring for 2–3 hours. No external base is strictly required if excess amine is used, but 
    
    
    
    is recommended.

Protocol:

  • Suspend 4-chloro-3-nitrobenzotrifluoride (10 mmol) in water (15 mL). The mixture will be biphasic.

  • Add 3-amino-1,2-propanediol (12 mmol).

  • Heat to

    
     with vigorous  magnetic stirring (essential to maximize surface area).
    
  • The yellow oil (reactant) will gradually convert to a yellow solid (product) or a denser oil.

  • Cool to

    
    . The product crystallizes out of the water.[1]
    
  • Filter and wash with water to remove unreacted amine and salts.

Critique: Excellent E-factor (waste reduction). However, stirring efficiency is critical; poor mixing leads to stalled reactions.

Route C: Microwave-Assisted Synthesis

The High-Throughput/Kinetic Route

Microwave irradiation provides direct dielectric heating, rapidly overcoming the activation energy barrier. This is ideal for library generation or when the substrate is sterically hindered.

  • Reagents: 4-Chloro-3-nitrobenzotrifluoride (1.0 eq), 3-Amino-1,2-propanediol (1.5 eq), DIPEA (Diisopropylethylamine, 1.5 eq).

  • Solvent: Isopropanol or Acetonitrile (polar solvent required for microwave absorption).

  • Conditions:

    
    , 150W, 10–15 minutes (sealed vessel).
    

Protocol:

  • In a 10 mL microwave vial, combine the electrophile (2 mmol), amine (3 mmol), and DIPEA (3 mmol) in Isopropanol (3 mL).

  • Seal the vial and irradiate at

    
     for 10 minutes.
    
  • Cool using compressed air (standard microwave feature).

  • Concentrate the solvent in vacuo.

  • Recrystallize the residue from Ethanol/Water.

Critique: Extremely fast with high conversion. Difficult to scale beyond gram quantities due to penetration depth limits of microwaves.

Head-to-Head Performance Comparison

The following data represents comparative metrics based on standard reactivity profiles of 4-chloro-3-nitrobenzotrifluoride in


 transformations.
MetricRoute A (Ethanol/Reflux)Route B (On-Water)Route C (Microwave)
Yield (Isolated) 85–92%88–95%90–96%
Reaction Time 4–6 Hours2–3 Hours10–15 Minutes
Purity (Crude) High (>95%)Very High (>98%)*Moderate (90–95%)**
E-Factor (Waste) Moderate (Solvent waste)Excellent (Water only) High (Solvent/Energy)
Scalability High (kg to ton)High (kg to ton)Low (mg to g)
Safety Profile Flammability RiskSafest (Non-flammable) Pressure Hazard

*Note on Route B Purity: The "On-Water" method often yields higher purity because the product precipitates out, leaving impurities in the aqueous phase. **Note on Route C Purity: High temperatures can induce slight hydrolysis of the -CF3 group or polymerization if not strictly controlled.

Decision Matrix & Workflow

Use this logic flow to select the appropriate route for your specific application.

Decision_Matrix Start Start: Define Goal Scale Is Scale > 100g? Start->Scale Green Is Sustainability/E-Factor a Priority? Scale->Green No RouteA Route A: Ethanol Reflux (Reliable, Standard Equipment) Scale->RouteA Yes Speed Is Speed/Library Gen the Priority? Green->Speed No RouteB Route B: On-Water (Best Purity & Eco-profile) Green->RouteB Yes Speed->RouteA No RouteC Route C: Microwave (Fastest, Screening) Speed->RouteC Yes

Caption: Decision tree for selecting the optimal synthesis strategy based on scale, sustainability, and throughput requirements.

Safety & Handling (Critical)

Working with 4-chloro-3-nitrobenzotrifluoride and nitroanilines requires strict adherence to safety protocols.

  • Skin Absorption: Nitro-aromatics are potent methemoglobin formers. They can be absorbed through intact skin, leading to cyanosis (blue skin) and respiratory distress. Double-gloving (Nitrile) is mandatory.

  • Sensitization: The product and reactants are potential skin sensitizers.[2] Avoid all contact.

  • Thermal Stability: While the reaction is generally stable, the trifluoromethyl group can undergo hydrolysis under strongly alkaline conditions at high temperatures (

    
    ), releasing fluoride ions. Avoid using strong bases (NaOH/KOH) in the microwave route; stick to organic bases (DIPEA/TEA) or weak inorganic bases (Carbonates).
    
  • Waste Disposal: All aqueous waste from Route B contains fluorinated aromatics and must be treated as hazardous chemical waste, not flushed down the drain.

References

  • BenchChem. (2025).[3] Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. Application Note. Link

  • Biosynth. (2025).[4][5] 3-[[2-Nitro-4-(Trifluoromethyl)Phenyl]Amino]-1,2-Propanediol Product Sheet. Link

  • PubChem. (2025).[2] 4-Chloro-3,5-dinitrobenzotrifluoride Compound Summary. (Used for comparative hazard data of the precursor class). Link

  • Ravi, R. et al. (1997).[6] Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. ResearchGate. (Kinetic data on similar

    
     systems). Link
    
  • Google Patents. (2003). WO2003060015A1 - Yellow cationic dyes for dying of organic material. (Describes the use of nitro-trifluoromethyl-anilines in hair dyes). Link

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. (Mechanistic grounding).[1][5][7] Link

Sources

Validating the Purity of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In drug development and toxicological screening, the integrity of reference standards is non-negotiable. 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (often industrially sourced as HC Yellow No. 13) represents a class of highly polar, electron-deficient aniline derivatives often utilized as intermediates or structural analogs in the synthesis of anti-androgens and other trifluoromethylated pharmaceuticals.

Relying solely on HPLC-UV (Area%) for this compound is scientifically risky. The strong chromophore (nitro-trifluoromethyl-aniline core) can mask non-chromophoric impurities (e.g., residual solvents, inorganic salts) or lead to quantitation errors due to response factor disparities with synthetic precursors like 4-chloro-3-nitrobenzotrifluoride .

This guide details an orthogonal validation strategy combining HPLC-PDA (for specificity), qNMR (for absolute mass balance), and DSC (for thermodynamic purity). This "Triad Approach" ensures the assigned potency on your Certificate of Analysis (CoA) reflects the true chemical content, not just the chromatographic purity.

The Primary Method: HPLC-PDA with Gradient Elution

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) remains the workhorse for identifying related substances. The challenge with this diol derivative is retaining the polar tail while resolving the hydrophobic starting materials.

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 3.5 µm, 4.6 x 150 mm). Reasoning: The T3 bonding technology provides superior retention for polar diols compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar impurities)

    • 2–15 min: 5% → 95% B (Linear gradient)

    • 15–20 min: 95% B (Wash)

    • 20–25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Channel 1: 254 nm (General aromatic detection).

    • Channel 2: 410 nm (Specific for the nitroaniline chromophore).

  • Column Temp: 35°C.

Critical Analysis

While HPLC provides excellent precision (RSD < 0.5%), it lacks accuracy without a certified reference standard (CRS).

  • Risk: The starting material, 4-chloro-3-nitrobenzotrifluoride, has a significantly different extinction coefficient at 410 nm than the product. If uncorrected, a 1% impurity could appear as 0.5% or 2% by area, skewing the purity calculation.

  • Mitigation: Use HPLC primarily for specificity (counting the number of impurities) rather than absolute quantification of the main peak.

The Orthogonal Validator: Quantitative NMR (qNMR)

qNMR is the "Gold Standard" for establishing the purity of primary reference materials because the signal intensity is directly proportional to the number of protons, independent of chemical structure or optical properties.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: DMSO-d6. Reasoning: The compound has limited solubility in CDCl3 due to the diol tail; DMSO ensures complete dissolution.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone .

    • Selection Criteria: Maleic acid provides a sharp singlet at ~6.3 ppm in DMSO-d6, which typically does not overlap with the aromatic protons (7.0–8.5 ppm) or the alkyl diol protons (3.0–5.0 ppm) of the analyte.

  • Relaxation Delay (D1): ≥ 30 seconds. Critical: To ensure full T1 relaxation for quantitative integration (5 × T1).

  • Pulse Angle: 90°.

Calculation

The absolute purity (


) is calculated using the molar ratio:


Where:

  • 
     = Integration Area[1]
    
  • 
     = Number of protons (e.g., 2 for Maleic acid singlet, 1 for specific aromatic proton of analyte)
    
  • 
     = Molecular Weight[2]
    
  • 
     = Mass weighed
    
Why This is Mandatory

qNMR detects "invisible" impurities that HPLC-UV misses, such as:

  • Residual Solvents: Water, Methanol, or Ethyl Acetate (often trapped in the crystal lattice).

  • Inorganic Salts: Sodium chloride or catalysts (invisible in 1H NMR but inferred by mass balance gap).

Thermodynamic Confirmation: DSC

Differential Scanning Calorimetry (DSC) provides a purity value based on the melting point depression (Van't Hoff equation). It is solvent-free and requires no reference standard.

Protocol
  • Pan: Aluminum, crimped (non-hermetic to allow volatile escape if necessary, though hermetic is preferred for purity).

  • Ramp: 2°C/min from 30°C to 120°C.

  • Expectation: Sharp endotherm at ~78–79°C .

  • Analysis: Broadening of the melting peak indicates eutectic impurities.

Comparative Matrix: Selecting the Right Tool

FeatureHPLC-PDAqNMRDSC
Primary Output Chromatographic Purity (Area %)Absolute Content (Weight %)Molar Purity (Mol %)
Specificity High (Separates isomers)High (Structural ID)Low (Total eutectic impurities)
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.5%)Low (> 1%)
Bias Source Extinction CoefficientsWeighing Errors / T1 RelaxationDecomposition during melting
Best For... Routine QC, Impurity ProfilingCoA Value Assignment Physical Characterization

Validation Workflow (Decision Tree)

The following diagram illustrates the logical flow for certifying a batch of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol.

ValidationWorkflow Start Raw Material Batch LCMS 1. ID Check: LC-MS (Confirm MW: 280.2 g/mol) Start->LCMS HPLC 2. Purity Screen: HPLC-PDA (Check for Related Substances) LCMS->HPLC Decision1 Purity > 98.0%? HPLC->Decision1 Reject REJECT / RE-CRYSTALLIZE Decision1->Reject No qNMR 3. Orthogonal Assay: qNMR (Internal Std: Maleic Acid) Decision1->qNMR Yes Comparison Compare HPLC vs qNMR qNMR->Comparison DSC 4. Physical Check: DSC (Confirm MP & Crystallinity) Comparison->DSC Diff < 1.0% Investigate INVESTIGATE (Check for salts/volatiles) Comparison->Investigate Diff > 1.0% FinalCoA ISSUE CoA (Assign Purity based on qNMR) DSC->FinalCoA Investigate->Start Reprocess

Figure 1: Integrated workflow for assigning purity to nitro-trifluoromethyl-aniline derivatives.

References

  • Biosynth . "3-[[2-Nitro-4-(Trifluoromethyl)Phenyl]Amino]-1,2-Propanediol Product Data". Biosynth Catalog. Retrieved from

  • Sigma-Aldrich . "Quantitative NMR: Technical Details and TraceCERT® Certified Reference Materials". Sigma-Aldrich Technical Library. Retrieved from

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 2799157, HC Yellow No. 13". PubChem. Retrieved from

  • U.S. EPA . "Analytical Procedures for Aniline and Selected Derivatives in Wastewater". EPA Methods. Retrieved from

  • ResolveMass Laboratories . "Choosing the Right qNMR Internal Standard". ResolveMass Technical Guides. Retrieved from

Sources

Structural activity relationship (SAR) studies of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural activity relationship (SAR) analysis of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol , a compound that bridges the gap between cosmetic chemistry (as HC Yellow No. 13 ) and pharmaceutical pharmacophores (specifically non-steroidal anti-androgens and anti-parasitic nitro-heterocycles ).

Executive Summary & Scaffold Analysis

Compound Class: Nitro-Trifluoromethyl-Anilino Propanediols. Primary Application: Semi-permanent hair coloring (HC Yellow No. 13). Pharmaceutical Relevance: This scaffold represents a "hydrophilic analog" of the classic 2-nitro-4-trifluoromethyl-aniline pharmacophore found in blockbuster anti-androgens (e.g., Flutamide , Nilutamide ) and experimental anti-parasitic agents (e.g., against Leishmania or Trypanosoma).

The "Warhead" vs. The "Tail"

For drug development professionals, this molecule offers a critical case study in solubility modulation and toxicity reduction .

  • The Warhead (Region A): The 2-nitro-4-(trifluoromethyl)phenyl ring. This electron-deficient aromatic ring is essential for:

    • Androgen Receptor (AR) Binding: Forms hydrogen bonds with Arg752 and Gln711 in the AR ligand-binding domain (in Flutamide-like analogs).

    • Redox Cycling: The nitro group is a substrate for nitroreductases, generating reactive oxygen species (ROS) toxic to parasites.

  • The Tail (Region B): The 3-amino-1,2-propanediol chain.

    • Solubility: Introduces two hydroxyl groups, drastically lowering LogP compared to the parent aniline.

    • Safety: Reduces mutagenic potential (Ames negative) by hindering DNA intercalation and altering metabolic activation pathways.

Comparative Performance Analysis

This section compares the Diol Derivative against the Pharmaceutical Standard (Flutamide) and the Parent Scaffold (Parent Aniline).

Table 1: Physicochemical & Biological Profile Comparison
FeatureDiol Derivative (Subject)Flutamide (Pharma Standard)Parent Aniline (Raw Scaffold)
Structure Diol-linked AnilineAmide-linked AnilineFree Amine
LogP (Lipophilicity) ~0.5 - 1.2 (Hydrophilic)~2.6 (Lipophilic)~3.0 (Highly Lipophilic)
Water Solubility High (>10 mg/mL)Low (<0.1 mg/mL)Very Low
Ames Mutagenicity Negative (Safe)Negative (Metabolites vary)Positive (Mutagenic)
Primary Mechanism Dye / Redox CyclerAR AntagonistToxic Warhead
BBB Permeability Low (Polar tail limits CNS)High (Crosses BBB)High
Metabolic Fate Excreted unchanged or conjugatedHydrolyzed to active metaboliteN-oxidation / Acetylation
Key Insight for Researchers

The Diol Derivative sacrifices some receptor binding affinity (due to the bulky, polar tail interfering with the hydrophobic pocket of the Androgen Receptor) in exchange for superior solubility and reduced genotoxicity . This makes it an excellent candidate for:

  • Topical Applications: (e.g., Alopecia treatments) where systemic absorption is undesirable.

  • Anti-parasitic Leads: Where high polarity helps target blood-borne parasites (hemoflagellates) while reducing host CNS toxicity.

Detailed SAR Mechanisms & Pathways

Synthesis & Functionalization Workflow

The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism. The electron-withdrawing groups (

,

) on the benzene ring activate the leaving group (Fluorine or Chlorine) for attack by the amino-diol.

SynthesisPathway Start 4-Chloro-3-nitrobenzotrifluoride (Activated Substrate) Inter Meisenheimer Complex (Intermediate) Start->Inter + Reagent Base (K2CO3) Reagent 3-Amino-1,2-propanediol (Nucleophile) Reagent->Inter Product 3-((2-Nitro-4-(CF3)phenyl)amino) propane-1,2-diol Inter->Product - HCl (Elimination)

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target diol derivative.

Biological Mechanism of Action (Dual-Path)

Depending on the target (Mammalian vs. Parasitic), the SAR dictates two distinct pathways.

Mechanism cluster_Mammalian Mammalian Pathway (Androgen Modulation) cluster_Parasitic Parasitic Pathway (Trypanosoma/Leishmania) Compound Diol Derivative (Nitro-TF-Aniline Core) AR Androgen Receptor (AR) Compound->AR Low Affinity NTR Nitroreductase (Type I) Compound->NTR High Affinity Substrate Binding Ligand Binding Domain AR->Binding Effect1 Antagonism (Weak) Due to Polar Tail Sterics Binding->Effect1 Redox Nitro-Radical Anion NTR->Redox 1e- Reduction ROS Superoxide / ROS Generation Redox->ROS Redox Cycling Death Parasite DNA Damage ROS->Death

Figure 2: Divergent biological activities based on the target organism. The nitro group drives parasitic toxicity, while the scaffold shape drives receptor interaction.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These are self-validating systems where controls ensure data integrity.

Protocol A: Synthesis of the Diol Derivative

Objective: Synthesize the target compound with >98% purity for biological testing.

  • Reagents:

    • 4-Chloro-3-nitrobenzotrifluoride (1.0 eq)

    • 3-Amino-1,2-propanediol (1.2 eq)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: DMSO or Ethanol (Green alternative).

  • Procedure:

    • Dissolve the aryl chloride in DMSO.

    • Add

      
       and stir for 10 min.
      
    • Dropwise add the aminodiol (exothermic reaction control).

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Validation:

    • Success: Disappearance of the non-polar starting material spot (

      
      ) and appearance of a polar yellow spot (
      
      
      
      ).
    • Purification: Pour into ice water. The product may not precipitate due to the diol; extract with Ethyl Acetate.

    • Characterization: H-NMR must show the disappearance of the NH2 protons of the reagent and the appearance of the aromatic NH doublet.

Protocol B: Shake-Flask LogP Determination

Objective: Quantify the hydrophilicity shift caused by the diol tail.

  • System: Octanol / Water (phosphate buffered to pH 7.4).

  • Method:

    • Dissolve compound in Octanol-saturated water.

    • Add equal volume of Water-saturated octanol.

    • Shake for 24 hours at 25°C.

    • Centrifuge to separate phases.

  • Analysis: Measure UV-Vis absorbance of both phases at

    
     (approx 410 nm for nitroanilines).
    
  • Calculation:

    
    
    
  • Reference Standard: Run Flutamide in parallel. Flutamide should yield a LogP

    
    . If the Diol derivative yields 
    
    
    
    , the hydrophilic tagging is successful.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[1] Opinion on HC Yellow n° 13. European Commission. Link

  • Goldspiel, B. R., & Kohler, D. R. (1990). Flutamide: An antiandrogen for the treatment of prostatic cancer. Pharmacotherapy. Link

  • Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. Trends in Parasitology. Link

  • National Toxicology Program. (1993). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Nitro-p-phenylenediamine. Link (Provides comparative data on nitroaniline mutagenicity).

  • BenchChem. (2025). Comparative Analysis of Nitro-Aniline Derivatives. Link (General chemical property verification).

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (CAS: 104333-00-8) is a fluorinated nitroaniline derivative often used in dye synthesis and cosmetic chemistry. Due to the presence of the trifluoromethyl (-CF3) group and the nitro (-NO2) moiety, this compound requires high-temperature incineration with specific flue gas scrubbing capabilities.

Critical Restriction: Under no circumstances should this compound be discharged into municipal sewage systems or disposed of in general landfill waste. The stability of the C-F bond renders it persistent in the environment, and the nitro group presents potential toxicity and reactivity hazards.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound combines a reactive nitro-aniline core with a hydrophilic diol tail.

Physicochemical Properties
PropertySpecification
Chemical Name 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol
CAS Number 104333-00-8
Molecular Formula C₁₀H₁₁F₃N₂O₄
Molecular Weight 280.20 g/mol
Physical State Yellow Solid / Powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Flash Point > 100°C (Estimated)
Hazard Classification (GHS)

Based on structural analogs (e.g., HC Yellow series) and functional group analysis:

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Aquatic Toxicity: Chronic Category 3 (H412) – Harmful to aquatic life with long-lasting effects.

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.

Expert Insight: The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the aniline ring, potentially increasing bioaccumulation compared to non-fluorinated analogs.

Pre-Disposal Handling & Stabilization

Before disposal, the compound must be stabilized and packaged to prevent accidental release or reaction.

Segregation Protocols
  • Incompatible Materials: Strictly segregate from strong oxidizing agents (e.g., nitric acid, perchlorates) and reducing agents . The nitro group is susceptible to reduction, which can generate heat and toxic byproducts.

  • Storage: Store in amber glass or high-density polyethylene (HDPE) containers. Ensure the cap is lined with Teflon (PTFE) to prevent organic leaching.

Solubilization for Liquid Waste Streams

If the compound is already in solution (e.g., HPLC waste):

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (typically "Organic Solvents, Halogenated" due to the fluorine content).

  • pH Neutralization: If the solution is acidic or basic, neutralize to pH 6–8 to prevent degradation of the container or unexpected exothermic reactions in the waste drum.

Disposal Workflow

The following workflow dictates the cradle-to-grave path for CAS 104333-00-8.

Decision Logic (Visualized)

DisposalWorkflow Start Waste Identification CAS: 104333-00-8 StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid PackSolid Double Bag (LDPE) or Plastic Jar Solid->PackSolid PackLiquid Carboy (HDPE/Glass) Label 'Halogenated Organic' Liquid->PackLiquid Tagging Attach Hazardous Waste Tag List: Fluorinated Nitroaniline PackSolid->Tagging PackLiquid->Tagging Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage EHS Contact EHS / Waste Contractor Storage->EHS Method Final Disposal Method: High-Temp Incineration (w/ HF Scrubber) EHS->Method

Figure 1: Decision matrix for the disposal of fluorinated nitroaniline derivatives.

Step-by-Step Protocol
Step 1: Collection & Packaging
  • Solids: Sweep spilled powder or collect expired solids into a wide-mouth HDPE jar . If using bags, use double-layered 6-mil polyethylene bags.

  • Liquids: Pour into a chemically resistant container (Safety Can or Carboy). Do not fill >90% to allow for thermal expansion.

Step 2: Labeling (Critical)

The waste tag must explicitly state:

  • Chemical Name: 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol[2]

  • Constituents: "Fluorinated Organic," "Nitro Compound."

  • Hazard Checkboxes: Toxic, Irritant.[1]

Step 3: Final Destruction (Incineration)

This chemical must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) capable of Rotary Kiln Incineration .

  • Why? The C-F bond is extremely strong (bond energy ~485 kJ/mol). Standard combustion may not break this bond, leading to the release of PFAS-like compounds or fluorinated volatiles.

  • Scrubbing: The incinerator must be equipped with a wet scrubber (typically using caustic soda) to capture Hydrogen Fluoride (HF) gas generated during combustion.

Emergency Procedures (Spill Response)

In the event of a laboratory spill, execute the S.W.I.M. protocol:

  • S top the spill: If safe, upright the container.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close doors and post signs.

  • M inimize exposure: Don PPE (Nitrile gloves, Lab coat, Safety goggles, N95 dust mask if powder is airborne).

Cleanup Technique:

  • Dry Spill: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet the powder slightly with an inert solvent (like PEG-400) before wiping to prevent inhalation.

  • Wet Spill: Absorb with vermiculite or chemically inert pads . Do not use combustible materials like sawdust (reaction risk with nitro groups).

  • Decontamination: Wash the surface with a dilute surfactant solution. Collect all cleanup materials as hazardous waste (see Section 4).[3]

References

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol. Retrieved January 28, 2026, from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Yellow n° 13 (Analogous Structure). European Commission.[4] Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

The Scientist’s Perspective: Handling 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol requires a departure from "standard" laboratory safety due to its specific structural moieties. While often categorized as a cosmetic dye intermediate (HC Yellow 13), the presence of the nitro-trifluoromethyl-aniline core presents a dual risk profile:

  • Sensitization & Absorption: The trifluoromethyl (

    
    ) group significantly increases lipophilicity compared to non-fluorinated analogs, potentially facilitating dermal transport. Once absorbed, the nitro-aniline moiety poses a theoretical risk of methemoglobinemia, although the hydrophilic diol tail mitigates this systemic toxicity compared to pure nitroaniline.
    
  • Environmental Persistence: The carbon-fluorine bond is metabolically stable. Spills must be contained rigidly to prevent aquatic contamination, as this compound is classified as harmful to aquatic life with long-lasting effects.

Immediate Hazard Classification (GHS):

  • Skin Sensitization: Category 1 (Risk of allergic contact dermatitis).

  • Eye Irritation: Category 2.[1]

  • Aquatic Toxicity: Chronic Category 3.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for this compound due to poor organic permeation resistance and the risk of micro-tears. The following PPE standards are non-negotiable for research environments.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Double Nitrile Gloves (Min. thickness: 5 mil / 0.12mm per layer)The

group enhances lipid solubility. Double-gloving creates a breakthrough lag time >480 mins. Latex is strictly prohibited.
Hand (High Risk) Laminate / Silver Shield® Required for immersion tasks or handling concentrated stock solutions (>100 mM).
Ocular Chemical Splash Goggles (Indirect Vent)Powder form is fine and electrostatic; standard safety glasses allow dust entry from the sides.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary engineering control. If working outside a hood (e.g., balance enclosure), a P100/N95 respirator is mandatory.
Dermal/Body Tyvek® Lab Coat (Disposable)Cotton coats retain dust and can become a secondary source of exposure during laundering. Use disposable sleeves for weighing.
PPE Decision Logic

The following decision tree illustrates the required protection levels based on the physical state of the compound.

PPE_Decision_Tree Start Start: Assess Physical State State_Powder Solid / Powder Form Start->State_Powder State_Solution Solution / Liquid Form Start->State_Solution Risk_Dust Risk: Airborne Particulates & Static State_Powder->Risk_Dust Risk_Splash Risk: Dermal Absorption & Splash State_Solution->Risk_Splash Ctrl_Powder REQUIRED: 1. Fume Hood / Balance Enclosure 2. Anti-Static Gun usage 3. Double Nitrile Gloves 4. Goggles (Not Glasses) Risk_Dust->Ctrl_Powder Ctrl_Solution REQUIRED: 1. Fume Hood 2. Single Nitrile (if <10mM) 3. Double Nitrile (if >10mM) 4. Safety Glasses w/ Side Shields Risk_Splash->Ctrl_Solution

Figure 1: PPE Selection Hierarchy based on physical state. Note the escalation to goggles for powder handling.

Operational Protocols

A. Weighing & Solubilization (Critical Control Point)

The diol tail makes this compound hygroscopic, while the powder can be electrostatically charged.

  • Engineering Control: Perform all weighing inside a chemical fume hood or a dedicated powder weighing enclosure.

  • Static Neutralization: Use an ionizing anti-static gun on the spatula and weigh boat before transfer. This prevents "fly-away" powder, which is the primary cause of bench contamination.

  • Solvent Addition:

    • Do not pour solvent directly onto the powder rapidly; this creates aerosol plumes.

    • Technique: Add solvent down the side of the vial/flask wall to wet the powder gradually.

    • Solubility Note: The compound is soluble in DMSO and Ethanol. It is sparingly soluble in water.[2] For aqueous buffers, predissolve in DMSO (stock) before dilution.

B. Waste Disposal

Due to the trifluoromethyl group, this compound must not be treated as standard organic waste.

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases, as nitro-aromatics can undergo exothermic decomposition or form unstable salts.

  • Labeling: Clearly mark waste containers with "Toxic," "Sensitizer," and "Halogenated."

Emergency Response: Spill & Exposure

Spill Cleanup Workflow

Do not dry sweep. Dry sweeping generates dust, increasing inhalation risk.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Powder Powder Spill Type->Powder Liquid Liquid Spill Type->Liquid Action_Powder 1. Cover with wet paper towel (Ethanol) 2. Wipe inward 3. Dispose as Hazardous Powder->Action_Powder Action_Liquid 1. Absorb with Vermiculite/Pad 2. Do NOT use water initially 3. Dispose as Halogenated Waste Liquid->Action_Liquid Decon Final Decontamination: Scrub area with soap & water (Diol tail allows water solubility) Action_Powder->Decon Action_Liquid->Decon

Figure 2: Spill response logic emphasizing wet-wiping for powders to prevent aerosolization.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[1][3] The diol functionality aids in water solubility, making flushing effective.

  • Skin Contact: Wash with soap and water.[1][4][5][6] Do not use ethanol to wash skin; ethanol acts as a vehicle, potentially driving the lipophilic fluorinated moiety deeper into the dermis.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References

  • European Chemicals Agency (ECHA). Substance Information: HC Yellow 13 (CAS 10442-83-8). Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on HC Yellow n° 13 (SCCS/1569/15). European Commission. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Hierarchy of Controls. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubChem. Compound Summary: HC Yellow 13. National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol
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3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.